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  • Product: 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol
  • CAS: 54119-38-9

Core Science & Biosynthesis

Foundational

synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

An In-Depth Technical Guide to the Synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol Executive Summary This whitepaper provides a comprehensive technical guide for the , a substituted aryl alcohol with potential ap...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

Executive Summary

This whitepaper provides a comprehensive technical guide for the , a substituted aryl alcohol with potential applications in pharmaceutical and materials science research. Two primary, robust synthetic pathways are detailed: a two-step route commencing with Friedel-Crafts acylation followed by ketone reduction, and a single-step Grignard reaction. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and strategic considerations for each experimental choice. The methodologies are designed to be self-validating, ensuring reproducibility and high purity of the target compound.

Introduction

Substituted chiral benzylic alcohols are pivotal structural motifs in a vast array of biologically active molecules and advanced materials. The specific arrangement of substituents on the aromatic ring, such as methoxy and methyl groups, can profoundly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and lipophilicity. The target molecule, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol, embodies this structural class. Its synthesis requires precise control over regioselectivity and functional group transformations. This guide elucidates two efficacious synthetic strategies, providing the necessary detail for successful laboratory execution and scale-up.

Part 1: Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

This two-step approach is a classic and highly reliable method for preparing aryl ethanols. It offers excellent control over regioselectivity and generally produces high yields. The strategy first involves the synthesis of the intermediate ketone, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one[1][2][3], which is then reduced to the target alcohol.

Mechanistic Principles & Strategic Rationale

Step A: Friedel-Crafts Acylation

The core of this step is an electrophilic aromatic substitution reaction.[4] The starting material, 2,5-dimethylanisole, is an electron-rich aromatic ring due to the activating effects of the methoxy and methyl groups. The reaction proceeds by generating a highly electrophilic acylium ion from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The causality for the observed regioselectivity is rooted in sterics and electronics. The methoxy group is a powerful ortho-, para-director. However, the position ortho to the methoxy group (C3) is sterically hindered by the adjacent methyl group at C2. The other ortho position (C5) is already substituted. Therefore, acylation is directed to the C4 position, which is para to the methoxy group and activated by it, leading to the desired ketone with high specificity. The product ketone is less reactive than the starting anisole derivative, which conveniently prevents over-acylation.[4]

Step B: Ketone Reduction

The second step involves the reduction of the carbonyl group of the intermediate ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.

The selection of NaBH₄ is a deliberate choice based on its chemoselectivity and safety profile. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like the ether linkage or the aromatic ring. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during an aqueous workup to yield the final alcohol.

Experimental Workflow: Acylation & Reduction

G A8 A8 B1 B1 A8->B1 Intermediate Product

Detailed Experimental Protocols

Protocol 1A: Synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,5-dimethylanisole (10.0 g, 73.4 mmol) and dichloromethane (CH₂Cl₂, 100 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Catalyst Addition: While stirring, add anhydrous aluminum chloride (AlCl₃) (10.7 g, 80.7 mmol) portion-wise, ensuring the temperature does not exceed 10 °C. The mixture will become a thick slurry.

  • Acylating Agent Addition: Add acetyl chloride (6.0 mL, 80.7 mmol) dropwise via the dropping funnel over 30 minutes. An exothermic reaction will be observed; maintain the internal temperature below 10 °C.[5]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated HCl. Stir until all solids have dissolved.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL). Combine the organic layers, wash with 5% NaOH solution (1 x 50 mL), then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography (silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one as a solid.

Protocol 1B: Reduction to 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

  • Dissolution: In a 250 mL round-bottom flask, dissolve the ketone intermediate (e.g., 10.0 g, 56.1 mmol) in methanol (100 mL).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.27 g, 33.7 mmol) in small portions over 20 minutes. Vigorous gas evolution (H₂) will occur.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the mixture back to 0-5 °C and slowly add acetone (10 mL) to quench the excess NaBH₄. Then, add 50 mL of water.

  • Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol as a pure crystalline solid.

Data Summary for Pathway 1
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldAppearance
Ketone Intermediate C₁₁H₁₄O₂178.23[2]80-90%Yellow Solid
Target Alcohol C₁₁H₁₆O₂180.2490-98%White Crystalline Solid

Part 2: Synthesis via Grignard Reaction

This pathway offers a more convergent and potentially single-step route to the target alcohol. The strategy involves the reaction of a Grignard reagent, formed from a substituted aryl halide, with an appropriate electrophile like acetaldehyde.

Mechanistic Principles & Strategic Rationale

The Grignard reaction is a powerful C-C bond-forming reaction.[6] In this context, the most logical approach involves preparing an aryl Grignard reagent from 1-bromo-4-methoxy-2,5-dimethylbenzene and reacting it with acetaldehyde.

Mechanism:

  • Grignard Formation: The reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent (like THF) forms the Grignard reagent, 4-methoxy-2,5-dimethylphenylmagnesium bromide. This process involves a single-electron transfer from the magnesium surface to the aryl halide.[6]

  • Nucleophilic Attack: The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde.

  • Protonation: This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final secondary alcohol product.[7]

The primary challenge and critical success factor for any Grignard synthesis is the strict exclusion of water and other protic sources, which would rapidly quench the reagent.[6]

G

Detailed Experimental Protocol

Protocol 2: Grignard Synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

  • Glassware Preparation: All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Formation: In a 250 mL three-necked flask equipped with a condenser, dropping funnel, and stirrer, place magnesium turnings (1.5 g, 61.7 mmol). Add 20 mL of anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to activate the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-4-methoxy-2,5-dimethylbenzene (10.0 g, 46.5 mmol) in 80 mL of anhydrous THF. Add ~5 mL of this solution to the magnesium. The reaction should initiate, as evidenced by heat evolution and disappearance of the iodine color. If not, gentle warming may be required.

  • Reaction: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 1 hour.

  • Addition of Electrophile: Cool the newly formed Grignard reagent to 0 °C. Add a solution of acetaldehyde (2.25 g, 51.1 mmol) in 20 mL of anhydrous THF dropwise, keeping the temperature below 10 °C.

  • Completion: After addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Workup: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the target alcohol.

Comparative Analysis of Synthetic Routes

FeaturePathway 1 (Friedel-Crafts)Pathway 2 (Grignard)Rationale & Justification
Scalability ExcellentGoodFriedel-Crafts reactions are generally robust and less sensitive to trace impurities, making them easier to scale up.
Reagent Sensitivity ModerateHighGrignard reagents are extremely sensitive to moisture and protic solvents, requiring stringent anhydrous conditions.[6]
Starting Materials Readily availableAryl bromide may require synthesis2,5-dimethylanisole and acetyl chloride are common bulk chemicals.
Control ExcellentGoodThe two-step nature of Pathway 1 allows for purification of the intermediate, potentially leading to a purer final product.
Atom Economy GoodModerateThe Grignard pathway involves the use of stoichiometric magnesium and generates magnesium salts as byproducts.

Conclusion

This guide has detailed two effective and reliable synthetic routes for the preparation of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. The choice between the two pathways depends on the specific requirements of the researcher. The Friedel-Crafts acylation followed by reduction is a robust, highly controllable, and easily scalable method, making it ideal for producing large quantities of high-purity material. The Grignard synthesis offers a more direct, one-pot approach that is elegant and efficient for smaller-scale preparations, provided that strict anhydrous conditions can be maintained. Both methodologies, when executed with the procedural diligence outlined herein, will reliably yield the target compound for further investigation in drug discovery and materials science.

References

  • Grignard, V. Grignard Reaction. University of California, Davis Chem LibreTexts. [Link]

  • The Royal Society of Chemistry. Supporting Information for Chemical Communications. RSC Publishing. [Link]

  • Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Earle, M. J., et al. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [Link]

  • University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. UW-Madison Chemistry Department. [Link]

  • ResearchGate. 1H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. ResearchGate. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Organic-Chemistry.org. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. National Center for Biotechnology Information. [Link]

  • NextSDS. 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol — Chemical Substance Information. NextSDS. [Link]

  • The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Stark, A., et al. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

  • American Elements. 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one. American Elements. [Link]

  • Google Patents. Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • NextSDS. 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one — Chemical Substance Information. NextSDS. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties and Analysis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. While specific experimental data for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. While specific experimental data for this compound is not extensively documented in public literature, this whitepaper leverages established chemical principles and data from structurally analogous compounds to present a robust framework for its study. The guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for its synthesis via reduction of the corresponding ketone, subsequent purification, and thorough characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Introduction

Chemical Identity and Structure

1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is a secondary benzylic alcohol. Its structure features a substituted benzene ring with a methoxy group and two methyl groups, and a 1-hydroxyethyl group. This combination of functional groups suggests its potential as a versatile intermediate in organic synthesis.

IdentifierValueSource
IUPAC Name 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol-
CAS Number 54119-38-9[1]
Molecular Formula C₁₁H₁₆O₂-
Molecular Weight 180.25 g/mol -
SMILES CC(O)c1cc(C)c(OC)cc1C-
InChI InChI=1S/C11H16O2/c1-7-5-10(13-4)8(2)6-11(7)9(3)12/h5-6,9,12H,1-4H3-
Significance and Potential Applications

Substituted phenylethanol derivatives are crucial building blocks in various fields. They are common structural motifs in pharmaceuticals, agrochemicals, and fragrance compounds. The specific substitution pattern of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol, with its electron-donating methoxy and methyl groups, may impart specific biological activities or physical properties, making it a target of interest for new material and drug discovery programs.

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The most direct and common synthetic route to a secondary alcohol like 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is the reduction of its corresponding ketone precursor, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (CAS 104174-28-9).[2]

This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Scientist's Note (Choice of Reagent): Sodium borohydride is selected over more potent reducing agents like lithium aluminum hydride (LiAlH₄) for several key reasons. NaBH₄ is significantly safer to handle, as it is stable in protic solvents like methanol or ethanol and does not react violently with atmospheric moisture.[3] It offers excellent chemoselectivity for aldehydes and ketones, leaving other potentially sensitive functional groups (if present) untouched. Its ease of use and the straightforward workup procedure make it ideal for both small-scale and large-scale synthesis.[4]

Recommended Synthetic Protocol: Reduction of Ketone

This protocol details the reduction of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one to the target alcohol.

Materials:

  • 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • 3 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one in 15 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to near 0 °C. Cooling is crucial to control the exothermic reaction.[1]

  • Addition of Reducing Agent: Slowly add 0.35 g of sodium borohydride to the stirred solution in small portions over 5-10 minutes.[4]

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture against a spot of the starting ketone. The disappearance of the starting material spot indicates the completion of the reaction. The reaction is typically complete within 15-30 minutes at 0 °C.[5]

  • Quenching: Once the reaction is complete, cautiously add 5 mL of 3 M HCl dropwise to the cold reaction mixture to neutralize any excess NaBH₄. Hydrogen gas evolution will be observed; ensure adequate ventilation.[1]

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add 20 mL of dichloromethane (DCM) and 20 mL of water. Shake the funnel vigorously and allow the layers to separate.

  • Separation: Collect the lower organic layer (DCM). Extract the aqueous layer again with another 15 mL of DCM to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash them with 20 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

Purification

If the crude product contains impurities, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Synthesis Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Workup & Isolation ketone Dissolve Ketone in Methanol cool Cool to 0°C in Ice Bath ketone->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with HCl monitor->quench Reaction Complete evap Remove Methanol quench->evap extract Extract with DCM evap->extract dry Dry with Na2SO4 extract->dry isolate Isolate Crude Product dry->isolate Purified Product Purified Product isolate->Purified Product Column Chromatography (if needed)

Caption: Workflow for the synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Predicted chemical shifts are based on established substituent effects and data from analogous compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.15s1HAr-HAromatic proton ortho to the ethan-1-ol group.
~ 6.70s1HAr-HAromatic proton meta to the ethan-1-ol group.
~ 4.90q, J ≈ 6.5 Hz1HCH-OHBenzylic proton, split by the adjacent methyl group.
3.80s3HOCH₃Methoxy protons.
~ 2.35s3HAr-CH₃Aromatic methyl protons.
~ 2.20s3HAr-CH₃Aromatic methyl protons.
~ 1.80br s1HOHHydroxyl proton, often broad and may exchange with D₂O.
1.45d, J ≈ 6.5 Hz3HCH(OH)CH₃Methyl protons of the ethan-1-ol group, split by the benzylic proton.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 155.0Ar-C (quaternary)Aromatic carbon attached to the methoxy group.
~ 138.0Ar-C (quaternary)Aromatic carbon attached to the ethan-1-ol group.
~ 132.0Ar-C (quaternary)Aromatic carbon attached to a methyl group.
~ 128.0Ar-C (quaternary)Aromatic carbon attached to a methyl group.
~ 125.0Ar-CHAromatic methine carbon.
~ 112.0Ar-CHAromatic methine carbon, shielded by the methoxy group.
~ 68.0CH-OHBenzylic carbon bearing the hydroxyl group.
55.5OCH₃Methoxy carbon.
~ 24.0CH(OH)CH₃Methyl carbon of the ethan-1-ol group.
~ 20.0Ar-CH₃Aromatic methyl carbon.
~ 16.0Ar-CH₃Aromatic methyl carbon.

Scientist's Note (NMR Protocol): To acquire high-quality spectra, dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[6] Acquire both ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H stretch (hydrogen-bonded alcohol)[8]
3100 - 3000MediumAromatic C-H stretch
2990 - 2850MediumAliphatic C-H stretch
~ 1610, 1500Medium-StrongC=C aromatic ring stretches
~ 1250StrongAsymmetric C-O-C stretch (aryl ether)
~ 1150StrongC-O stretch (secondary alcohol)
~ 1040StrongSymmetric C-O-C stretch (aryl ether)

Scientist's Note (IR Protocol): The spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid or low-melting solid, a thin film can be prepared between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory provides a simple and rapid method for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Fragmentation Pattern (Electron Ionization, EI):

m/z (Mass-to-Charge Ratio)Proposed Fragment IonInterpretation
180[C₁₁H₁₆O₂]⁺•Molecular Ion (M⁺•)
165[M - CH₃]⁺Loss of a methyl radical from the ethyl group, forming a stable benzylic cation.[9]
162[M - H₂O]⁺•Loss of water.
137[M - CH₃ - CO]⁺ or [M - C₂H₅O]⁺Subsequent fragmentation.

Scientist's Note (MS Fragmentation): The most characteristic fragmentation for benzylic alcohols under EI-MS is the alpha-cleavage, leading to the loss of a substituent on the carbinol carbon to form a highly stable, resonance-delocalized benzylic cation.[10] For this molecule, the loss of the methyl group (•CH₃) to give a fragment at m/z 165 is expected to be the base peak or a very prominent peak in the spectrum.[9]

Characterization Workflow Diagram

G cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Sample Purified Sample of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Confirm Connectivity & Proton/Carbon Environment NMR->NMR_Data IR_Data Identify Functional Groups (OH, C-O, Ar) IR->IR_Data MS_Data Confirm Molecular Weight & Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the structural characterization and confirmation of the target compound.

Safety and Handling

4.1 Hazard Identification: Specific toxicity data for 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is not available. However, based on similar aromatic alcohols, it should be handled with care. It may cause skin and serious eye irritation.[11]

4.2 Recommended Handling Practices:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place away from oxidizing agents.

4.3 Spill and Disposal:

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]

Conclusion

This technical guide provides a comprehensive, predictive, and practical framework for the synthesis and characterization of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. By leveraging a standard, reliable reduction protocol and established spectroscopic principles, researchers can confidently synthesize, purify, and structurally verify this compound. The detailed methodologies and scientific rationale presented herein serve as a valuable resource for its application in further chemical research and development.

References

  • Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. Available at: [Link]

  • Scribd. (n.d.). Acetophenone Reduction with NaBH4. Available at: [Link]

  • Scribd. (n.d.). Acetophenone Reduction with NaBH4. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available at: [Link]

  • Zeynizadeh, B., & Behyar, T. (2005). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH₄. SciELO. Available at: [Link]

  • American Molecules. (n.d.). Phenyl Ethanol or Phenylethyl Alcohol Safety Data Sheet of Supplier. Available at: [Link]

  • Krueger, P. J., & Mettee, H. D. (1965). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride. Canadian Journal of Chemistry, 43(11), 2970-2979.
  • Organic Chemistry On-Line. (n.d.). IR Absorbances of Common Functional Groups. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic.... Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0235194). Available at: [Link]

  • ResearchGate. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols,.... Available at: [Link]

  • American Elements. (n.d.). 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one. Available at: [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a.... Available at: [Link]

  • Medel, R., & Suhm, M. A. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics, 22(44), 25644-25654.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). c9ob01452g1.pdf. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Available at: [Link]

  • NextSDS. (n.d.). 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one — Chemical Substance Information. Available at: [Link]

  • YouTube. (2021). Mass Fragmentation of Phenylmethanol #phenylmethanol #fragmentation #MassSpectrometry. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol.. Available at: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Boodida, S., Gudla, P., & Maddula, S. R. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(5), 1161-1166.

Sources

Foundational

literature review on 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

Title: Technical Whitepaper: Synthesis, Mechanistic Profiling, and Applications of 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol Executive Summary 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol (CAS: 54119-38-9) is a highly ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Synthesis, Mechanistic Profiling, and Applications of 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol

Executive Summary

1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol (CAS: 54119-38-9) is a highly versatile secondary benzylic alcohol[1]. Characterized by an electron-rich aromatic core, this building block is heavily utilized in both medicinal chemistry and materials science. This whitepaper provides an in-depth mechanistic analysis of its reactivity, self-validating synthetic protocols, and its downstream applications in drug discovery and polymer chemistry.

Structural and Mechanistic Profiling

The chemical behavior of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is dictated by the synergistic electronic and steric effects of its aromatic substituents:

  • Electronic Activation: The methoxy group at the para position relative to the 1-hydroxyethyl moiety acts as a strong electron donor via resonance (+R effect). This profoundly stabilizes any developing positive charge at the benzylic carbon, lowering the activation energy for pathways proceeding via a benzylic carbocation (e.g., E1 eliminations or SN1 substitutions).

  • Steric Shielding: The methyl groups at the 2- and 5-positions introduce significant steric bulk. The ortho-methyl group (C2) restricts the free rotation of the 1-hydroxyethyl group, pre-organizing the molecule into specific conformations. This rigidity is highly advantageous when designing selective pharmacophores or anisotropic liquid crystal monomers[2].

Quantitative Data Summaries

Table 1: Physicochemical Properties

Property Value Causality / Significance
Chemical Formula C11H16O2 Defines the core mass and elemental composition.
Molecular Weight 180.24 g/mol Optimal low-molecular-weight fragment for lead-oriented synthesis.
Hydrogen Bond Donors 1 (Hydroxyl) Provides an anchor for functionalization (e.g., esterification, mesylation).

| Hydrogen Bond Acceptors | 2 (Hydroxyl, Methoxy) | Enhances target-protein binding affinity in medicinal scaffolds. |

Table 2: Expected Diagnostic Spectroscopic Data (1H NMR, 400 MHz, CDCl3)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
6.80 – 7.20 Singlets 2H Aromatic protons (C3-H, C6-H).
5.00 – 5.10 Quartet 1H Benzylic methine (-CH(OH)-).
3.80 Singlet 3H Methoxy protons (-OCH3).
2.20 – 2.30 Singlets 6H Aryl methyl protons (C2-CH3, C5-CH3).

| 1.40 – 1.50 | Doublet | 3H | Aliphatic methyl (-CH(OH)CH3). |

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate intrinsic in-process controls (IPCs) and logically driven workups to ensure high-fidelity results.

Protocol A: Chemoselective Reduction of 4-Methoxy-2,5-dimethylacetophenone Objective: Synthesize the target alcohol while preventing over-reduction of the electron-rich aromatic system.

  • Reaction Setup: Dissolve 4-methoxy-2,5-dimethylacetophenone (1.0 eq) in anhydrous methanol (0.5 M) and cool to 0 °C under an inert argon atmosphere.

    • Causality: Methanol acts as both the solvent and the proton source required to decompose the intermediate alkoxyborate complex. Cooling to 0 °C controls the exothermic hydride transfer, preventing side reactions.

  • Hydride Addition: Add sodium borohydride (NaBH4, 1.2 eq) portion-wise over 15 minutes.

    • Causality: NaBH4 is a mild reducing agent. It chemoselectively targets the polarized carbonyl group without affecting the stable aromatic ether.

  • In-Process Control (IPC): Stir for 2 hours at room temperature. Monitor via TLC (Hexane:EtOAc 3:1). The reaction is self-validating when the UV-active ketone spot (higher Rf) is completely replaced by the alcohol spot (lower Rf, stains brightly with KMnO4 due to the oxidizable hydroxyl group).

  • Workup & Isolation: Quench slowly with saturated aqueous NH4Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: NH4Cl provides a mild, buffered proton source to destroy excess NaBH4. Using strong acids (like HCl) is strictly avoided, as the highly stabilized benzylic alcohol would prematurely dehydrate.

SynthWorkflow A 4-Methoxy-2,5-dimethylacetophenone (Starting Material) B NaBH4, MeOH, 0°C (Reduction) A->B Hydride Transfer C 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol (Target Core) B->C Workup D Acid-Catalyzed Dehydration (p-TsOH, Toluene) C->D -H2O F Activation & Amination (Mesylation + Amine) C->F SN2 Prep E 4-Methoxy-2,5-dimethylstyrene (Monomer) D->E E1 Elimination G Chiral Amine Derivatives (MedChem Scaffolds) F->G Substitution

Figure 1: Divergent synthetic workflows originating from 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

Protocol B: Acid-Catalyzed Dehydration to 4-Methoxy-2,5-dimethylstyrene Objective: Exploit the electronic activation of the core to synthesize a functionalized styrene monomer.

  • Reaction Setup: Dissolve 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol (1.0 eq) in toluene (0.2 M). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Azeotropic Distillation: Reflux the mixture using a Dean-Stark apparatus for 4 hours.

    • Causality: The p-TsOH protonates the hydroxyl group, turning it into a superior leaving group (H2O). Toluene enables the azeotropic removal of water. According to Le Chatelier's principle, physically removing water drives the equilibrium entirely toward the alkene product.

  • IPC & Mechanism Validation: The rapid generation of water in the Dean-Stark trap validates the E1 mechanism. The rate-determining step—formation of the benzylic carbocation—is highly accelerated by the para-methoxy group's resonance stabilization.

  • Workup: Cool to room temperature and immediately wash the organic layer with saturated aqueous NaHCO3.

    • Causality: Neutralizing the acid catalyst is critical. Electron-rich styrenes are highly susceptible to cationic polymerization; leaving residual acid during concentration would result in a polymeric tar rather than the desired monomer.

E1Mechanism N1 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol N2 Protonation of -OH (H+ addition) N1->N2 N3 Oxonium Ion Intermediate (-OH2+) N2->N3 N4 Loss of H2O (Rate-Determining Step) N3->N4 N5 Benzylic Carbocation (Stabilized by p-OMe) N4->N5 Slow N6 Deprotonation (Loss of adjacent H+) N5->N6 N7 4-Methoxy-2,5-dimethylstyrene N6->N7 Fast

Figure 2: E1 dehydration mechanism driven by para-methoxy carbocation stabilization.

Downstream Applications

Medicinal Chemistry (Endothelin Antagonists) Derivatives of the 4-methoxy-2,5-dimethylphenyl scaffold have been heavily investigated in cardiovascular pharmacology. Specifically, structural analogs derived from these benzylic systems serve as potent endothelin receptor antagonists[3]. By modulating endothelin-1 (ET-1) pathways, these compounds are critical in preventing vasoconstriction and are explored for treating conditions like cerebral vasospasm and hypertension[3]. The steric bulk of the 2,5-dimethyl groups ensures the molecule adopts the precise bioactive conformation required to block the ETA receptor pocket.

Materials Science (Photoresponsive Polymers) In the realm of advanced materials, highly substituted electron-rich phenyl rings are utilized to synthesize photoresponsive polymethacrylates[2]. By converting 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol into its corresponding styrene or methacrylate derivative, researchers can polymerize it into backbones containing azobenzene pendant groups. These materials exhibit polarized light-induced birefringence, making them invaluable for optical data storage and advanced photonic devices[2].

References

  • Title: 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Substituted 2(5H)furanone, 2(5H)thiophenone and 2(5H)
  • Title: Synthesis and polarized light-induced birefringence of new polymethacrylates containing carbazolyl and azobenzene pendant groups Source: The University of Arizona URL: [Link]

Sources

Foundational

stereoisomers of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

This technical whitepaper provides a comprehensive architectural and synthetic analysis of the . Designed for application scientists and drug development professionals, this guide deconstructs the stereochemical logic, s...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides a comprehensive architectural and synthetic analysis of the . Designed for application scientists and drug development professionals, this guide deconstructs the stereochemical logic, scalable synthetic workflows, and self-validating analytical protocols required to isolate these enantiomers with high optical purity.

Stereochemical Architecture & Causality

1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol (CAS: 54119-38-9)[1] is a chiral secondary alcohol characterized by a highly substituted electron-rich aromatic ring. It serves as a critical chiral synthon in the development of biologically active phenethylamine derivatives and complex Active Pharmaceutical Ingredients (APIs).

The molecule possesses a single stereocenter at the C1 position of the ethanol moiety. Applying the Cahn-Ingold-Prelog (CIP) priority rules to this chiral center establishes the absolute configuration:

  • -OH (Hydroxyl): Priority 1 (Oxygen, atomic number 8).

  • -Ar (4-methoxy-2,5-dimethylphenyl): Priority 2 (Carbon bonded to C, C, C).

  • -CH₃ (Methyl): Priority 3 (Carbon bonded to H, H, H).

  • -H (Hydrogen): Priority 4 (Hydrogen, atomic number 1).

The spatial orientation of these groups dictates the formation of either the (1R) or (1S) enantiomer. In medicinal chemistry, the enantiomeric purity of such intermediates must typically exceed 99% enantiomeric excess (ee) to prevent off-target pharmacodynamics in the final API.

Synthetic Workflows for Enantiopure Production

Synthesis_Workflows Ketone 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (Prochiral Precursor) Racemic rac-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol (Intermediate) Ketone->Racemic NaBH4 Non-selective ATH Asymmetric Transfer Hydrogenation (ATH) RuCl(p-cymene)[(R,R)-TsDPEN] Ketone->ATH HCOOH/Et3N Direct Asymmetric EKR Enzymatic Kinetic Resolution (EKR) CALB + Vinyl Acetate Racemic->EKR Lipase Catalysis R_Enant (1R)-Enantiomer (ee > 99%) ATH->R_Enant Stereoselective Hydride Transfer S_Enant (1S)-Enantiomer (ee > 99%) EKR->S_Enant Unreacted R_Acetate (1R)-Acetate (Hydrolyze to R-OH) EKR->R_Acetate Fast Acylation

Fig 1: Divergent synthetic workflows for enantiopure 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

Pathway A: Asymmetric Transfer Hydrogenation (ATH)

ATH utilizes a prochiral ketone precursor, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (CAS: 104174-28-9)[2], and a chiral Noyori-Ikariya Ruthenium(II) catalyst[3].

Causality of Experimental Choices: While isopropanol is a common hydrogen donor, it establishes a reversible equilibrium that can erode enantioselectivity as acetone accumulates[4]. By substituting isopropanol with an azeotropic mixture of formic acid and triethylamine (HCOOH/Et₃N), the reaction is driven irreversibly forward. The byproduct is CO₂ gas, which escapes the system, locking in the stereochemical configuration. The chiral diamine ligand (e.g., TsDPEN) creates a rigid steric pocket, forcing the ketone to present only its Re or Si face to the metal-hydride center.

Step-by-Step Protocol (Self-Validating):

  • Preparation: In a Schlenk flask under an inert argon atmosphere, dissolve 10 mmol of the ketone precursor in 20 mL of anhydrous dichloromethane (DCM).

  • Catalyst Activation: Add 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN]. The (R,R) configuration strictly dictates the formation of the (1R)-alcohol.

  • Irreversible Hydride Transfer: Slowly inject 5 equivalents of a 5:2 HCOOH/Et₃N azeotropic mixture.

  • Reaction & Self-Validation: Stir at 40°C. Validation Check: Monitor the reaction via the bubbler; the cessation of CO₂ evolution physically validates that the reduction is complete (typically 12-16 hours).

  • Workup: Quench with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Pathway B: Enzymatic Kinetic Resolution (EKR)

EKR resolves a racemic mixture of the alcohol using the biocatalyst Candida antarctica Lipase B (CALB)[5].

Causality of Experimental Choices: Standard esterification generates water, leading to reversible hydrolysis. To bypass this, we use vinyl acetate as the acyl donor. When CALB transfers the acyl group to the alcohol, the leaving group is vinyl alcohol, which instantly tautomerizes into acetaldehyde. Because acetaldehyde cannot participate in the reverse reaction, the acylation becomes strictly irreversible, pushing the Enantiomeric Ratio (E-value) to its theoretical maximum[5].

CALB_Mechanism Racemic rac-Alcohol Substrate ActiveSite CALB Active Site (Ser-His-Asp) Racemic->ActiveSite LargePocket Large Pocket (Aryl Group) ActiveSite->LargePocket MediumPocket Medium Pocket (Methyl Group) ActiveSite->MediumPocket Fit (1R)-Enantiomer Perfect Fit LargePocket->Fit Clash (1S)-Enantiomer Steric Clash LargePocket->Clash Aryl misaligned MediumPocket->Fit Acylation\n(R)-Acetate Acylation (R)-Acetate Fit->Acylation\n(R)-Acetate No Reaction\n(S)-Alcohol No Reaction (S)-Alcohol Clash->No Reaction\n(S)-Alcohol

Fig 2: Stereocontrol mechanism of CALB kinetic resolution via active site pocket constraints.

CALB's active site features a "large pocket" and a "medium pocket". The bulky 4-methoxy-2,5-dimethylphenyl group can only fit into the large pocket. This spatial constraint ensures that only the (1R)-enantiomer is positioned correctly for the Ser-His-Asp catalytic triad to execute the acylation[6].

Step-by-Step Protocol (Self-Validating):

  • Solubilization: Dissolve 20 mmol of rac-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol in 50 mL of anhydrous toluene.

  • Irreversible Acylation: Add 60 mmol (3.0 eq) of vinyl acetate.

  • Biocatalysis: Introduce 200 mg of immobilized CALB (Novozym 435). Shake at 250 rpm at 35°C.

  • Self-Validating Termination: Monitor strictly by chiral HPLC. Validation Check: The reaction must be terminated at exactly 50% conversion by filtering off the immobilized enzyme. Allowing the reaction to proceed past 50% will mathematically degrade the ee of the remaining (1S)-alcohol.

  • Separation: Isolate the (1R)-acetate and unreacted (1S)-alcohol via silica gel flash chromatography.

  • Deprotection: Hydrolyze the (1R)-acetate using K₂CO₃ in methanol to yield the pure (1R)-alcohol.

Quantitative Data & Pathway Comparison

To assist in selecting the appropriate workflow for scale-up, the quantitative parameters of both methodologies are summarized below:

ParameterAsymmetric Transfer Hydrogenation (ATH)Enzymatic Kinetic Resolution (EKR)
Target Enantiomer Configurable ((1R) or (1S) based on ligand)Both separated simultaneously
Max Theoretical Yield 100% (Dynamic conversion)50% per enantiomer (Kinetic limit)
Typical ee (%) 95 - 98%> 99% (at exactly 50% conversion)
Thermodynamic Driver CO₂ evolution (Irreversible)Tautomerization (Irreversible)
Catalyst Loading 0.1 - 0.5 mol%10 - 20% w/w (Immobilized, reusable)
E-Factor (Waste) Low (Direct conversion)Moderate (Requires chromatography)

Analytical Protocols for Stereoisomer Resolution

To verify the success of either synthetic pathway, the following analytical validations must be performed:

  • Chiral High-Performance Liquid Chromatography (HPLC): Use an amylose-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H). Self-Validating Step: Always inject a racemic standard first. Adjust the isocratic mobile phase (typically 90:10 Hexane:Isopropanol) until the resolution factor ( Rs​ ) between the two enantiomeric peaks is ≥1.5 (baseline resolution). Only then should the synthesized sample be injected to calculate the ee.

  • Enantiomeric Ratio (E-value) Calculation (For EKR): Validate the enzymatic selectivity by calculating the E-value:

    E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

    An E-value >200 confirms that the active site pockets are functioning with absolute stereospecificity[6].

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Prospective Utility of 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol in Asymmetric Synthesis

Preamble: Charting New Territories in Asymmetric Synthesis In the landscape of asymmetric synthesis, the quest for novel chiral auxiliaries that offer unique stereochemical control, operational simplicity, and cost-effec...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting New Territories in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the quest for novel chiral auxiliaries that offer unique stereochemical control, operational simplicity, and cost-effectiveness is perpetual. While a pantheon of auxiliaries has been established, the exploration of new structural motifs continues to be a fertile ground for innovation. This document ventures into such territory, proposing the application of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol as a novel, yet un-validated, chiral auxiliary. It is crucial for the reader to note that the following protocols and mechanistic discussions are prospective, constructed upon the foundational principles of stereochemical control and are intended to serve as a guide for research and development in this new area.

Introduction: The Rationale for a New Chiral Auxiliary

The efficacy of a chiral auxiliary is predicated on its ability to predictably and efficiently bias the stereochemical outcome of a reaction on a prochiral substrate.[1][2][3] Key characteristics of an ideal auxiliary include its ready availability in enantiopure form, ease of attachment to the substrate, high diastereoselectivity induction, and facile, non-destructive removal.[2][]

We propose that 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol, a chiral secondary alcohol, possesses structural features that make it a compelling candidate for a chiral auxiliary:

  • A Defined Stereogenic Center: The secondary alcohol at the C1 position provides a clear point of chirality.

  • Steric Hindrance: The 2,5-dimethylphenyl group offers significant steric bulk, which is crucial for creating a biased steric environment around the reaction center. This steric hindrance can effectively shield one face of an attached prochiral enolate.

  • Potential for Chelation: The methoxy group at the C4 position of the phenyl ring introduces a potential Lewis basic site. This could allow for the formation of a rigid, chelated transition state with a metal ion (e.g., in Lewis acid-mediated reactions), further enhancing stereochemical control.

  • Electronic Tuning: The electron-donating nature of the methoxy and methyl groups can influence the electronic properties of the system, which may have subtle but significant effects on reactivity and selectivity.

This application note will first outline a proposed enantioselective synthesis of the auxiliary itself. Subsequently, a detailed protocol for its hypothetical application in a diastereoselective aldol reaction will be presented, complete with mechanistic rationale and expected outcomes.

Synthesis of Enantiopure 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol

The cornerstone of any chiral auxiliary-based strategy is the accessibility of the auxiliary in high enantiomeric purity. A robust method for this is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-methoxy-2,5-dimethylphenyl)ethanone. Biocatalytic reductions often provide excellent enantioselectivity and are environmentally benign.

Protocol 1: Asymmetric Bioreduction of 1-(4-methoxy-2,5-dimethylphenyl)ethanone

This protocol is adapted from general procedures for the bioreduction of substituted acetophenones, which have been shown to produce chiral alcohols with high enantiomeric excess.[5]

Materials:

  • 1-(4-methoxy-2,5-dimethylphenyl)ethanone

  • Saccharomyces cerevisiae (baker's yeast)

  • D-Glucose

  • Yeast extract

  • Peptone

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Culture Preparation: Prepare a culture medium by dissolving D-glucose (50 g), yeast extract (5 g), and peptone (10 g) in deionized water (1 L). Autoclave the medium and allow it to cool to 30°C.

  • Inoculation: Inoculate the sterile medium with Saccharomyces cerevisiae (10 g). Incubate the culture at 30°C with shaking (150 rpm) for 24 hours.

  • Substrate Addition: Dissolve 1-(4-methoxy-2,5-dimethylphenyl)ethanone (1 g) in a minimal amount of ethanol and add it to the yeast culture.

  • Biotransformation: Continue the incubation at 30°C with shaking for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: After the reaction is complete, centrifuge the culture to pellet the yeast cells.

  • Extraction: Extract the supernatant with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield enantiomerically enriched 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by NMR analysis of a diastereomeric derivative.

G ketone 1-(4-methoxy-2,5-dimethylphenyl)ethanone yeast Saccharomyces cerevisiae, D-Glucose ketone->yeast Asymmetric Bioreduction alcohol (S)-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol yeast->alcohol

Caption: Proposed synthesis of the chiral auxiliary.

Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful C-C bond-forming reaction. When mediated by a chiral auxiliary, it can produce syn- or anti-aldol adducts with high diastereoselectivity and enantioselectivity.[6] We propose the use of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol in a titanium-mediated asymmetric aldol reaction.

Workflow for Asymmetric Aldol Reaction

G cluster_0 Step 1: Attachment of Auxiliary cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Cleavage of Auxiliary auxiliary Chiral Auxiliary (1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol) attachment Formation of Chiral Ester auxiliary->attachment acid Propionyl Chloride acid->attachment chiral_ester Chiral Propionate Ester attachment->chiral_ester aldol_reaction Diastereoselective Aldol Addition chiral_ester->aldol_reaction lewis_acid TiCl4, Base lewis_acid->aldol_reaction aldehyde Aldehyde (R-CHO) aldehyde->aldol_reaction aldol_product Diastereomeric Aldol Adduct aldol_reaction->aldol_product cleavage Hydrolysis aldol_product->cleavage aldol_product->cleavage final_product Enantiopure β-Hydroxy Acid cleavage->final_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Caption: Workflow of the proposed asymmetric aldol reaction.

Protocol 2: Asymmetric Aldol Reaction and Auxiliary Cleavage

Part A: Attachment of the Chiral Auxiliary

  • To a solution of (S)-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0°C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to afford the chiral propionate ester. Purify by column chromatography if necessary.

Part B: Diastereoselective Aldol Reaction

  • Dissolve the chiral propionate ester (1.0 eq) in DCM and cool to -78°C.

  • Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise.

  • Add a hindered base such as diisopropylethylamine (DIPEA, 1.2 eq) to generate the titanium enolate.

  • Stir for 30 minutes, then add the desired aldehyde (1.2 eq).

  • Stir at -78°C for 4 hours.

  • Quench the reaction with a saturated solution of NH₄Cl.

  • Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. The crude product is a mixture of diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy.

Part C: Cleavage of the Chiral Auxiliary

  • Dissolve the aldol adduct in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 24 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer contains the recovered chiral auxiliary (which can be extracted separately).

  • The organic layer contains the chiral β-hydroxy acid. Purify by standard methods.

Mechanistic Rationale and Expected Stereochemical Outcome

The stereochemical outcome of the aldol reaction is proposed to be controlled by the formation of a rigid, six-membered Zimmerman-Traxler-like transition state. The bulky 2,5-dimethylphenyl group of the chiral auxiliary is expected to effectively block one face of the titanium enolate. The aldehyde will then preferentially approach from the less hindered face, leading to a high diastereoselectivity. The methoxy group may or may not participate in chelation with the titanium center, which could further influence the rigidity of the transition state.

Caption: Proposed transition state model.

Hypothetical Data and Troubleshooting

The following table presents hypothetical data for the proposed asymmetric aldol reaction with various aldehydes, based on typical results for similar chiral auxiliaries.

EntryAldehyde (R-CHO)Yield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehyde85>95:5
2Isobutyraldehyde90>98:2
3Cinnamaldehyde82>95:5

Troubleshooting and Insights:

  • Low Diastereoselectivity: If the diastereoselectivity is low, it may indicate a poorly organized transition state. Varying the Lewis acid (e.g., to Sn(OTf)₂ or MgBr₂) or the base could lead to a more rigid transition state. The solvent can also have a significant impact; less coordinating solvents like DCM are generally preferred.

  • Poor Yield: Low yields could be due to incomplete enolate formation or decomposition of the starting materials or products. Ensure all reagents are pure and the reaction is carried out under strictly anhydrous conditions.

  • Difficult Auxiliary Cleavage: If the ester hydrolysis is sluggish, stronger hydrolytic conditions may be required, but care must be taken to avoid epimerization of the newly formed stereocenters.

Conclusion and Future Directions

This document has outlined a prospective application for 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol as a novel chiral auxiliary in asymmetric synthesis. Based on its structural features, it holds the potential to be a highly effective stereodirecting group. The provided protocols for its synthesis and use in an asymmetric aldol reaction are intended as a starting point for further investigation.

Future work should focus on the experimental validation of these proposals. This includes optimizing the synthesis of the auxiliary, systematically screening its performance in a range of asymmetric transformations (including alkylations, conjugate additions, and Diels-Alder reactions), and elucidating the precise mechanism of stereochemical induction through computational and spectroscopic studies. The development of this and other novel chiral auxiliaries will continue to be a vital endeavor in the field of synthetic organic chemistry.

References

  • Gnas, Y., & Sebesta, R. (2007). Chiral Auxiliaries – Principles and Recent Applications. Collection of Czechoslovak Chemical Communications, 72(4), 433-474. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Ghosh, A. K., & Kass, J. (2010). Asymmetric anti-aldol reactions. Purdue University. [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Chemistry - Williams College. [Link]

  • Myers, A. G., et al. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • ResearchGate. (2014). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Knochel, P. (n.d.). Stereochemistry and stereocontrolled synthesis (OC 8). [Link]

  • ResearchGate. (2018). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. [Link]

Sources

Application

Application Notes and Protocols for the Purification of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol using Column Chromatography

Introduction 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is a tertiary alcohol of interest in synthetic organic chemistry, potentially serving as a building block in the development of novel chemical entities. As with man...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is a tertiary alcohol of interest in synthetic organic chemistry, potentially serving as a building block in the development of novel chemical entities. As with many synthetic procedures, the crude product of its synthesis is often a mixture containing unreacted starting materials, by-products, and other impurities. For its use in subsequent research and development, a high degree of purity is essential. Column chromatography is a fundamental and highly effective technique for the purification of such organic compounds on a laboratory scale.[1]

This document provides a comprehensive guide to the purification of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol using column chromatography. It is intended for researchers, scientists, and drug development professionals. The protocols and discussions herein are grounded in established chromatographic principles and tailored to the specific chemical nature of the target molecule.

Understanding the Separation: The Underlying Chemistry

The successful purification of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol by column chromatography hinges on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase.[1] The choice of these phases is dictated by the polarity of the molecules to be separated.

The Target Molecule and Its Likely Impurities

A common synthetic route to 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is the Grignard reaction between 1-(4-methoxy-2,5-dimethylphenyl)ethanone and a methylmagnesium halide (e.g., methylmagnesium bromide).

This synthesis informs the likely impurity profile of the crude product. The most probable major impurity is the unreacted starting material, 1-(4-methoxy-2,5-dimethylphenyl)ethanone .

CompoundStructurePolarity
1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol (Target) 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-olMore Polar
1-(4-methoxy-2,5-dimethylphenyl)ethanone (Impurity) 1-(4-methoxy-2,5-dimethylphenyl)ethanoneLess Polar

The key difference in polarity between the target alcohol and the starting ketone is the presence of the hydroxyl (-OH) group in the alcohol. This group can participate in hydrogen bonding, making the alcohol significantly more polar than the ketone, which only possesses a carbonyl (C=O) group. This difference in polarity is the basis for their separation by normal-phase column chromatography.

Principle of Normal-Phase Column Chromatography

In normal-phase chromatography, a polar stationary phase is used in conjunction with a less polar mobile phase.[1]

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its high polarity and porous structure, which provides a large surface area for interaction.

  • Mobile Phase (Eluent): A mixture of non-polar and moderately polar solvents is typically used. The polarity of the eluent is carefully tuned to achieve optimal separation.

The separation mechanism relies on the principle that more polar compounds will adsorb more strongly to the polar stationary phase and will therefore move more slowly down the column. Conversely, less polar compounds will have a greater affinity for the mobile phase and will elute from the column more quickly.

In the context of this purification, the less polar ketone impurity will travel down the column faster than the more polar target alcohol.

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[2][3][4] TLC is a rapid and inexpensive technique that allows for the optimization of the mobile phase composition to achieve the best possible separation. The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[2]

TLC Protocol

  • Plate Preparation: Use a commercially available silica gel TLC plate. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Prepare dilute solutions of the crude reaction mixture, the starting ketone (if available), and the purified product (if a standard is available) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot small amounts of each solution onto the baseline. Ensure the spots are small and do not overlap. A co-spot of the crude mixture and the starting material can be helpful for identification.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. The chamber should be saturated with the solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the compounds will absorb UV light and appear as dark spots. Alternatively, staining with potassium permanganate (KMnO₄) can be used, which will visualize the alcohol and potentially the ketone.

Developing the Eluent System

A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.

Solvent System (Hexane:Ethyl Acetate) Observation Action
9:1Spots remain near the baseline (low Rf)Increase the polarity of the eluent (e.g., move to 8:2 or 7:3).
1:1Spots are near the solvent front (high Rf)Decrease the polarity of the eluent (e.g., move to 3:1 or 4:1).

The goal is to find a solvent ratio that provides good separation between the spot corresponding to the starting ketone and the spot for the product alcohol, with the alcohol having a lower Rf value. An 8:2 or 7:3 mixture of hexane:ethyl acetate is a likely effective starting point for this separation.

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

Materials and Reagents

  • Crude 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • Rotary evaporator

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hexane and ethyl acetate are flammable liquids. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Step-by-Step Procedure

  • Column Preparation (Slurry Packing Method):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer (approx. 1 cm) of sand on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). The consistency should be that of a milkshake.

    • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (typically 15-20 cm for a 1-2 g sample).

    • Once the silica has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during sample and eluent addition.

    • Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, a "dry loading" method can be used: dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica gel, draining the solvent until it is just above the sand layer.

    • Gently add a small amount of the initial eluent to wash any remaining sample from the sides of the column onto the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the initial eluent (e.g., 9:1 hexane:ethyl acetate).

    • Begin collecting fractions in separate tubes or flasks. The flow rate should be steady, allowing for dropwise collection.

    • Monitor the elution of compounds by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in the optimized solvent system.

    • As the elution progresses, gradually increase the polarity of the mobile phase (gradient elution). For example, after the less polar impurities have eluted with 9:1 hexane:ethyl acetate, switch to an 8:2 or 7:3 mixture to elute the more polar target compound.

  • Isolation of the Purified Product:

    • Once the TLC analysis shows which fractions contain the pure product, combine these fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

    • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, melting point).

Visualization of the Purification Process

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude_product Crude Product develop_tlc TLC Solvent System Development crude_product->develop_tlc load_sample Load Sample onto Column crude_product->load_sample elute Elute with Hexane/Ethyl Acetate Gradient develop_tlc->elute Optimized Eluent pack_column Pack Column with Silica Gel Slurry pack_column->load_sample load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for the column chromatography purification of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect solvent system.Re-optimize the eluent using TLC. A shallower gradient during elution may be necessary.
Column overloaded.Use a larger column or a smaller amount of crude product.
Column packed unevenly.Repack the column, ensuring a homogenous slurry and avoiding air bubbles.
Cracked or Channeled Column Column ran dry.Ensure the solvent level never drops below the top of the silica bed.
Heat generated during packing or elution.Pack the column slowly and allow it to cool.
Product Elutes with Starting Material Polarity difference is too small for the chosen solvent system.Try a different solvent system. For example, replacing hexane with toluene can sometimes improve the separation of aromatic compounds.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol using column chromatography. By understanding the principles of the separation and carefully following the outlined steps, researchers can obtain the target compound in high purity, suitable for further applications in research and development. The key to a successful purification lies in the preliminary optimization of the mobile phase using TLC and the meticulous packing and running of the chromatography column.

References

  • PubChem. 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. [Link]

  • U.S. National Library of Medicine. 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol. [Link]

  • NextSDS. 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol — Chemical Substance Information. [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Phenomenex. Column Chromatography Guide. [Link]

  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. [Link]

  • Royal Society of Chemistry. Supporting Information for "Lignin-first' biorefining of wheat straw: a new avenue to high-value aromatic chemicals". [Link]

  • Google Patents. WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.
  • Waseda University. TLC and Column Chromatography. [Link]

  • Chemspace. 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. [Link]

  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

  • Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

  • Osaka University Knowledge Archive. Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. [Link]

  • Royal Society of Chemistry. One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. [Link]

  • Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • National Center for Biotechnology Information. 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. [Link]

  • GL Sciences. Changeable Items in JP. [Link]

  • MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

  • Cheméo. Ethanone, 1-(2,5-dimethylphenyl)-. [Link]

  • Google Patents. A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol.

Sources

Method

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed guide to the analytical techniques and protocols for the comprehensive characterization of 1-(4-methoxy-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed guide to the analytical techniques and protocols for the comprehensive characterization of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. This aromatic alcohol is a key intermediate in various synthetic pathways, and its purity and structural integrity are paramount for downstream applications. This guide outlines a multi-technique approach encompassing spectroscopic and chromatographic methods to ensure unambiguous structural elucidation and purity assessment. We present detailed, step-by-step protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC), explaining the causality behind experimental choices. This integrated workflow serves as a robust framework for researchers engaged in the synthesis and quality control of this and structurally related compounds.

Introduction

1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is a substituted aromatic alcohol. Its precise characterization is critical for its use in research and development, particularly in medicinal chemistry and materials science, where structural nuances can significantly impact biological activity or material properties. A comprehensive analytical strategy is therefore not just recommended but essential. This guide details an integrated workflow designed to provide orthogonal data, ensuring a high degree of confidence in the compound's identity, structure, and purity.

The workflow begins with spectroscopic techniques for structural elucidation (NMR, MS, IR) and is followed by chromatographic methods (GC) for purity assessment and separation of potential impurities, such as the parent ketone, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one[1].

Physicochemical Properties

A summary of the basic physicochemical properties of the target compound is provided below. These values are critical for selecting appropriate analytical conditions, such as solvent choice and temperature programs.

PropertyValueSource
Chemical Name 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol[1]
CAS Number 54119-38-9[1]
Molecular Formula C₁₁H₁₆O₂-
Molecular Weight 180.24 g/mol -
Appearance (Predicted) White to off-white solid or viscous oil-

Integrated Analytical Workflow

The characterization of a novel or synthesized compound is a systematic process. The following diagram illustrates the logical flow of analysis, starting from structural confirmation and moving towards quantitative purity assessment. Each step provides a unique piece of information that, when combined, offers a complete profile of the compound.

G cluster_0 Structural Elucidation cluster_1 Purity & Separation cluster_2 Final Assessment NMR NMR Spectroscopy (¹H, ¹³C, DEPT) MS Mass Spectrometry (EI-MS) NMR->MS Confirms Mol. Weight Report Certificate of Analysis (Identity, Purity, Structure) NMR->Report Structural Confirmation GC Gas Chromatography (GC-FID / GC-MS) MS->GC Guides Impurity ID IR Infrared Spectroscopy (FTIR) IR->NMR Confirms Functional Groups GC->Report Quantitative Purity

Caption: Integrated workflow for compound characterization.

Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2][3] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4][5]

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its excellent solubilizing power for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[5]

    • Transfer the solution to a 5 mm NMR tube.[4] Ensure no solid particulates are present, filtering if necessary, as solids can degrade spectral quality.[5]

  • Instrument Parameters (500 MHz Spectrometer):

    • Nucleus: ¹H / ¹³C

    • Solvent: CDCl₃

    • Temperature: Ambient (~298 K)

    • ¹H NMR:

      • Spectral Width: -2 to 12 ppm

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16

    • ¹³C NMR:

      • Spectral Width: -10 to 220 ppm

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 3 seconds

      • Number of Scans: 1024 or more, depending on concentration.

Expected Spectral Data: The following table outlines the predicted chemical shifts (δ) for 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures.

AssignmentPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
-OH~1.8-2.5Broad Singlet1H-
-CH(OH)~4.9-5.1Quartet (q)1H~68-72
-CH(OH)CH₃~1.4-1.6Doublet (d)3H~23-26
Ar-H~6.8-7.2Singlet1H~114-116
Ar-H~6.6-6.8Singlet1H~112-114
Ar-OCH₃~3.7-3.9Singlet3H~55-57
Ar-CH₃~2.2-2.4Singlet3H~19-21
Ar-CH₃~2.1-2.3Singlet3H~15-17
Ar-C (quaternary)---~155 (C-O), 132, 128, 126

Note: The hydroxyl (-OH) proton signal is often broad and its chemical shift can vary with concentration and temperature. It can be confirmed by a D₂O exchange experiment, where the peak disappears.[6]

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a suitable technique, often coupled with Gas Chromatography (GC-MS) for sample introduction.

Protocol: GC-MS (EI Mode)

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrument Parameters:

    • GC Column: A mid-polarity column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.[7][8]

    • Injector: 250 °C, Splitless mode.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

      • Source Temperature: 230 °C.[9]

      • Mass Range: m/z 40-400.

Expected Fragmentation Pattern: The mass spectrum will provide the molecular ion peak and characteristic fragment ions.

Ion DescriptionExpected m/zInterpretation
[M]⁺ 180Molecular Ion
[M - CH₃]⁺ 165Loss of a methyl group from the ethyl sidechain (α-cleavage).[6]
[M - H₂O]⁺ 162Dehydration, a common fragmentation for alcohols.[6]
[M - CH₃CHO]⁺ 136Loss of acetaldehyde via McLafferty-type rearrangement.
[C₉H₁₁O]⁺ 135Ion resulting from cleavage of the C-C bond alpha to the ring.
Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrations of chemical bonds.

Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation:

    • Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Parameters:

    • Scan Range: 4000 - 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Expected Characteristic Absorptions: The IR spectrum will confirm the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3600 - 3200O-H Stretch (Broad)Alcohol (-OH)[6][10]
~3100 - 2850C-H Stretchsp³ and sp² C-H
~1610, ~1500C=C StretchAromatic Ring
~1250 - 1200Asymmetric C-O-C StretchAryl Ether (Ar-O-CH₃)[11][12]
~1150 - 1050C-O StretchSecondary Alcohol (C-OH)[6]

Purity and Separation Analysis

Gas Chromatography (GC)

Principle: GC is an ideal technique for assessing the purity of volatile and semi-volatile compounds like 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.[13][14] It separates components of a mixture based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis.

Protocol: GC-FID for Purity Assessment

  • Sample Preparation:

    • Prepare a sample solution of approximately 1 mg/mL in a high-purity solvent such as ethyl acetate.

    • Prepare calibration standards if absolute quantification is required.[15]

  • Instrument Parameters:

    • GC Column: Agilent J&W DB-FATWAX UI or similar polar wax column for good peak shape of alcohols.[15]

    • Injector: 250 °C, Split ratio 50:1.

    • Detector (FID): 280 °C.

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 240 °C, hold for 10 min.

  • Data Analysis:

    • Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • The primary expected impurity is the starting ketone, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one, which should have a shorter retention time than the alcohol product.

G cluster_0 GC-FID Workflow Sample Sample Preparation (1 mg/mL in Ethyl Acetate) Inject GC Injection (Split Mode) Sample->Inject Separation Column Separation (Wax Column) Inject->Separation Detection FID Detection Separation->Detection Analysis Data Analysis (Area % Purity) Detection->Analysis

Caption: Workflow for GC-FID purity analysis.

Conclusion

The analytical strategy detailed in this application note provides a robust and comprehensive framework for the characterization of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. By integrating data from NMR, MS, and IR spectroscopy, the molecular structure can be unequivocally confirmed. Subsequent analysis by GC-FID allows for accurate determination of purity. This multi-technique approach ensures high confidence in the quality of the material, which is essential for its application in research and development settings.

References

  • 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol — Chemical Substance Information. NextSDS.
  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Published May 1, 2017.
  • Small molecule NMR sample preparation. Published August 29, 2023.
  • NMR Protocols and Methods. Springer Nature Experiments.
  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.
  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Published January 1, 2017.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Published April 1, 2019.
  • Quantitative Analysis of Beer Aromatic Alcohols Using Stable Isotope Dilution Assay. Request PDF - ResearchGate.
  • DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. LabRulez GCMS.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Published April 19, 2025.
  • Application Note: GC-MS Analysis of a 2,4,6-tris(1-phenylethyl)phenol Reaction Mixture. Benchchem.
  • 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Published October 4, 2022.
  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today.
  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Published February 21, 2019.
  • Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Analytical and Bioanalytical Chemistry Research. Published April 20, 2016.
  • A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and. Published September 5, 2019.

Sources

Application

Application Notes & Protocols: Reaction Mechanisms of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

Introduction 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is a secondary benzylic alcohol characterized by a sterically hindered and electron-rich aromatic ring. The presence of a para-methoxy group, a strong electron-dona...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is a secondary benzylic alcohol characterized by a sterically hindered and electron-rich aromatic ring. The presence of a para-methoxy group, a strong electron-donating substituent, alongside two weakly electron-donating methyl groups, significantly influences its reactivity. This structure makes the benzylic position prone to forming a stabilized secondary carbocation, which dictates the predominant reaction pathways. These notes provide an in-depth exploration of the key reaction mechanisms involving this alcohol, offering detailed protocols and mechanistic rationale for its transformation into valuable synthetic intermediates. The protocols are designed for researchers in organic synthesis and drug development, emphasizing experimental causality and reproducibility.

Synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

The title compound is not widely commercially available and is typically prepared in the laboratory. A reliable method for its synthesis is the Grignard reaction, which involves the nucleophilic addition of a methyl group to the corresponding aldehyde.

Mechanistic Rationale

The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxy-2,5-dimethylbenzaldehyde. The electron-donating methoxy and methyl groups on the aromatic ring slightly reduce the electrophilicity of the carbonyl carbon, but the reaction proceeds efficiently. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

Experimental Workflow: Grignard Synthesis

reagent 4-methoxy-2,5-dimethylbenzaldehyde + CH3MgBr in THF reaction Grignard Addition (0°C to RT) reagent->reaction intermediate Magnesium Alkoxide Intermediate reaction->intermediate workup Aqueous NH4Cl Quench (Acidic Workup) intermediate->workup product 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol workup->product

Caption: Workflow for the synthesis of the target alcohol.

Protocol: Synthesis via Grignard Reaction
  • Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-methoxy-2,5-dimethylbenzaldehyde (10.0 g, 60.9 mmol) and 100 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 22.3 mL, 67.0 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the mixture back to 0°C and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol as a colorless oil or low-melting solid.

Key Reaction Pathways and Protocols

The reactivity of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is dominated by reactions at the benzylic alcohol functional group.

Oxidation to a Ketone

The conversion of the secondary alcohol to its corresponding ketone, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one, is a fundamental transformation. This ketone can serve as a precursor for various derivatives.

Pyridinium chlorochromate (PCC) is a relatively mild oxidizing agent that effectively converts primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. The reaction proceeds via the formation of a chromate ester intermediate. A subsequent E2-like elimination, where a base (such as pyridine from the PCC complex) removes the benzylic proton, leads to the formation of the ketone and a reduced chromium species.

sub Alcohol R-CH(OH)-CH3 intermediate Chromate Ester Intermediate sub->intermediate Formation pcc PCC CrO3Cl⁻PyH⁺ pcc->intermediate product Ketone R-C(=O)-CH3 intermediate->product E2 Elimination base Base (Pyridine) base->intermediate Proton Abstraction

Caption: Simplified mechanism of PCC oxidation.

  • Setup: In a 250 mL flask, suspend pyridinium chlorochromate (PCC) (13.0 g, 60.3 mmol) in 100 mL of anhydrous dichloromethane (DCM). Add 5 g of powdered 4Å molecular sieves to adsorb water.

  • Addition: Dissolve 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol (7.2 g, 40.2 mmol) in 20 mL of anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting alcohol spot.

  • Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

  • Purification: Wash the silica plug with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude ketone can be further purified by column chromatography or distillation.

Parameter Value
Reagents Alcohol, PCC, DCM
Temperature Room Temperature
Typical Yield 85-95%
Product 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one
  • ¹H NMR: Appearance of a singlet for the acetyl methyl protons (~2.5 ppm), disappearance of the alcohol OH proton and the benzylic CH proton.

  • ¹³C NMR: Appearance of a carbonyl carbon signal (~198-200 ppm).

  • IR Spectroscopy: A strong C=O stretching band appears around 1670-1680 cm⁻¹.

Acid-Catalyzed Dehydration (E1 Elimination)

The dehydration of this alcohol to form 1-methoxy-2,5-dimethyl-4-(prop-1-en-2-yl)benzene is a classic example of an E1 elimination reaction.

The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH), forming a good leaving group (water).[1] The departure of water generates a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the electron-rich aromatic ring, particularly by the powerful electron-donating effect of the para-methoxy group. A weak base (e.g., water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.[1] The use of a reusable solid acid catalyst like Montmorillonite KSF clay offers a greener alternative to strong mineral acids.[2]

sub Alcohol R-CH(OH)-CH3 protonation Protonated Alcohol R-CH(OH2+)-CH3 sub->protonation Protonation (H+) carbocation Stable Benzylic Carbocation R-CH+-CH3 protonation->carbocation Loss of H2O product Alkene R-C(=CH2)-CH3 carbocation->product Deprotonation (-H+) carbocation Benzylic Carbocation R-CH+-CH3 sigma Sigma Complex Intermediate carbocation->sigma Electrophilic Attack nucleophile Nucleophilic Arene (e.g., Anisole) nucleophile->sigma product Alkylated Product Diaryl Propane sigma->product Rearomatization (-H+)

Caption: Friedel-Crafts alkylation using the alcohol-derived carbocation.

  • Setup: In a 100 mL flask, dissolve 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol (4.0 g, 22.2 mmol) in anisole (24.0 g, 222 mmol, 10 equivalents). Cool the mixture to 0°C.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1.2 mL) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6 hours. The mixture will likely become dark and viscous.

  • Workup: Quench the reaction by carefully pouring it over 100 g of crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The excess anisole can be removed by vacuum distillation. Purify the residue by column chromatography on silica gel to isolate the diarylpropane product.

Applications in Drug Development and Synthesis

The derivatives of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol are valuable intermediates.

  • Ketones: The resulting ketone can be used in reductive amination reactions to produce chiral amines, which are common pharmacophores. It can also undergo further functionalization at the α-carbon.

  • Alkenes: The styrene derivative can be used in polymerization reactions or as a substrate for additions, such as epoxidation or dihydroxylation, to introduce new functionalities.

  • Chiral Alcohols: Enantiopure versions of benzylic alcohols are crucial building blocks for synthesizing chiral drugs. [3]For instance, related chiral 1-(4-methoxyphenyl) ethanol is used to prepare compounds with anti-inflammatory or anti-allergic activities. [3] The strategic modification of molecules containing similar phenyl-ether or piperazine moieties has been a fruitful approach in drug design, leading to compounds with a wide range of biological activities. [4]The derivatives accessible from 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol fit within this paradigm, offering a scaffold for the development of new therapeutic agents.

References

  • Gao, C. et al. (2016). Markedly improving asymmetric oxidation of 1-(4-methoxyphenyl) ethanol with Acetobacter sp. CCTCC M209061 cells by adding deep eutectic solvent in a two-phase system. PLoS One, 11(1), e0146223. Available at: [Link]

  • Chemspace. (n.d.). 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Srinivasan, C. et al. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents. WO2015159170A2.
  • Coll, M. et al. (2009). Synthesis of 1H-pyrrolo[3,2-b]pyridines by a domino reaction from N-aryl-1-arylethanimines. Organic & Biomolecular Chemistry, 7(12), 2539-2545. Available at: [Link]

  • Rojo, J. et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Available at: [Link]

  • Sun, Z. et al. (2021). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Angewandte Chemie. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. PubChem Compound Database. Retrieved from [Link]

  • Hossain, M. A. et al. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. Available at: [Link]

  • Pratt, E. F. et al. (1968). Dehydration of 4-hydroxy-2,3,4-triphenylcyclopent-2-enone. Journal of the Chemical Society C: Organic, 20, 2089-2094. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for an article. Available at: [Link]

  • Nematollahi, D. et al. (2012). Electrochemical synthesis based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles. The Journal of Organic Chemistry, 77(24), 11302-11306. Available at: [Link]

  • Beyond Benign. (n.d.). A Greener Alcohol Dehydration. Retrieved from [Link]

  • Ceylan, Ü. et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(7), 2167. Available at: [Link]

  • Chem LibreTexts. (n.d.). Experiment 5: Alcohol Dehydration of Menthol. Retrieved from [Link]

  • The m-VOC. (n.d.). 1-(4-Methoxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Dehydration mechanism of 4‐McyOH (E1) and cis‐2‐McyOH (E2). Retrieved from [Link]

  • Li, J. et al. (2019). Production process for preparing anethole by catalyzing dehydration of p-methoxyphenylpropanol. Google Patents. CN108440257B.
  • Amimoto, K. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Crystallographic Communications, 67(10), o2719. Available at: [Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol

Executive Summary & Mechanistic Rationale 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol (CAS: 54119-38-9) is a structurally complex secondary benzylic alcohol. From an analytical perspective, the molecule presents two disti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol (CAS: 54119-38-9) is a structurally complex secondary benzylic alcohol. From an analytical perspective, the molecule presents two distinct challenges:

  • Steric Hindrance: The hydroxyl-bearing chiral center is flanked by an aliphatic methyl group and an aromatic ring possessing an ortho-methyl substituent (at position 2). This topology restricts reagent access, making standard derivatization protocols prone to incomplete conversion.

  • Chemical Instability: As a benzylic alcohol, the molecule is highly susceptible to acid-catalyzed dehydration, which readily forms a stable, conjugated styrene derivative.

To achieve robust quantification, the hydroxyl group must be derivatized. For Gas Chromatography-Mass Spectrometry (GC-MS), the goal is to mask the hydrogen-bond donor to enhance volatility and thermal stability [1]. For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the native molecule lacks a strong basic or acidic site for efficient electrospray ionization (ESI); thus, derivatization must introduce a highly ionizable, lipophilic moiety [2].

Analytical Decision Matrix

The selection of the derivatization protocol is dictated by the target analytical platform. The workflow below outlines the decision-making process and the self-validating steps required to ensure data integrity.

Derivatization_Workflow Start 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol (Sterically Hindered 2° Alcohol) Decision Target Analytical Platform? Start->Decision GCMS GC-MS / GC-FID Require Volatility & Stability Decision->GCMS Volatility LCMS UHPLC-MS/MS Require Ionization Efficiency Decision->LCMS Ionization Silylation Silylation Protocol BSTFA + 1% TMCS + Pyridine 65°C, 30 min GCMS->Silylation Benzoylation Benzoylation Protocol Benzoyl Chloride + DIPEA 30°C, 15 min LCMS->Benzoylation Validate System Self-Validation IS Recovery & Reagent Blanks Silylation->Validate Benzoylation->Validate

Fig 1. Decision matrix for selecting the optimal derivatization pathway based on analytical goals.

GC-MS Workflow: Catalyzed Silylation (TMS-Ether Formation)

Mechanistic Causality

While primary alcohols react rapidly with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) at room temperature, the ortho-methyl steric bulk of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol severely retards this reaction [3]. To overcome this activation energy barrier, the addition of 1% Trimethylchlorosilane (TMCS) is strictly required. TMCS acts as a Lewis acid catalyst, generating a highly reactive oxonium intermediate that drives the silylation to >99% completion [4].

Reaction_Mechanism Substrate Benzylic Alcohol (-OH) Intermediate Activated Oxonium Intermediate Substrate->Intermediate + TMCS TMCS TMCS (1%) Catalyst TMCS->Intermediate Product TMS-Ether Derivative Intermediate->Product + BSTFA BSTFA BSTFA Reagent (TMS Donor) BSTFA->Product Byproduct Volatile Byproducts (TFA, etc.) BSTFA->Byproduct Leaving Groups

Fig 2. Mechanistic pathway of TMCS-catalyzed silylation overcoming steric hindrance.

Step-by-Step Protocol (Self-Validating)

Note: This protocol incorporates internal standards and blank checks to ensure a self-validating analytical batch.

  • Sample Preparation & Internal Standard Addition: Transfer 100 µL of the sample extract (containing up to 100 µg of the analyte) into a deactivated glass GC vial. Add 10 µL of a structurally similar stable-isotope labeled internal standard (IS) (e.g., deuterated phenylethanol).

  • Azeotropic Drying: Evaporate the solvent to absolute dryness under a gentle stream of ultra-pure nitrogen at room temperature. Critical: Water violently hydrolyzes BSTFA into hexamethyldisiloxane and hydrochloric acid; anhydrous conditions are non-negotiable [1].

  • Reagent Addition: Add 50 µL of anhydrous Pyridine. Pyridine serves a dual purpose: it acts as an acid scavenger to prevent benzylic dehydration and serves as a basic catalyst. Follow immediately with 50 µL of BSTFA containing 1% TMCS [4].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate at 65°C for 30 minutes in a dry heating block.

  • System Suitability & Analysis: Prepare a "Reagent Blank" (steps 2-4 without the sample) to validate the absence of siloxane ghost peaks. Cool the sample to room temperature and inject 1 µL directly into the GC-MS.

LC-MS/MS Workflow: Benzoylation (Esterification)

Mechanistic Causality

To analyze the compound via UHPLC-ESI-MS/MS, the hydroxyl group must be converted into an ester to enhance proton affinity and reverse-phase retention. Benzoyl chloride derivatizes secondary alcohols via a base-catalyzed Schotten-Baumann reaction [2]. Because the byproduct is hydrochloric acid, a strong organic base like Diisopropylethylamine (DIPEA) must be present in excess. Failure to neutralize the microenvironment will result in the immediate acid-catalyzed dehydration of the benzylic alcohol into a styrene analog, destroying the analyte.

Step-by-Step Protocol (Self-Validating)
  • Reconstitution: Dissolve the completely dried analyte and internal standard in 50 µL of anhydrous Acetonitrile.

  • Base Stabilization: Add 10 µL of 100 mM DIPEA in Acetonitrile. Vortex briefly. This pre-establishes an alkaline environment to protect the benzylic position.

  • Derivatization: Add 10 µL of 2% (v/v) Benzoyl Chloride in Acetonitrile [2].

  • Reaction: Vortex for 30 seconds to ensure homogeneity, then incubate at 30°C for 15 minutes.

  • Quenching (Critical Step): Add 20 µL of 20% LC-MS grade Methanol/Water. This step quenches unreacted Benzoyl Chloride into benzoic acid and methyl benzoate, preventing severe degradation of the UHPLC column and ESI source.

  • Analysis: Dilute the mixture 1:10 with the initial mobile phase (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid) and inject into the UHPLC-MS/MS system.

Quantitative Methodological Comparison

The table below summarizes the operational parameters and analytical outcomes for both self-validating derivatization strategies.

ParameterGC-MS SilylationLC-MS/MS Benzoylation
Derivatizing Agent BSTFA + 1% TMCSBenzoyl Chloride (2% v/v)
Catalyst / Base Pyridine (Anhydrous)DIPEA (100 mM)
Reaction Conditions 65°C for 30 minutes30°C for 15 minutes
Derivative Formed Trimethylsilyl (TMS) EtherBenzoate Ester
Primary Advantage Eliminates peak tailing; high thermal stabilityDrastically increases ESI+ ionization efficiency
Primary Risk Moisture-induced reagent hydrolysisAcid-catalyzed benzylic dehydration if unbuffered
Quenching Required? No (Inject directly)Yes (Methanol/Water to protect column)

References

Sources

Application

Application Note: Large-Scale Synthesis of 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol

Target Audience: Process Chemists, Scale-up Scientists, and Pharmaceutical Development Professionals Document Type: Process Development Guide & Standard Operating Protocol (SOP) Introduction and Retrosynthetic Strategy T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Scientists, and Pharmaceutical Development Professionals Document Type: Process Development Guide & Standard Operating Protocol (SOP)

Introduction and Retrosynthetic Strategy

The compound 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is a highly valuable secondary benzylic alcohol, frequently utilized as a building block in the synthesis of specialized fragrances, advanced materials, and pharmaceutical active ingredients.

When transitioning a synthesis from the discovery bench to the kilo-lab or pilot plant, route selection must prioritize atom economy, thermal safety, and the avoidance of chromatographic purification. While a Grignard addition (methylmagnesium bromide to 4-methoxy-2,5-dimethylbenzaldehyde) is viable on a milligram scale, it presents severe exotherm hazards, requires strictly anhydrous conditions, and utilizes expensive reagents on a large scale.

Instead, the optimal scalable route is a two-step sequence:

  • Friedel-Crafts Acylation of 2,5-dimethylanisole to yield 4-methoxy-2,5-dimethylacetophenone.

  • Carbonyl Reduction of the intermediate ketone using sodium borohydride (NaBH₄) to yield the final benzylic alcohol.

Workflow SM 2,5-Dimethylanisole (Starting Material) Step1 Step 1: Acylation AcCl, AlCl3, 0-5 °C SM->Step1 Int 4-Methoxy-2,5-dimethylacetophenone (Intermediate) Step1->Int Step2 Step 2: Reduction NaBH4, EtOH, 0-20 °C Int->Step2 Prod 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol (Final Product) Step2->Prod

Synthetic workflow for 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

Mechanistic Insights and Process Causality (E-E-A-T)

Step 1: Regioselective Friedel-Crafts Acylation

The acylation of 2,5-dimethylanisole relies on the generation of a highly electrophilic acylium ion ( CH3​C+=O ) via the complexation of acetyl chloride with aluminum chloride (AlCl₃)[1].

Causality of Regioselectivity: The methoxy (–OCH₃) group is a strong π -donor and dictates the orientation of electrophilic aromatic substitution, directing the incoming acylium ion to the ortho and para positions. However, the ortho position (C6) is severely sterically hindered, flanked by the bulky methoxy group at C1 and the methyl group at C5. Consequently, the electrophilic attack occurs almost exclusively at the less hindered para position (C4)[2]. This intrinsic steric bias ensures a high isomeric purity of the product, eliminating the need for complex downstream separations.

Mechanism Reagents Acetyl Chloride + AlCl3 Acylium Acylium Ion [CH3C+=O] (Active Electrophile) Reagents->Acylium Attack Electrophilic Attack (Exclusively para to OMe) Acylium->Attack Wheland Wheland Intermediate (Resonance Stabilized) Attack->Wheland Product 4-Methoxy-2,5-dimethylacetophenone + HCl + AlCl3 Wheland->Product

Regioselective Friedel-Crafts acylation mechanism.

Step 2: Chemoselective Carbonyl Reduction

The reduction of the acetophenone intermediate to the secondary alcohol is achieved using NaBH₄ in a protic solvent (ethanol or methanol). While catalytic hydrogenation (e.g., H₂ over Pd/C) is common in industrial settings, benzylic alcohols are highly susceptible to over-reduction (hydrogenolysis) to the corresponding alkane under pressurized hydrogen. NaBH₄ provides a self-validating, chemoselective alternative that operates at ambient pressure, exclusively reducing the ketone to the alcohol[3][4].

Quantitative Data and Stoichiometry

Table 1: Step 1 (Acylation) Materials Summary
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2,5-Dimethylanisole136.191.00136.2 g (1.0 mol)Starting Material
Acetyl Chloride78.501.1590.3 g (1.15 mol)Acylating Agent
Aluminum Chloride (AlCl₃)133.341.20160.0 g (1.20 mol)Lewis Acid Catalyst
Dichloromethane (DCM)84.93-1.0 LSolvent
Table 2: Step 2 (Reduction) Materials Summary
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4-Methoxy-2,5-dimethylacetophenone178.231.00178.2 g (1.0 mol)Intermediate
Sodium Borohydride (NaBH₄)37.830.6022.7 g (0.6 mol)Reducing Agent
Ethanol (Absolute)46.07-800 mLSolvent / Proton Source
Note: 1 mole of NaBH₄ can theoretically reduce 4 moles of ketone; 0.60 eq provides a safe operational excess.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-2,5-dimethylacetophenone

Safety Note: AlCl₃ is highly moisture-sensitive and corrosive. Acetyl chloride is a lachrymator. The quench step is violently exothermic.

  • System Preparation: Equip a 3 L, 3-neck round-bottom flask with a mechanical stirrer, an internal temperature probe, a dropping funnel, and a nitrogen inlet. Flush the system with N₂.

  • Catalyst Suspension: Charge the flask with anhydrous DCM (800 mL) and AlCl₃ (160.0 g). Cool the suspension to 0–5 °C using an ice-salt bath.

  • Acylium Ion Generation: Place acetyl chloride (90.3 g) in the dropping funnel. Add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 15 minutes to ensure complete complexation.

  • Substrate Addition: Dilute 2,5-dimethylanisole (136.2 g) in DCM (200 mL) and transfer to the dropping funnel. Add this solution dropwise over 1 hour. Causality Check: The reaction will turn deep red/brown, indicating the formation of the product-AlCl₃ complex. Maintain the temperature between 0–5 °C.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Quench (Critical Step): Slowly pour the reaction mixture into a vigorously stirred beaker containing 1.5 kg of crushed ice and 100 mL of concentrated HCl. Self-Validating Check: The deep color will immediately discharge to a pale yellow, confirming the destruction of the aluminum complex.

  • Workup: Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 × 200 mL). Combine the organic layers and wash sequentially with water (500 mL), 5% aqueous NaOH (500 mL), and brine (500 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized from cold hexanes or ethanol to yield pure 4-methoxy-2,5-dimethylacetophenone as a white crystalline solid.

Protocol B: Synthesis of 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol

Safety Note: Hydrogen gas is evolved during the addition of NaBH₄ and during the quench. Ensure robust ventilation.

  • System Preparation: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, an internal temperature probe, and a reflux condenser vented to a fume hood exhaust.

  • Substrate Dissolution: Charge the flask with 4-methoxy-2,5-dimethylacetophenone (178.2 g) and absolute ethanol (800 mL). Stir until fully dissolved. Cool the solution to 0–5 °C.

  • Reduction: Add NaBH₄ (22.7 g) portion-wise over 45 minutes. Self-Validating Check: Mild effervescence (H₂ gas) will be observed as the borohydride reacts with the protic solvent and the ketone. The internal temperature must not exceed 15 °C during addition to prevent excessive solvent reduction.

  • Maturation: Allow the reaction to warm to room temperature and stir for 3 hours. Reaction completion can be verified by TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Quench: Cool the mixture back to 0 °C. Slowly add 1M HCl (150 mL) dropwise to destroy unreacted NaBH₄. Caution: Vigorous hydrogen evolution will occur. Stir until bubbling ceases.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the aqueous residue with water (400 mL) and extract with ethyl acetate (3 × 300 mL).

  • Washing & Drying: Wash the combined organic layers with saturated NaHCO₃ (300 mL) and brine (300 mL). Dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Final Isolation: The resulting crude oil will slowly crystallize upon standing or seeding. If required, it can be purified via vacuum distillation to afford 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol in high purity.

References

  • Aromatic ether acylation process Google P
  • Regioselective Synthesis of Indanones D-NB.info
  • Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root PMC (NIH)
  • Reaction of Diisobutylaluminum Borohydride, a Binary Hydride, with Selected Organic Compounds Containing Representative Functional Groups ACS Public

Sources

Method

application of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol in medicinal chemistry

Application Note: 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol as a Versatile Building Block in Medicinal Chemistry Introduction & Structural Rationale As a Senior Application Scientist, I frequently encounter the challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol as a Versatile Building Block in Medicinal Chemistry

Introduction & Structural Rationale

As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity, steric bulk, and electronic distribution when optimizing lead compounds. The secondary alcohol 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol (CAS: 54119-38-9)[1] serves as a highly privileged building block in modern drug discovery.

The unique substitution pattern of this fragment provides a dual-action pharmacophoric advantage:

  • Electronic Modulation: The 4-methoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the phenyl ring, enhancing its ability to engage in cation- π interactions and modulating the hydrogen-bonding capacity of adjacent functional groups[2].

  • Steric Locking: The 2,5-dimethyl groups provide precise steric bulk. When this moiety is coupled to planar heterocycles (e.g., pyrimidines or purines), the ortho-methyl group restricts the dihedral angle, preventing coplanarity. This not only disrupts flat crystal packing (thereby improving aqueous solubility) but also allows the fragment to perfectly anchor into narrow hydrophobic clefts, such as the back pockets of kinase enzymes[2][3].

PharmacophoreLogic Moiety 4-Methoxy-2,5-dimethylphenyl Core EDG 4-Methoxy Group (Electron Donating) Moiety->EDG Steric 2,5-Dimethyl Groups (Steric Bulk) Moiety->Steric Effect1 Increases Nucleophilicity & Modulates H-Bonding EDG->Effect1 Effect2 Restricts Dihedral Angle & Fills Hydrophobic Clefts Steric->Effect2 Target Enhanced Kinase Selectivity & Affinity Effect1->Target Effect2->Target

Pharmacophoric contributions of the 4-methoxy-2,5-dimethylphenyl moiety to target affinity.

Key Applications in Targeted Therapeutics

A. Kinase Inhibitors (EGFR/HER2 & FGFR-1)

In the development of dual EGFR/HER2 inhibitors utilizing purine-hydrazone scaffolds, the incorporation of the 4-methoxy-2,5-dimethylphenyl head group significantly alters the binding dynamics within the ATP-binding site. The steric bulk of the dimethyl groups drives van der Waals interactions with residues like Leu777, while the methoxy group influences the orientation of the scaffold, modulating critical hydrogen bonds with Asp800 and Ala743[2]. Similarly, in the design of FGFR-1 inhibitors (Infigratinib analogs), this specific moiety has been shown to occupy the required pharmacophoric space, yielding high-affinity binding scores (-102.72 PLP1)[3].

B. DNA-Encoded Chemical Libraries (DECLs)

The expansion of chemical space in DECLs requires robust, DNA-compatible reactions. The oxidized derivative of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is utilized in the on-DNA synthesis of highly substituted 1,2,4-triazoles. The electron-rich nature of the 4-methoxy-2,5-dimethylphenyl group accelerates the iodine-mediated oxidative cyclization of intermediate triazolines, allowing the reaction to proceed efficiently at room temperature without causing DNA backbone cleavage or depurination[4].

C. MTH1 Inhibitors for Oncology

MutT homolog 1 (MTH1) sanitizes oxidized dNTP pools, a process critical for the survival of cancer cells experiencing high oxidative stress. 2,4-Diaminopyrimidine cores substituted with the 4-methoxy-2,5-dimethylphenyl group at the 6-position have been patented as potent MTH1 inhibitors. The steric profile of the building block forces the pyrimidine into a bioactive conformation that tightly binds the MTH1 active site, leading to targeted cancer cell apoptosis[5].

Quantitative Data & Physicochemical Profiling

Table 1: Physicochemical Profile & Pharmacophore Features

PropertyValue / FeatureMedicinal Chemistry Implication
Molecular Weight 180.25 g/mol Ideal low-MW fragment; leaves ample "budget" for lead optimization without violating Lipinski's Rule of 5.
H-Bond Donors 1 (-OH)Can be utilized for receptor anchoring or converted to a leaving group for scaffold linkage.
H-Bond Acceptors 2 (-OH, -OCH₃)The methoxy oxygen acts as an acceptor, often interacting with kinase hinge region residues.
Steric Profile 2,5-Dimethyl substitutionRestricts bond rotation (atropisomerism potential); locks bioactive conformations to reduce entropic penalty upon binding.

Table 2: Summary of Target Applications and Synthetic Yields

Target ApplicationCore ScaffoldKey Receptor InteractionTypical Synthetic Yield
EGFR/HER2 Purine-HydrazoneHydrophobic pocket filling (Leu777)[2]65–80% (Nucleophilic Substitution)
FGFR-1 1,2,4-TriazoleModulates hinge H-bonding[3]55–70% (On-DNA Cyclization)[4]
MTH1 (Cancer) 2,4-DiaminopyrimidineCation- π interactions[5]70–85% (SNAr / Cross-Coupling)

Experimental Workflows & Protocols

SyntheticWorkflow A 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol CAS: 54119-38-9 B Activation (Appel Reaction) A->B CBr4, PPh3 (Mild Halogenation) C Oxidation (Dess-Martin Periodinane) A->C Mild Oxidation to Acetophenone D MTH1 Inhibitors (Pyrimidine Scaffolds) B->D SNAr / Cross-Coupling E EGFR/HER2 Inhibitors (Purine Scaffolds) B->E Nucleophilic Substitution F DECL Synthesis (On-DNA 1,2,4-Triazoles) C->F I2-Mediated Cyclization (Aqueous Buffer)

Synthetic divergence of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol into key therapeutic scaffolds.

Protocol 1: Activation via Appel Reaction for Kinase Scaffold Linkage

Causality: The ortho-methyl group at the C2 position imposes severe steric hindrance around the benzylic carbon. Standard S_N2 reactions on the secondary alcohol are sluggish and prone to E2 elimination. By utilizing the Appel reaction, we convert the hydroxyl into a highly reactive bromide under mild, neutral conditions, preventing the cleavage of the acid-sensitive 4-methoxy ether.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the mixture to 0 °C.

  • Reagent Addition: Add triphenylphosphine (PPh₃, 1.25 eq) portion-wise over 15 minutes to control the exothermic formation of the phosphonium intermediate.

  • Reaction & Validation: Stir the reaction at room temperature for 2 hours. Self-Validation Step: Monitor the disappearance of the alcohol via TLC (Hexanes:EtOAc 4:1, UV active, KMnO₄ stain active). The product bromide will elute faster (higher Rf​ ) due to the loss of the hydroxyl group's hydrogen-bonding capability.

  • Workup: Concentrate the mixture under reduced pressure. Precipitate the triphenylphosphine oxide byproduct by adding cold diethyl ether, then filter.

  • Coupling: The resulting benzylic bromide can immediately be subjected to nucleophilic attack by a purine or pyrimidine amine (1.5 eq) in the presence of N,N-diisopropylethylamine (DIPEA) in DMF at 80 °C to yield the final kinase/MTH1 inhibitor[2][5].

Protocol 2: On-DNA 1,2,4-Triazole Cyclization (DECL Synthesis)

Causality: DECL synthesis requires strictly aqueous, mild conditions to preserve the integrity of the DNA tag. Traditional thermal cyclizations degrade DNA. We utilize iodine as a mild oxidant to facilitate the dehydrogenation of the intermediate triazoline into the fully aromatic 1,2,4-triazole. The electron-donating 4-methoxy group enriches the electron density of the intermediate, accelerating the oxidation step at ambient temperature[4].

Step-by-Step Methodology:

  • Precursor Formation: React the DNA-conjugated thiosemicarbazide (1 mM in ddH₂O) with the oxidized derivative of our building block (1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one) in the presence of a mild acid catalyst to form the triazoline intermediate.

  • Oxidation: To the intermediate mixture (10 µL), add 2.0 equivalents of I₂ (prepared as a stock solution in DMSO/water).

  • Cyclization: Vortex the mixture, centrifuge briefly to collect the liquid at the bottom of the tube, and allow it to stand in a PCR thermal cycler at 25 °C for 12 hours.

  • Validation: Self-Validation Step: Validate the reaction progress by taking a 1 µL aliquot, diluting in 20 µL water, and analyzing via UPLC-MS. The mass shift corresponding to the loss of 2 Da (dehydrogenation) confirms the conversion from triazoline to the aromatic 1,2,4-triazole[4].

  • Purification: Precipitate the DNA-conjugated product using cold ethanol and sodium acetate, centrifuge, and wash the pellet to remove excess small-molecule reagents.

References

  • "1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol — Chemical Substance Information." NextSDS. Available at: [Link]

  • "Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors." MDPI. Available at: [Link]

  • "Pharmacophore Based Design of Probable FGFR-1 Inhibitors from the 3D Crystal Structure of Infigratinib - A Drug Used in the Treatment of Cholangiocarcinomas." Bentham Science Publishers. Available at: [Link]

  • "DNA-Compatible Cyclization Reaction to Access 1,3,4-Oxadiazoles and 1,2,4-Triazoles." ACS Medicinal Chemistry Letters. Available at: [Link]

  • "Mth1 inhibitors for treatment of cancer." CA2949785A1, Google Patents.

Sources

Application

enantioselective reduction to form 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

Abstract This technical guide provides detailed protocols and expert insights for the enantioselective reduction of 4-methoxy-2,5-dimethylacetophenone to produce the chiral alcohol 1-(4-methoxy-2,5-dimethylphenyl)ethan-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed protocols and expert insights for the enantioselective reduction of 4-methoxy-2,5-dimethylacetophenone to produce the chiral alcohol 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. Chiral alcohols are critical building blocks in the pharmaceutical and fine chemical industries, where stereochemistry dictates biological activity. This document is intended for researchers, chemists, and process development professionals, offering a comparative analysis of robust catalytic methods, including Corey-Bakshi-Shibata (CBS) reduction and Asymmetric Transfer Hydrogenation (ATH). Each section explains the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for analyzing stereochemical purity, ensuring a reproducible and validated synthesis.

Introduction: The Significance of Chiral Alcohols

The enantiomers of a chiral molecule often exhibit profoundly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors.[1] Consequently, the synthesis of single-enantiomer compounds is a cornerstone of modern drug development. The target molecule, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol, serves as a valuable chiral intermediate. Its precursor, a prochiral acetophenone derivative, allows for the strategic installation of a stereocenter through asymmetric reduction.

The challenge lies in controlling the facial selectivity of hydride attack on the carbonyl group. This guide explores two premier, catalyst-driven strategies that achieve high levels of enantioselectivity: the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, and Asymmetric Transfer Hydrogenation (ATH), which employs transition metal complexes with chiral ligands. The selection between these methods often depends on factors such as substrate scope, catalyst cost and availability, operational simplicity, and scalability.

General Experimental Workflow

A successful enantioselective synthesis campaign follows a logical progression from reaction execution to product validation. The workflow ensures that the final product not only has the correct chemical structure but also meets the required stereochemical purity.

G sub Substrate (4-methoxy-2,5-dimethyl acetophenone) reaction Asymmetric Reduction (e.g., CBS or ATH) sub->reaction reagents Chiral Catalyst + Reducing Agent reagents->reaction workup Reaction Quench & Aqueous Workup reaction->workup 1. Execute purification Purification (Silica Gel Chromatography) workup->purification 2. Isolate product Isolated Product (Chiral Alcohol) purification->product 3. Purify analysis Purity & E.E. Analysis (NMR, Chiral HPLC) product->analysis 4. Analyze final Validated Enantioenriched Alcohol analysis->final 5. Validate CBS_Mechanism catalyst CBS Catalyst (Oxazaborolidine) complex Catalyst-Borane Complex catalyst->complex borane BH₃•THF borane->complex Coordination ts Six-Membered Transition State complex->ts Coordination ketone Prochiral Ketone (Substrate) ketone->ts alkoxyborane Alkoxyborane Intermediate ts->alkoxyborane Hydride Transfer alkoxyborane->catalyst Catalyst Regeneration product Chiral Alcohol (After Workup) alkoxyborane->product Acidic Workup

Caption: Simplified catalytic cycle for the CBS reduction.

Detailed Experimental Protocol: (R)-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

This protocol is designed for a 1 mmol scale synthesis using the (R)-2-Methyl-CBS-oxazaborolidine catalyst to yield the (S)-alcohol. For the (R)-alcohol, the (S)-catalyst would be used.

Materials and Reagents:

  • 4-methoxy-2,5-dimethylacetophenone (CAS: 104174-28-9)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methoxy-2,5-dimethylacetophenone (178 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous THF (10 mL) and cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mL, 0.1 mmol, 10 mol%) to the stirred solution.

  • Reducing Agent Addition: Add the BH₃•THF solution (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol (2 mL) at 0 °C. Vigorous gas evolution (H₂) will be observed.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a 10-30% ethyl acetate in hexanes gradient) to afford the pure alcohol.

Method 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for ketone reduction that avoids the use of high-pressure hydrogen gas. [2]Instead, it uses a stable hydrogen donor, most commonly isopropanol or a formic acid/triethylamine azeotrope. [3]The reaction is catalyzed by transition metal complexes, typically featuring Ruthenium(II) or Rhodium(III), coordinated to a chiral diamine or amino alcohol ligand. [4][5]

Mechanism and Rationale

The Noyori-Ikariya catalyst system, such as RuCl(p-cymene)[(S,S)-TsDPEN], operates via a metal-ligand bifunctional mechanism. [6]The reaction proceeds through a six-membered pericyclic transition state where the metal hydride attacks the carbonyl carbon while the protonated amine ligand delivers a proton to the carbonyl oxygen simultaneously. Isopropanol serves as the hydrogen source, regenerating the metal hydride, while its oxidation product, acetone, is the only byproduct. [3][5]The high efficiency and selectivity are derived from this concerted, outer-sphere mechanism.

Detailed Experimental Protocol: (S)-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

This protocol uses the commercially available (S,S)-TsDPEN-Ru catalyst to produce the (S)-alcohol.

Materials and Reagents:

  • 4-methoxy-2,5-dimethylacetophenone (CAS: 104174-28-9)

  • RuCl(p-cymene)[(S,S)-TsDPEN]

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH) or Sodium isopropoxide

  • Ethyl Acetate and Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Activation (Pre-reaction): In an oven-dried flask under an inert atmosphere, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (6.4 mg, 0.01 mmol, 1 mol%) in anhydrous isopropanol (5 mL). Add a solution of KOH in isopropanol (e.g., 0.1 M solution, 0.2 mL, 0.02 mmol, 2 mol%) and stir the mixture at room temperature for 15 minutes.

  • Substrate Addition: Add 4-methoxy-2,5-dimethylacetophenone (178 mg, 1.0 mmol) to the activated catalyst solution.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or GC/MS. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in the CBS protocol.

Comparative Data Summary

The choice of method can be guided by a direct comparison of typical performance metrics. The following table summarizes expected outcomes for the reduction of 4-methoxy-2,5-dimethylacetophenone.

ParameterCBS ReductionAsymmetric Transfer Hydrogenation (ATH)
Catalyst (R/S)-Methyl-CBS-OxazaborolidineRuCl(p-cymene)[(S,S)-TsDPEN]
Catalyst Loading 5-10 mol%0.5-2 mol%
Reducing Agent BH₃•THF or BH₃•SMe₂Isopropanol
Temperature 0 °C to Room Temperature40-82 °C
Typical Yield >90%>95%
Typical e.e. 95-99%97->99%
Advantages High predictability, mild conditionsOperational simplicity, low catalyst loading, no pyrophoric reagents
Considerations Requires stoichiometric boraneRequires heating, byproduct (acetone) can affect equilibrium

Analysis of Enantiomeric Excess (e.e.)

Accurate determination of the enantiomeric excess is crucial for validating the success of an asymmetric synthesis. [7]High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method. [7]

Protocol: Chiral HPLC Analysis

Equipment and Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralpak® series like IA, IB, or IC)

  • HPLC-grade hexanes (or heptane) and isopropanol (IPA)

  • Sample of synthesized alcohol

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified alcohol in the mobile phase (e.g., 1 mg/mL).

  • HPLC Conditions (Example):

    • Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)

    • Mobile Phase: 95:5 Hexane:Isopropanol

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 225 nm

    • Column Temperature: Ambient

  • Analysis: Inject a small volume (5-10 µL) of the sample. The two enantiomers will elute at different retention times (t_R1 and t_R2).

  • Calculation of e.e.: Integrate the peak areas (Area1 and Area2) for each enantiomer. The enantiomeric excess is calculated as:

    • e.e. (%) = [ |Area1 - Area2| / (Area1 + Area2) ] x 100

Note: It is essential to analyze a racemic sample (prepared by reducing the ketone with a non-chiral agent like NaBH₄) to confirm the retention times of both enantiomers and ensure baseline separation.

Conclusion

Both the Corey-Bakshi-Shibata reduction and Asymmetric Transfer Hydrogenation offer highly effective and reliable pathways to enantiomerically enriched 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. The CBS method provides excellent results under mild, cryogenic conditions, while ATH offers superior atom economy and operational simplicity, avoiding pyrophoric borane reagents. The protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to successfully synthesize and validate this important chiral building block, enabling further applications in pharmaceutical and materials science.

References

  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
  • Noyori Asymmetric Hydrogenation. SynArchive.
  • Continuous-Flow Asymmetric Transfer Hydrogenation of Acetophenones with Propan-2-ol. Thieme.
  • Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ACS Publications.
  • Corey–Itsuno reduction. Wikipedia.
  • Corey-Bakshi-Shibata Reduction. Alfa Chemistry.
  • Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate.
  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Publications.
  • The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex. Journal of the American Chemical Society.
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
  • Noyori Asymmetric Hydrogenation. Thermo Fisher Scientific.
  • Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by Ruthenium(II) Complexes 1a-c and 2a-c. ResearchGate.
  • Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate.
  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube.
  • Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

An essential resource for researchers, scientists, and drug development professionals, this technical support center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential resource for researchers, scientists, and drug development professionals, this technical support center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. As Senior Application Scientists, we offer field-proven insights and scientifically robust protocols to enhance your experimental success.

The synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol, a valuable intermediate in various research and development applications, is commonly achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction, while versatile, is highly sensitive to reaction conditions.[1][2] This guide will address common challenges and provide actionable solutions to improve your reaction yield and purity.

Proposed Synthesis Pathway: Grignard Reaction

The most direct route involves the reaction of a Grignard reagent, methylmagnesium halide, with 4-methoxy-2,5-dimethylbenzaldehyde.

Grignard Synthesis cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4-methoxy-2,5-dimethylbenzaldehyde 4-methoxy-2,5-dimethylbenzaldehyde Reaction_Vessel Anhydrous Ether (e.g., THF, Diethyl Ether) 4-methoxy-2,5-dimethylbenzaldehyde->Reaction_Vessel Addition Methylmagnesium_halide Methylmagnesium Halide (CH3MgX) Methylmagnesium_halide->Reaction_Vessel Addition Intermediate Magnesium Alkoxide Intermediate Reaction_Vessel->Intermediate Nucleophilic Attack Acid_Quench Aqueous Acid Workup (e.g., NH4Cl, dilute HCl) Intermediate->Acid_Quench Protonation Product 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol Acid_Quench->Product

Caption: Grignard reaction workflow for the synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol via the Grignard reaction.

Question: My reaction yielded very little or no desired product. What could have gone wrong?

Answer: A low or zero yield in a Grignard reaction typically points to issues with the formation or stability of the Grignard reagent itself. Here's a checklist of potential causes and their solutions:

Potential Cause Explanation & Solution
Presence of Water Grignard reagents are extremely strong bases and will react with even trace amounts of water, which is more acidic than the alkane from which the Grignard reagent is derived.[1][3] This consumes the reagent before it can react with the aldehyde. Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, and protect the reaction from atmospheric moisture with a drying tube or an inert atmosphere (e.g., nitrogen or argon).[4]
Inactive Magnesium The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide. Solution: Activate the magnesium by gently crushing it with a glass rod in the reaction flask to expose a fresh surface.[5] A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as an initiator.[3] The reaction has initiated when you observe bubbling or a cloudy appearance in the solution.[5]
Impure Reagents The starting aldehyde may contain carboxylic acid impurities, which will quench the Grignard reagent. The alkyl halide may also contain traces of alcohol. Solution: Use freshly distilled aldehydes and alkyl halides. Ensure the purity of all reagents before starting the reaction.
Reaction Temperature While the formation of the Grignard reagent is often initiated with gentle warming, the subsequent reaction with the aldehyde is exothermic.[5] If the temperature is too high, side reactions can occur. Solution: Add the aldehyde solution slowly to the Grignard reagent while cooling the reaction flask in an ice bath to maintain a gentle reflux.[5][6]

Question: My final product is contaminated with a significant amount of a ketone. What is this byproduct and how can I prevent its formation?

Answer: The presence of a ketone, in this case, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one, is a known side product in the Grignard synthesis of secondary alcohols.[7][8][9] This occurs through an Oppenauer-type oxidation where the magnesium alkoxide intermediate oxidizes the newly formed alcohol back to a ketone, while another molecule of the starting aldehyde is reduced.[6][7]

Prevention Strategies:

  • Control Stoichiometry: Using a slight excess of the Grignard reagent can help to ensure that all of the aldehyde is consumed, minimizing the chance of the oxidation side reaction.

  • Temperature Control: Maintaining a low reaction temperature during the addition of the aldehyde can suppress this side reaction.[10]

  • Modified Workup: In some cases, adding isopropyl alcohol to the reaction mixture before the acid quench can help to shift the equilibrium towards the desired alcohol product.[6][7]

Side_Reactions cluster_main Desired Reaction cluster_side Side Reaction (Oppenauer Oxidation) Grignard CH3MgX Aldehyde Ar-CHO Grignard->Aldehyde Alkoxide Ar-CH(OMgX)CH3 Aldehyde->Alkoxide Aldehyde_Side Ar-CHO Alcohol Ar-CH(OH)CH3 (Desired Product) Alkoxide->Alcohol Alkoxide_Side Ar-CH(OMgX)CH3 Ketone Ar-C(=O)CH3 (Byproduct) Alkoxide_Side->Ketone Oxidation Reduced_Aldehyde Ar-CH2OMgX Aldehyde_Side->Reduced_Aldehyde Reduction

Caption: Competing reactions in Grignard synthesis leading to ketone byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this Grignard reaction?

A1: The most common solvents for Grignard reactions are anhydrous diethyl ether and tetrahydrofuran (THF).[1] Diethyl ether has a lower boiling point, which can make it easier to control the reaction temperature. THF is a better solvent for many organomagnesium compounds and can be beneficial if the Grignard reagent is difficult to form. The choice of solvent can also influence the equilibrium of the Grignard reagent species in solution.[11]

Q2: How can I effectively purify the final product, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol?

A2: After the reaction workup, which typically involves extraction with an organic solvent and washing with brine, the crude product can be purified by several methods:

  • Column Chromatography: This is a highly effective method for separating the desired alcohol from unreacted starting materials and byproducts. A common stationary phase is silica gel, with an eluent system such as a mixture of ethyl acetate and petroleum ether.[12]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an excellent purification technique.[5]

  • Distillation: If the product is a liquid, distillation under reduced pressure can be used for purification, especially for larger scale syntheses.

Q3: What are the critical safety precautions to take during a Grignard synthesis?

A3: Grignard reactions require careful handling due to the reactivity of the reagents and the flammability of the common solvents.

  • Anhydrous Conditions: As mentioned, the exclusion of moisture is critical for reaction success and safety, as the reaction with water is highly exothermic.

  • Flammable Solvents: Diethyl ether is extremely flammable and has a low autoignition temperature.[13] Always perform the reaction in a well-ventilated fume hood, away from any ignition sources.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the aldehyde are exothermic.[5] Be prepared to cool the reaction vessel with an ice bath to control the reaction rate.

  • Proper Quenching: The reaction should be quenched by slowly adding the reaction mixture to the acidic solution (e.g., pouring it over ice containing ammonium chloride or dilute HCl), not the other way around, to manage the exothermic quenching process.[7]

References

  • Weiss, H. M. (1999). Side reactions in a grignard synthesis. Journal of Chemical Education, 76(1), 76. Available at: [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. ProQuest. Available at: [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. ResearchGate. Available at: [Link]

  • Reddy, T. R., et al. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(17), 11145-11156. Available at: [Link]

  • University of Michigan. Grignard Synthesis of Triphenylmethanol. University of Michigan Department of Chemistry.
  • Wessjohann, L. A., et al. (2016). Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. Scientific Reports, 6, 39473. Available at: [Link]

  • California State University, Stanislaus. Grignard Reaction. California State University, Stanislaus. Available at: [Link]

  • Ito, H., et al. (2021). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Chemical Science, 12(12), 4413-4419. Available at: [Link]

  • Jensen, K. F., et al. (2014). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. Available at: [Link]

  • Knochel, P., et al. (2004). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 6(13), 2201-2203. Available at: [Link]

  • Bickelhaupt, F. M., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. Journal of the American Chemical Society, 142(4), 1997-2008. Available at: [Link]

  • Clark, J. (2015). reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]

  • University of Wisconsin-Madison. Formation and reaction of a Grignard reagent. University of Wisconsin-Madison Department of Chemistry. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • NextSDS. 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol — Chemical Substance Information. NextSDS. Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for "Photocatalytic C–O Bond Cleavage of Lignin Models via a Ti-MOF". The Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Chemical Synthesis Database. 1-(4-methoxyphenyl)ethanone. Chemical Synthesis Database. Available at: [Link]

  • Ursinus College. The Grignard Reagents: Their Preparation. Ursinus Digital Commons. Available at: [Link]

  • PrepChem.com. Synthesis of 4-methoxy-2,5-dimethylpyridine 1-oxide. PrepChem.com. Available at: [Link]

  • Organic Syntheses. (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. Organic Syntheses. Available at: [Link]

  • Google Patents. (2014). Preparation method of p-methoxyacetophenone.
  • Royal Society of Chemistry. (2020). Supporting Information for "Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models". The Royal Society of Chemistry. Available at: [Link]

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis and Purification of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. This guide provides in-depth troubleshooting advice and fre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification. Our focus is on providing practical, evidence-based solutions to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol, and what are the expected impurities?

A1: A prevalent and efficient method for synthesizing 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol involves a two-step process:

  • Friedel-Crafts Acylation: 2,5-dimethylanisole is acylated with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to yield 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one.[1][2][3][4]

  • Reduction: The resulting ketone is then reduced to the desired tertiary alcohol using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol.[5][6][7]

Based on this synthetic pathway, the following are the most probable impurities:

  • Unreacted Starting Materials: Residual 2,5-dimethylanisole and traces of the acetylating agent.

  • Isomeric Byproducts: Although the methoxy and methyl groups direct acylation primarily to the 4-position, small amounts of other isomers may form.

  • Unreacted Ketone: Incomplete reduction will leave traces of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one.

  • Solvent Residues: Trace amounts of solvents used during the reaction and workup (e.g., dichloromethane, ethanol, methanol).

Troubleshooting Guide: Impurity Identification and Removal

This section provides a detailed, step-by-step approach to identifying and eliminating common impurities.

Issue 1: My final product shows the presence of unreacted 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one.

  • Cause: This is typically due to an incomplete reduction of the ketone intermediate. Factors contributing to this include insufficient reducing agent, low reaction temperature, or a shortened reaction time.

  • Identification: The presence of the ketone can be confirmed by:

    • ¹H NMR Spectroscopy: A characteristic singlet for the acetyl protons (-COCH₃) will be observed around 2.5 ppm.[8][9][10]

    • FTIR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be present around 1670-1690 cm⁻¹.

    • GC-MS Analysis: The ketone will have a distinct retention time and mass spectrum from the alcohol.[11][12][13]

  • Removal Protocol: Recrystallization

    Recrystallization is an effective method for removing the less polar ketone from the more polar alcohol product.

    Step-by-Step Protocol:

    • Solvent Selection: A solvent system in which the alcohol has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal. A mixture of a polar solvent like ethanol or isopropanol and a non-polar solvent like hexane or heptane often works well.[14][15][16][17][18]

    • Dissolution: Dissolve the crude product in a minimal amount of the hot polar solvent (e.g., ethanol).

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

    • Induce Crystallization: Slowly add the non-polar solvent (e.g., hexane) to the hot solution until a slight turbidity persists.

    • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

    Table 1: Recrystallization Solvent Systems

Solvent SystemRatio (approx.)Notes
Ethanol/Hexane1:2 to 1:5Good for removing non-polar impurities.
Isopropanol/Water10:1 to 5:1Can be effective, but care must be taken to avoid oiling out.
Toluene/Heptane1:3 to 1:6Suitable for larger scale purifications.

Issue 2: My product is contaminated with unreacted 2,5-dimethylanisole.

  • Cause: Use of excess 2,5-dimethylanisole during the Friedel-Crafts acylation or incomplete reaction.

  • Identification:

    • ¹H NMR Spectroscopy: Look for the characteristic signals of 2,5-dimethylanisole, including the methoxy group singlet around 3.8 ppm and the aromatic protons.[8][10][19]

    • GC-MS Analysis: This is a highly effective technique for detecting and quantifying this volatile impurity.[11][12][13]

  • Removal Protocol: Column Chromatography

    Column chromatography is a robust method for separating the non-polar starting material from the more polar alcohol product.[20][21][22][23][24]

    Step-by-Step Protocol:

    • Stationary Phase: Use silica gel as the adsorbent.

    • Mobile Phase (Eluent): A solvent system of increasing polarity is recommended. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. A typical gradient could be from 100% hexane to a 90:10 hexane:ethyl acetate mixture.

    • Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar eluent.

    • Loading the Sample: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column.

    • Elution: Begin eluting with the non-polar solvent. The 2,5-dimethylanisole will elute first. Gradually increase the polarity of the eluent to elute the desired product, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

    • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

    Diagram 1: Column Chromatography Workflow

    G A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Hexane (to remove 2,5-dimethylanisole) C->D E Gradually Increase Polarity (e.g., add Ethyl Acetate) D->E F Elute 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol E->F G Collect and Analyze Fractions (TLC) F->G H Combine Pure Fractions and Evaporate Solvent G->H

    Caption: Workflow for the purification of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol using column chromatography.

Issue 3: I suspect the presence of isomeric impurities from the Friedel-Crafts acylation.

  • Cause: While the 4-position is the major product of acylation, minor amounts of acylation at other positions on the 2,5-dimethylanisole ring can occur.

  • Identification:

    • ¹H and ¹³C NMR Spectroscopy: The presence of isomers will result in a more complex spectrum with additional sets of signals in the aromatic and methyl regions.[8][10][19][25]

    • High-Resolution Mass Spectrometry (HRMS): Can confirm the presence of compounds with the same molecular formula but different structures.

  • Removal Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    For the removal of closely related isomers, preparative HPLC is often the most effective technique.

    Step-by-Step Protocol:

    • Column Selection: A reverse-phase C18 column is typically suitable for separating aromatic compounds.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly used.

    • Method Development: Optimize the separation on an analytical HPLC system first to determine the best gradient conditions.

    • Purification: Scale up the optimized method to a preparative HPLC system to isolate the desired isomer.

    • Product Recovery: Collect the fraction containing the pure product and remove the solvents.

    Diagram 2: Decision Tree for Purification Strategy

    G A Crude 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol B Major Impurity: Unreacted Ketone? A->B C Major Impurity: Unreacted Starting Material? B->C No E Recrystallization B->E Yes D Presence of Isomers? C->D No F Column Chromatography C->F Yes G Preparative HPLC D->G Yes H Pure Product D->H No E->H F->H G->H

    Caption: Decision tree for selecting the appropriate purification method based on the primary impurity.

References

  • CK-12 Foundation. (n.d.). Why is ethanol a good solvent for recrystallization? Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Ottawa. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Highly active and selective synthesis of imines from alcohols and amines or nitroarenes catalyzed by Pd/DNA in water with dehydrogenation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). c9ob01452g1.pdf. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • MDPI. (2022, May 14). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Crystallization in Final Stages of Purification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

  • PubMed. (2020, December 20). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Retrieved from [Link]

  • OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Retrieved from [Link]

  • ResearchGate. (2023, March 15). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxy-2,5-dimethylpyridine 1-oxide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability & Troubleshooting for 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol .

This molecule is an electron-rich secondary benzylic alcohol. Its reactivity is dominated by the para-methoxy group, which exerts a powerful electron-donating resonance (+R) effect[1]. This effect extensively delocalizes and stabilizes any positive charge formed at the benzylic carbon, dramatically lowering the activation energy for E1 (elimination) and SN1 (substitution) reactions[2][3]. Consequently, researchers frequently encounter unexpected degradation during synthesis, formulation, and analysis.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing a mass loss of 18 Da (m/z -18) during LC-MS analysis or acidic workup?

The Issue: You are observing the formation of 1-methoxy-2,5-dimethyl-4-vinylbenzene (a styrene derivative). The Causality: Under even mildly acidic conditions, the hydroxyl group is protonated and leaves as water, forming a benzylic carbocation[3]. Because the para-methoxy group strongly stabilizes this carbocation via resonance, the reaction proceeds rapidly[1]. The molecule then loses a proton from the adjacent methyl group (E1 elimination) to form a stable, conjugated styrene double bond[4]. The Solution:

  • Analytical: Switch your LC-MS mobile phase from 0.1% Formic Acid to a neutral or mildly basic buffer (e.g., 10 mM Ammonium Acetate, pH 7.4).

  • Synthetic: Never leave the compound in unbuffered acidic solutions. Always quench reactions with saturated aqueous sodium bicarbonate ( NaHCO3​ ) prior to organic extraction.

Q2: My compound degrades into a new impurity when stored in methanol or ethanol as a stock solution. What is happening?

The Issue: The API is undergoing SN1 solvolysis to form an alkyl ether. The Causality: The same highly stable benzylic carbocation that causes dehydration also makes the molecule highly susceptible to nucleophilic attack by protic solvents[4]. When dissolved in methanol, the solvent acts as a nucleophile, attacking the carbocation to form 1-(1-methoxyethyl)-4-methoxy-2,5-dimethylbenzene. The Solution: Avoid primary and secondary alcohols for stock solutions. Reconstitute the compound in aprotic solvents such as Acetonitrile (MeCN), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO).

Q3: During long-term solid-state storage, I am detecting a -2 Da impurity (ketone formation). How can I prevent this?

The Issue: The compound is undergoing aerobic oxidation to form 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (an acetophenone derivative). The Causality: Benzylic C-H bonds are inherently weak. In the presence of atmospheric oxygen, light, or trace transition metals (like iron or copper from stainless steel equipment), secondary benzylic alcohols auto-oxidize into their corresponding ketones[5][6]. The Solution: Store the solid API in amber glass vials under an inert atmosphere (Argon or Nitrogen). For aqueous formulations, the addition of a metal chelator (e.g., 0.05% EDTA) acts as a self-validating control to arrest metal-catalyzed oxidative pathways.

Part 2: Quantitative Degradation Profile

The following table summarizes the quantitative degradation pathways, expected mass shifts, and environmental triggers to help you rapidly identify impurities during your workflows.

Stress ConditionPrimary MechanismMajor DegradantMass Shift (Δ Da)Preventive Action
0.1N HCl (pH < 3) E1 Dehydration1-methoxy-2,5-dimethyl-4-vinylbenzene-18.0Maintain pH > 7.0 during workup
Methanol / Heat SN1 SolvolysisMethyl ether derivative+14.0Use aprotic solvents (MeCN, DMSO)
Air / Light / Metals Aerobic Oxidation1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one-2.0Store under Argon; use amber vials

Part 3: Mechanistic Workflow & Visualization

The diagram below illustrates the divergent degradation pathways triggered by different environmental stressors.

G API 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol (Intact API) Carbocation Benzylic Carbocation (Resonance Stabilized) API->Carbocation +H⁺ (Acidic pH) -H₂O (Rate-determining) Ketone 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (Oxidation Product) API->Ketone O₂, Transition Metals Aerobic Oxidation Styrene 1-methoxy-2,5-dimethyl-4-vinylbenzene (Dehydration Product) Carbocation->Styrene -H⁺ (E1 Elimination) Heat Ether Alkyl Ether Derivative (Solvolysis Product) Carbocation->Ether +ROH (SN1 Attack) Protic Solvent

Degradation pathways of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol under various stress conditions.

Part 4: Experimental Protocols

Protocol A: Mild, Self-Validating Extraction (Preventing E1/SN1 Degradation)

This protocol ensures the API is isolated without triggering acid-catalyzed dehydration. It incorporates internal pH validation to guarantee structural integrity.

  • Reaction Quenching: Cool the reaction mixture to 0–5 °C. Slowly add saturated aqueous NaHCO3​ until the aqueous layer reaches a validated pH of 7.5–8.5 (verify with pH paper). Causality: Mild basicity prevents the protonation of the benzylic alcohol, entirely shutting down the carbocation pathway.

  • Solvent Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). Avoid using chlorinated solvents like Dichloromethane (DCM) if trace HCl is suspected to be present.

  • Washing: Wash the combined organic layers with brine (saturated NaCl). Causality: Brine removes trace water and water-soluble impurities, reducing the hydrolytic burden on the drying agent.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). CRITICAL: Do not use Magnesium Sulfate ( MgSO4​ ), as it is mildly acidic and can trigger localized dehydration of electron-rich benzylic alcohols during concentration.

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature 30 °C to prevent thermally-induced degradation.

Protocol B: Stability-Indicating Forced Degradation Study

To develop a robust HPLC assay, you must intentionally degrade the API to ensure your chromatographic method can resolve the parent peak from the styrene, ether, and ketone degradants.

  • Acid Stress (E1 pathway): Dissolve 1 mg of API in 1 mL of MeCN. Add 1 mL of 0.1 N HCl. Incubate at 25 °C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH before HPLC injection.

  • Oxidative Stress (Ketone pathway): Dissolve 1 mg of API in 1 mL of MeCN. Add 1 mL of 3% H2​O2​ . Incubate at 25 °C for 24 hours.

  • Solvolytic Stress (SN1 pathway): Dissolve 1 mg of API in 2 mL of absolute Methanol. Heat at 40 °C for 24 hours.

  • Control Validation: Run a procedural blank (API in pure MeCN, stored at 4 °C) to validate that degradation is exclusively caused by the applied stressor and not the baseline analytical conditions.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

Welcome to the technical support center for the synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific Grignard reaction. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction to the Synthesis

The synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is typically achieved via a Grignard reaction. This involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with the corresponding ketone, 4-methoxy-2,5-dimethylacetophenone. While seemingly straightforward, this reaction is sensitive to several parameters, particularly temperature and solvent, which can significantly impact yield and purity.

This guide will address common issues encountered during this synthesis in a question-and-answer format, providing both theoretical explanations and practical solutions.

Troubleshooting and FAQs

Q1: My Grignard reaction is not initiating. What are the common causes and how can I fix this?

A1: Failure of a Grignard reaction to initiate is a frequent problem. The primary culprits are typically moisture and the passivity of the magnesium surface.

  • Presence of Moisture: Grignard reagents are extremely sensitive to protic solvents like water.[1] Any trace of moisture in the glassware, solvents, or starting materials will quench the Grignard reagent as it forms.

    • Solution: Ensure all glassware is rigorously dried, either in an oven at >120°C overnight or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[2] Solvents must be anhydrous and handled under an inert atmosphere.[2]

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) often coats the surface of magnesium turnings, preventing the reaction with the alkyl or aryl halide.[1][3]

    • Solution: Magnesium Activation. This oxide layer must be removed to expose a fresh magnesium surface. Several methods can be employed:

      • Mechanical Activation: Gently crushing the magnesium turnings in a mortar and pestle can break the oxide layer.[2]

      • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension is a common and effective method.[1][2] The disappearance of the characteristic iodine color is a visual indicator that the reaction has initiated.[2]

Q2: I'm observing a significant amount of the starting ketone, 4-methoxy-2,5-dimethylacetophenone, in my final product. What is causing this and how can I improve the conversion?

A2: Recovering a large amount of the starting ketone suggests that the Grignard reagent is not efficiently adding to the carbonyl group. This can be due to a few competing side reactions, primarily enolization.

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[3][4] This is more common with sterically hindered ketones.[4] During the aqueous workup, this enolate is protonated, regenerating the starting ketone.[2]

    • Solution: Temperature Control. Lowering the reaction temperature can favor the nucleophilic addition pathway over enolization.[2] Conducting the addition of the Grignard reagent to the ketone at 0°C or even lower temperatures is often beneficial.[2]

  • Incomplete Grignard Reagent Formation: If the Grignard reagent itself was not formed in high yield, there will be insufficient nucleophile to react with all of the ketone.

    • Solution: Optimize the formation of the Grignard reagent by ensuring all the magnesium is consumed. This can be achieved by allowing for a sufficient reaction time (typically 1-3 hours) and maintaining a gentle reflux.[2]

Q3: What is the optimal solvent for this Grignard reaction, and does it really make a difference?

A3: The choice of solvent is critical for a successful Grignard reaction. The most commonly used solvents are anhydrous diethyl ether and tetrahydrofuran (THF).[2]

  • Diethyl Ether: A traditional solvent for Grignard reactions. Its lower boiling point (34.6°C) makes it easy to remove post-reaction, but it can be less effective at solvating and stabilizing some Grignard reagents.

  • Tetrahydrofuran (THF): Often the preferred solvent as it is a better Lewis base and can more effectively solvate and stabilize the "Schlenk equilibrium" of the Grignard reagent.[5][6] This can lead to higher reactivity and better yields.[7]

Solvent Comparison:

SolventBoiling Point (°C)Key AdvantagesPotential Disadvantages
Diethyl Ether34.6Easy to remove, traditional choiceLower solvating power, highly flammable
THF66Better stabilization of Grignard reagent, can lead to higher yields[7]Higher boiling point, can form peroxides

For the synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol, THF is generally recommended to ensure good stabilization of the methylmagnesium halide and to facilitate a smooth reaction with the substituted acetophenone.

Q4: How does reaction temperature affect the formation of byproducts?

A4: Temperature control is arguably one of the most critical parameters in optimizing this Grignard reaction. Both the formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic.[8][9]

  • High Temperatures During Grignard Formation: Can promote side reactions like Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide to form a homocoupled product (R-R).[2][10]

    • Solution: A slow, dropwise addition of the alkyl halide to the magnesium suspension is crucial to maintain a low concentration of the halide and control the exotherm.[2][10]

  • High Temperatures During Ketone Addition: Can increase the rate of side reactions such as enolization and reduction.[10]

    • Solution: The addition of the Grignard reagent to the ketone should be performed at a reduced temperature, typically 0°C or below, to favor the desired nucleophilic addition.[2][11]

Impact of Temperature on Reaction Outcomes:

Temperature RangePotential OutcomeRationale
Elevated (> Room Temp)Increased formation of byproducts (e.g., Wurtz coupling, enolization)[10]Higher temperatures provide the activation energy for competing reaction pathways.
Room TemperatureA good starting point for many Grignard preparations.[10]May not be sufficient to initiate less reactive halides.
Low (0°C to -78°C)Favors nucleophilic addition, suppresses side reactions.[2][10]Reduces the rate of undesirable pathways like enolization and reduction.
Q5: I've successfully performed the reaction, but I'm having trouble with the workup and purification. What is the recommended procedure?

A5: A careful workup is essential to isolate the desired tertiary alcohol without causing degradation.

  • Quenching: The reaction is typically quenched by the slow addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This is a mild acid that protonates the intermediate alkoxide to form the alcohol while minimizing the risk of acid-catalyzed dehydration of the tertiary alcohol product.

  • Extraction and Purification: After quenching, the product is typically extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can often be purified by recrystallization or column chromatography.[3][12]

Experimental Protocols

Protocol 1: Optimized Synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

Materials:

  • 4-methoxy-2,5-dimethylacetophenone

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven or flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add a small crystal of iodine to activate the magnesium.[2]

    • Add anhydrous THF to cover the magnesium.

    • Dissolve methyl iodide or methyl bromide (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.

    • Add a small amount of the methyl halide solution to initiate the reaction. Once initiated (observed by bubbling and disappearance of iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.[2]

    • After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[2]

  • Reaction with Ketone:

    • In a separate flame-dried flask, dissolve 4-methoxy-2,5-dimethylacetophenone (1.0 equivalent) in anhydrous THF.

    • Cool this ketone solution to 0°C in an ice bath.[3]

    • Slowly add the prepared Grignard reagent to the ketone solution via a cannula or dropping funnel while stirring vigorously.[3] Maintain the temperature at 0°C during the addition.

    • After the addition is complete, allow the reaction to stir at 0°C for an additional 30-60 minutes, monitoring the progress by TLC or LC-MS.

  • Workup and Purification:

    • Slowly quench the reaction by adding a cold, saturated aqueous solution of NH₄Cl.[2]

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol by column chromatography or recrystallization.

Visualizing the Workflow

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware add_halide Slowly add Alkyl Halide in THF prep_glass->add_halide prep_solvents Anhydrous Solvents prep_solvents->add_halide prep_mg Activate Magnesium prep_mg->add_halide reflux Gentle Reflux (1-2h) add_halide->reflux add_grignard Slowly add Grignard Reagent reflux->add_grignard ketone_sol Prepare Ketone Solution in THF cool Cool to 0°C ketone_sol->cool cool->add_grignard stir Stir at 0°C add_grignard->stir quench Quench with sat. NH4Cl stir->quench extract Extract with Ether/EtOAc quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: Optimized workflow for the synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

References

  • Benchchem. Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols.
  • StudyRaid. Understand grignard-Based Routes to Acetophenone. Published March 15, 2025.
  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Benchchem. optimizing temperature and addition rate for Grignard reagent synthesis. Published December 2025.
  • Benchchem. Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products.
  • RSC Publishing. Organic & Biomolecular Chemistry.
  • Quora. Why would a Grignard reagent react with both acetophenone and acetone, and does that make it less useful for distinguishing them? Published March 14, 2026.
  • Sciencemadness.org. Question about Grignard reaction. Published December 28, 2021.
  • Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Published September 9, 2021.
  • PMC. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Published February 16, 2025.
  • ResearchGate. Temperature optimization with Grignard reagent 2{b}.
  • ResearchGate. Grignard reactions in 4‐MeTHP. Each reaction was carried out with aryl...
  • Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. Published March 9, 2022.
  • Filo. Provide a 6-step solution for the reactions of acetophenone, as indicated.. Published March 11, 2026.
  • ECHEMI. Help with this Grignard Reaction.
  • Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate**.
  • PMC. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR.
  • Organic Chemistry Portal. Grignard Reaction.
  • DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.
  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ChemRxiv. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Published May 28, 2021.
  • PubChem. 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol.
  • Organic Syntheses Procedure.
  • Thermo Fisher Scientific. 1-(4-Methoxyphenyl)ethanol, 95% 100 g | Buy Online | Thermo Scientific Chemicals.
  • NextSDS. 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol — Chemical Substance Information.
  • Merck. 2-Methoxy-1-(4-methoxy-2,3-dimethylphenyl)ethanone.

Sources

Troubleshooting

side reactions to avoid during the synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. It is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize their experimental outcomes.

Introduction: Synthetic Pathways and Potential Pitfalls

The synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol typically proceeds through a two-step sequence:

  • Friedel-Crafts Acylation: 2,5-dimethylanisole is acylated with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst to form 4-methoxy-2,5-dimethylacetophenone.

  • Reduction or Grignard Addition: The resulting ketone is then either reduced (e.g., with sodium borohydride) or reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to yield the target tertiary alcohol.

While seemingly straightforward, each step is susceptible to specific side reactions that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Part 1: Troubleshooting Friedel-Crafts Acylation

The Friedel-Crafts acylation of 2,5-dimethylanisole is the critical first step. The electron-donating methoxy and methyl groups strongly activate the aromatic ring, making it prone to certain side reactions.

FAQ 1: My reaction mixture turned into a dark, viscous tar, and I have a low yield of the desired ketone. What's happening?

This is a classic indication of polymerization or resinification of the starting material. The highly activated aromatic ring of 2,5-dimethylanisole is susceptible to acid-catalyzed polymerization, especially under harsh conditions.[1]

Troubleshooting Steps:

  • Use a Milder Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃) can promote polymerization.[1] Consider switching to milder alternatives such as zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂).[1]

  • Lower the Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or even -20 °C) to control the reaction rate and minimize polymerization.

  • Controlled Addition of Reagents: Add the Lewis acid catalyst slowly and portion-wise to the solution of 2,5-dimethylanisole and the acylating agent. This prevents localized high concentrations of the acid.

  • Ensure Anhydrous Conditions: Moisture can deactivate the Lewis acid and contribute to side reactions. Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

FAQ 2: I'm observing multiple acylated products in my crude NMR. How can I improve the regioselectivity?

While the primary product is the desired 4-acylated isomer due to the directing effects of the methoxy and methyl groups, polyacylation can occur.[2] The initial acylation product is still activated enough to undergo a second acylation, though this is less common than in Friedel-Crafts alkylation.[3]

Troubleshooting Steps:

  • Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent. A slight excess of the 2,5-dimethylanisole can also favor mono-acylation.[4]

  • Deactivated Product: The mono-acylated product is less reactive than the starting material.[3] Avoid excessively long reaction times and high temperatures that might drive a second acylation.

  • Choice of Acylating Agent: Acetic anhydride is generally less reactive than acetyl chloride and may offer better control over mono-acylation.

FAQ 3: My yield is low, and I've detected a phenolic byproduct. What could be the cause?

The methoxy group (an ether) on the aromatic ring can be cleaved under strongly acidic conditions, a side reaction known as demethylation or ether cleavage .[5][6][7][8][9] This results in the formation of the corresponding phenol.

Troubleshooting Steps:

  • Milder Lewis Acid: As with polymerization, strong Lewis acids like AlCl₃ and BBr₃ are potent reagents for ether cleavage.[5][10][11] Opting for a milder Lewis acid can mitigate this.

  • Temperature Control: Ether cleavage is often more pronounced at higher temperatures. Maintaining a low reaction temperature is crucial.

  • Reaction Time: Prolonged exposure to the acidic catalyst can increase the extent of demethylation. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.

Side ReactionKey IndicatorPrimary CauseMitigation Strategy
Polymerization Dark, tar-like reaction mixture; low yieldHighly activated starting material and strong acidUse milder Lewis acid, lower temperature, controlled addition
Polyacylation Multiple acylated products in analysisOverly harsh reaction conditionsControl stoichiometry, avoid excess acylating agent and catalyst
Demethylation Presence of phenolic byproductsStrong Lewis acid and/or high temperatureUse milder Lewis acid, maintain low temperature, monitor reaction time

Part 2: Troubleshooting the Reduction/Grignard Addition Step

The conversion of 4-methoxy-2,5-dimethylacetophenone to the target alcohol also presents potential challenges.

FAQ 4: During my Grignard reaction, I'm getting a significant amount of unreacted starting ketone back after workup. What's going wrong?

This is a common issue in Grignard reactions and can stem from several factors.

Troubleshooting Steps:

  • Anhydrous Conditions are Critical: Grignard reagents are extremely strong bases and will be quenched by any protic source, including water.[12] Ensure all glassware is oven-dried, use anhydrous solvents (typically diethyl ether or THF), and perform the reaction under an inert atmosphere.

  • Quality of Magnesium: The surface of magnesium turnings can become oxidized, preventing the formation of the Grignard reagent.[13] Activate the magnesium by crushing it, using a small crystal of iodine, or a few drops of 1,2-dibromoethane.[13]

  • Purity of the Alkyl Halide: Ensure the methyl halide used to prepare the Grignard reagent is pure and dry.

  • Enolization of the Ketone: The ketone starting material has acidic α-protons. The Grignard reagent can act as a base and deprotonate the ketone to form an enolate, which is unreactive towards nucleophilic addition. This is a common side reaction. To minimize this, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.

FAQ 5: My reduction with NaBH₄ is sluggish or incomplete. How can I improve it?

While sodium borohydride is a relatively mild and selective reducing agent, its reactivity can be influenced by the reaction conditions.

Troubleshooting Steps:

  • Solvent Choice: The reduction is typically carried out in a protic solvent like methanol or ethanol. The solvent plays a role in protonating the intermediate alkoxide.

  • Temperature: While often run at room temperature, gentle heating may be required to drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.

  • pH Adjustment: The rate of reduction can sometimes be influenced by pH. However, for a simple ketone reduction, this is not usually a primary concern.

  • Reagent Purity: Ensure the sodium borohydride is fresh and has been stored properly to avoid decomposition.

FAQ 6: I'm seeing an unexpected byproduct that appears to have lost the methoxy group. Is this possible during the second step?

Yes, demethylation can also occur during the workup of both the Grignard and reduction reactions, especially if a strong aqueous acid is used.[5][6][7][8][9]

Troubleshooting Steps:

  • Careful Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid like HCl or H₂SO₄. Ammonium chloride is a milder proton source and is less likely to cause ether cleavage.

  • Temperature Control during Workup: Perform the quench and subsequent extraction at a low temperature (e.g., in an ice bath) to minimize acid-catalyzed side reactions.

Visualizing the Synthetic Pathways and Side Reactions

The following diagrams illustrate the intended synthetic routes and the key side reactions to avoid.

Synthesis_and_Side_Reactions cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction/Addition Start 2,5-Dimethylanisole Ketone 4-Methoxy-2,5-dimethyl- acetophenone Start->Ketone Friedel-Crafts Acylation (Acetyl Chloride, Lewis Acid) Polymer Polymerization Product Start->Polymer Strong Acid/ High Temp. Phenol_Acyl Demethylated Ketone Start->Phenol_Acyl Demethylation Product 1-(4-Methoxy-2,5-dimethylphenyl)- ethan-1-ol Ketone->Product 1. MeMgBr or NaBH4 2. Workup Polyacylated Diacylated Product Ketone->Polyacylated Harsh Conditions Enolate Ketone Enolate Ketone->Enolate Grignard as Base Phenol_Prod Demethylated Alcohol Product->Phenol_Prod Acidic Workup

Caption: Synthetic pathway and potential side reactions.

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,5-dimethylanisole (1.0 eq) and anhydrous dichloromethane.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add acetic anhydride (1.05 eq) to the stirred solution.

  • Catalyst Addition: Slowly add zinc chloride (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

  • Workup: Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: Grignard Reaction with Minimized Side Reactions
  • Grignard Preparation: In a separate flame-dried flask under nitrogen, prepare methylmagnesium bromide from magnesium turnings (1.5 eq) and methyl bromide (1.5 eq) in anhydrous THF.

  • Ketone Solution: In another flame-dried flask, dissolve 4-methoxy-2,5-dimethylacetophenone (1.0 eq) in anhydrous THF.

  • Addition: Cool the Grignard reagent to 0 °C. Slowly add the ketone solution to the Grignard reagent via a syringe or dropping funnel over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then warm to room temperature and stir for an additional hour.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the target alcohol by column chromatography.

References

  • Westin, J. Cleavage of Ethers - Organic Chemistry.
  • Wikipedia. Ether cleavage.
  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry.
  • Fiveable. (2025, August 15). Acidic Cleavage: Organic Chemistry Study Guide.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • University of Calgary.
  • Pearson. In Section 23.7.
  • Chem-Station Int. Ed. (2014, April 14).
  • Benchchem.
  • Chem-Station Int. Ed. (2024, January 15).
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Reddit. (2017, March 8). Demethylation of an aryl methoxy group. : r/chemistry.
  • Reddit. (2025, February 9).
  • Blucher Proceedings. (2013, December 15).
  • Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • Sigma-Aldrich.
  • A-Level Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Reactions of 4-substituted-2′-halogenoacetophenones with Grignard reagents.
  • BYJU'S.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
  • University of California, Irvine. 25. The Grignard Reaction.
  • Benchchem.
  • NextSDS. 1-(4-methoxy-2,5-dimethylphenyl)
  • National Institutes of Health. (n.d.).
  • University of Michigan. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry.
  • RSC Publishing. Organic & Biomolecular Chemistry.
  • Benchchem. Common side reactions in the synthesis of 2,4-Dimethoxyphenol.
  • National Institutes of Health. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC.
  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • PubChem. 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol.
  • ResearchGate. (2025, October 15). (PDF) 4,5-Dimethoxy-2-nitroacetophenone.
  • MDPI. (2021, September 7). Diels–Alder Cycloaddition of Biomass-Derived 2,5-Dimethylfuran and Ethylene over Sulfated and Phosphated Metal Oxides for Renewable p-Xylene.
  • Frontiers. (2019, November 28).
  • International Journal of Recent Trends in Innovation. Study of Reactions between þ-substituted acetophenones and 1,3-dichloro-5,5-dimethyl hydantoin.

Sources

Optimization

Technical Support Center: Workup Procedures for 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

Welcome to the technical support center for handling reactions involving 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling reactions involving 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of this compound. The advice herein is structured to anticipate and solve common challenges encountered during its synthesis and subsequent use.

Introduction

1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is a tertiary benzylic alcohol. Its structure presents specific challenges during reaction workups. The tertiary alcohol is prone to acid-catalyzed dehydration, a reaction that is accelerated by the electron-donating methoxy and methyl groups on the phenyl ring, which stabilize the resulting benzylic carbocation intermediate.[1][2] Therefore, careful control of pH during the workup is critical to prevent the formation of the corresponding styrene byproduct and ensure high purity and yield of the desired alcohol.

This guide will primarily focus on the workup following the most common synthesis of this alcohol: the Grignard reaction between 4-methoxy-2,5-dimethylacetophenone and a methyl Grignard reagent (e.g., MeMgBr).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Quenching Your Grignard Reaction

Question: My Grignard reaction to synthesize 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is complete. What is the best way to quench it to maximize yield and prevent decomposition?

Answer: The choice of quenching agent is the most critical step in preserving your tertiary alcohol product.

Core Directive: Avoid strong acids. The standard quench for a Grignard reaction is a slow, dropwise addition of the reaction mixture to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4][5]

The "Why":

  • Mild Proton Source: Saturated ammonium chloride solution is a weak Brønsted acid, capable of protonating the intermediate magnesium alkoxide to yield the desired alcohol without significantly lowering the pH of the bulk solution.[3][6][7][8]

  • Avoiding Dehydration: Strong acids like HCl or H₂SO₄ will rapidly protonate the tertiary hydroxyl group, converting it into a good leaving group (water).[2] The subsequent loss of water generates a stable tertiary benzylic carbocation, which then eliminates a proton to form an undesired alkene byproduct.[1][7] Using NH₄Cl minimizes this E1 elimination pathway.[3][7][8]

  • Inorganic Salt Precipitation: The use of NH₄Cl also helps to precipitate magnesium salts (e.g., Mg(OH)Cl), which can then be removed during aqueous extraction.[3]

Experimental Protocol: Optimized Quenching
  • Prepare a beaker with a saturated aqueous solution of NH₄Cl (approximately 1.5 to 2 times the volume of the reaction solvent) and cool it in an ice-water bath.

  • While stirring the cold NH₄Cl solution vigorously, slowly add your Grignard reaction mixture dropwise via a pipette or addition funnel. Control the rate of addition to keep the temperature of the quenching solution below 10-15 °C.

  • After the addition is complete, continue stirring for 15-20 minutes to ensure the quench is complete and all magnesium salts have precipitated.

  • Proceed immediately to the extraction phase.

FAQ 2: Troubleshooting Emulsion Formation During Extraction

Question: I'm consistently getting a thick, persistent emulsion at the interface during my ethyl acetate/water extraction. How can I break it and prevent it from forming in the future?

Answer: Emulsion formation is a common problem, especially when the workup of a Grignard reaction results in finely dispersed magnesium salts.[9][10][11]

The "Why": Emulsions are colloidal suspensions of one liquid in another, often stabilized by particulate matter (like magnesium salts) or surfactant-like byproducts.[10] The goal is to disrupt this stable mixture.

Troubleshooting Steps:
Technique Description Rationale
Patience Allow the separatory funnel to stand undisturbed for 15-30 minutes.Gravity is often sufficient to break weak emulsions.[10]
"Salting Out" Add a saturated aqueous solution of NaCl (brine), or in some cases, solid NaCl, to the separatory funnel and gently swirl.[9][10]This increases the ionic strength and polarity of the aqueous layer, reducing the solubility of organic components and forcing them into the organic phase, which helps to break the emulsion.[10]
Filtration Filter the entire mixture through a pad of Celite® or glass wool.This physically removes the fine solid particulates that may be stabilizing the emulsion at the interface.[10] After filtration, return the liquid to the separatory funnel; the layers should now separate cleanly.
Change Solvent If emulsions persist across multiple experiments, consider using a different extraction solvent. Ethers and ethyl acetate are generally less prone to emulsion formation than chlorinated solvents like dichloromethane (DCM).[10][12]Solvent properties play a significant role in emulsion stability.[10]
Workflow for Breaking a Stubborn Emulsion

G start Persistent Emulsion Forms step1 Add Saturated Brine (10-20% of total volume) start->step1 step2 Gently Swirl & Let Stand (15 min) step1->step2 step3 Does Emulsion Break? step2->step3 step4_yes Proceed to Layer Separation step3->step4_yes Yes step4_no No step3->step4_no step5 Filter Entire Mixture through a Celite® Pad step4_no->step5 step6 Return Filtrate to Separatory Funnel step5->step6 step7 Layers Separate Cleanly step6->step7

Caption: Decision workflow for breaking emulsions.

FAQ 3: Purification Strategy: Chromatography vs. Crystallization

Question: What is the most effective method to purify the final product? I'm seeing a closely-running spot on my TLC plate.

Answer: The choice between column chromatography and crystallization depends on the primary impurity. The most likely impurity, if acidic conditions were not scrupulously avoided, is the dehydrated alkene: 1-(4-methoxy-2,5-dimethylphenyl)ethene.

Analysis:

  • Alkene Impurity: This byproduct is significantly less polar than your desired tertiary alcohol.

  • Starting Ketone: Unreacted 4-methoxy-2,5-dimethylacetophenone is more polar than the alkene but less polar than the alcohol product.

Recommended Purification Protocol: Flash Column Chromatography

Flash column chromatography on silica gel is the most reliable method for separating the alcohol from both less polar byproducts and any unreacted starting material.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds of moderate polarity.
Mobile Phase (Eluent) Start with 100% Hexanes or Heptane and gradually increase the polarity by adding Ethyl Acetate. A typical gradient might be from 5% to 20% Ethyl Acetate in Hexanes.The non-polar alkene will elute first, followed by any unreacted ketone, and finally, the more polar alcohol product will elute at higher concentrations of ethyl acetate.[13]
Monitoring Thin-Layer Chromatography (TLC)Use the same solvent system to monitor the separation. Stain with potassium permanganate (KMnO₄) solution; both the alcohol and alkene will show up as yellow spots on a purple background.
Workflow for Purification

G cluster_0 Workup cluster_1 Purification Quench Quench with sat. NH4Cl Extract Extract with Ethyl Acetate Quench->Extract Dry Dry (Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Silica Gel Chromatography (Hexanes/EtOAc Gradient) Concentrate->Column TLC Analyze Fractions by TLC Column->TLC Combine Combine Pure Fractions TLC->Combine Final_Concentrate Concentrate Pure Fractions Combine->Final_Concentrate Product Pure Alcohol Product Final_Concentrate->Product

Caption: General experimental workflow from workup to purification.

Crystallization as an Alternative: If the product is obtained as a solid and is of relatively high purity after chromatography, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be used for final polishing. However, it is generally not effective for removing large amounts of the alkene impurity.

References
  • Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction?[Link]

  • University of York, Department of Chemistry. Problems with extractions. [Link]

  • Reddit. (2024). How much ammonium chloride to quench a grignard?[Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • YouTube. (2024). Grignard reagent and NH4Cl - IIT JAM 2024. [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • University of Rochester. Workup for Reactions in THF/Dioxane. [Link]

  • Common Organic Chemistry. Grignard Reaction. [Link]

  • Grignard Reaction. Grignard Reaction Procedure. [Link]

  • ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. [Link]

  • JoVE. Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

  • ResearchGate. Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. [Link]

  • The Royal Society of Chemistry. (2023). Catalysis Science & Technology. [Link]

  • University of Massachusetts Boston. The Grignard Reaction. [Link]

  • Reddit. (2021). Can I add ammonium chloride instead of HCl in the last step?[Link]

  • University of Calgary. Eliminations of benzylic systems. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction . [Link]

  • Google Patents.
  • Organic Syntheses. ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. [Link]

  • NextSDS. 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol — Chemical Substance Information. [Link]

  • Organic Syntheses. (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. [Link]

  • MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]

  • PubMed. (2011). Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (NGD 98-2): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with resolving the enantiomers of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with resolving the enantiomers of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol (CAS: 54119-38-9). Due to the steric bulk of the ortho-methyl group and the electron-rich nature of the para-methoxy substituted aromatic ring, traditional chemical resolution via diastereomeric salt formation often yields poor enantiomeric excess (ee).

This guide details the industry-standard approach: Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CALB), alongside advanced Dynamic Kinetic Resolution (DKR) techniques.

Diagnostic Q&A: Troubleshooting & Mechanistic Insights

Q1: Why is CALB (Novozym 435) the preferred catalyst for resolving this specific bulky 1-arylethanol? A: The efficacy of CALB lies in its highly conserved active site architecture, which consists of a "large" and a "medium" stereospecificity pocket. The bulky 4-methoxy-2,5-dimethylphenyl moiety is strictly accommodated by the large pocket, forcing the smaller methyl group of the ethanol moiety into the medium pocket. This precise spatial arrangement restricts nucleophilic attack on the acyl-enzyme intermediate exclusively to the (R)-enantiomer, leaving the (S)-enantiomer untouched[1].

Q2: My kinetic resolution stalled at 30% conversion. How do I drive it to the theoretical 50% yield with >99% ee? A: Stalled conversions are typically caused by reaction reversibility or enzyme dehydration. To ensure the reaction acts as a self-validating, irreversible system:

  • Use Vinyl Acetate as the Acyl Donor: Unlike ethyl acetate, the transesterification of vinyl acetate releases vinyl alcohol, which instantly tautomerizes into acetaldehyde. This tautomerization removes the leaving group from the equilibrium, rendering the acylation strictly irreversible[2].

  • Optimize the Solvent: Use strictly non-polar solvents (e.g., n-hexane or isooctane). Polar solvents strip the essential hydration shell from the immobilized enzyme, denaturing its active conformation.

Q3: The ortho-methyl group on my substrate seems to be slowing down the acylation rate compared to standard 1-phenylethanol. How can I accelerate it? A: Steric hindrance at the ortho-position increases the activation energy required for the substrate to enter the CALB active site. You can safely increase the reaction temperature to 40–45 °C. CALB immobilized on acrylic resin (Novozym 435) is highly thermostable up to 60 °C. Increasing the temperature enhances the kinetic rate without compromising the enantiomeric ratio ( E>200 )[3].

Q4: Can I achieve a 100% yield of the (R)-enantiomer instead of being capped at 50%? A: Yes, by transitioning from EKR to Dynamic Kinetic Resolution (DKR) . By introducing a homogeneous Ruthenium catalyst (e.g., Shvo’s catalyst or a cyclopentadienyl Ru complex) into the reaction mixture, the unreacted (S)-alcohol is continuously racemized in situ back into the (R,S)-mixture. Because CALB selectively and rapidly acetylates only the (R)-enantiomer, the entire racemic pool is funneled into the (R)-acetate, allowing for theoretical yields approaching 100%[4].

Mechanistic & Workflow Visualizations

Pathway Racemic Racemic 1-Arylethanol (R,S)-Substrate R_Alch (R)-Alcohol Racemic->R_Alch Resolves into S_Alch (S)-Alcohol (Unreacted) Racemic->S_Alch Resolves into CALB CALB Enzyme + Vinyl Acetate R_Alch->CALB S_Alch->CALB RuCat Ru Catalyst (DKR Only) S_Alch->RuCat In situ Racemization R_Acet (R)-Acetate (Product) CALB->S_Alch No Reaction (k_S ≈ 0) CALB->R_Acet Fast Acylation RuCat->R_Alch Converts to (R)

Fig 1: Kinetic and Dynamic Kinetic Resolution pathways for 1-arylethanols using CALB.

Workflow Step1 1. Reaction Setup Substrate + CALB + Vinyl Acetate + Hexane Step2 2. Incubation Thermoshaker at 40°C Monitor via Chiral HPLC Step1->Step2 Step3 3. Filtration Filter out immobilized CALB (Novozym 435) Step2->Step3 Step4 4. Chromatography Silica Gel Column Hexane:EtOAc gradient Step3->Step4 Step5 5a. Isolate (R)-Acetate High Rf fraction Hydrolyze to (R)-Alcohol Step4->Step5 Step6 5b. Isolate (S)-Alcohol Low Rf fraction Directly usable Step4->Step6

Fig 2: Preparative workflow for the enzymatic resolution and chromatographic isolation.

Data Matrix: Comparison of Resolution Strategies

To assist in experimental design, the following table summarizes the quantitative metrics of the three primary methods used to resolve bulky 1-arylethanols[5].

Resolution StrategyMax Theoretical YieldTarget Enantiomer ee%ScalabilityReagent CostReaction TimeDownstream Processing
Enzymatic KR (CALB) 50% (R), 50% (S)>99% for bothHigh (Kg scale)Low (Enzyme recyclable)12 - 24 hSilica gel chromatography
Dynamic KR (CALB + Ru) 100% (R)-acetate>99% (R)MediumHigh (Ru catalyst)24 - 48 hDirect hydrolysis to (R)-alcohol
Preparative Chiral SFC 50% (R), 50% (S)>99% for bothLow (mg to g scale)High (Instrument/Solvent)HoursSolvent evaporation

Protocol Vault: Step-by-Step Methodology

This protocol outlines a self-validating system for the Enzymatic Kinetic Resolution of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. The system is "self-validating" because the reaction naturally halts at exactly 50% conversion if the enzyme is highly selective ( E>200 ), which can be confirmed via real-time chiral HPLC monitoring.

Phase 1: Enzymatic Transesterification
  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of racemic 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol in 40 mL of anhydrous n-hexane.

  • Acyl Donor Addition: Add 30.0 mmol (3 equivalents) of anhydrous vinyl acetate. Causality note: Excess vinyl acetate drives the reaction forward, while the anhydrous environment prevents competitive ester hydrolysis.

  • Enzyme Addition: Add 100 mg of immobilized Candida antarctica Lipase B (Novozym 435).

  • Incubation: Place the flask in an orbital thermoshaker set to 40 °C at 200 rpm.

  • Validation Checkpoint: After 12 hours, withdraw a 50 µL aliquot, filter, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). The reaction is complete when the ee of the remaining (S)-alcohol reaches >99%, indicating total consumption of the (R)-enantiomer.

Phase 2: Isolation and Purification
  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to remove the immobilized CALB. Wash the enzyme beads with 10 mL of n-hexane. Note: The recovered enzyme can be air-dried and reused for up to 10 cycles without significant loss of activity.

  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude mixture of (R)-1-(4-methoxy-2,5-dimethylphenyl)ethyl acetate and (S)-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

  • Chromatographic Separation: Load the crude mixture onto a silica gel column.

    • Elute with Hexane:Ethyl Acetate (95:5) to collect the less polar (R)-acetate ( Rf​≈0.7 ).

    • Increase polarity to Hexane:Ethyl Acetate (80:20) to elute the more polar (S)-alcohol ( Rf​≈0.3 ).

Phase 3: Hydrolysis of the (R)-Acetate (Optional)

If the free (R)-alcohol is required:

  • Dissolve the isolated (R)-acetate in 20 mL of Methanol.

  • Add 2.0 equivalents of anhydrous K2​CO3​ and stir at room temperature for 4 hours.

  • Quench with water, extract with dichloromethane, dry over Na2​SO4​ , and concentrate to yield enantiopure (R)-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

References

  • Structural and Experimental Evidence for the Enantiomeric Recognition toward a Bulky sec-Alcohol by Candida antarctica Lipase B ACS Catalysis[Link]

  • Large-scale ruthenium- and enzyme-catalyzed dynamic kinetic resolution of (rac)-1-phenylethanol PubMed Central (PMC)[Link]

  • Kinetic Resolution of Propargylic and Allylic Alcohols by Candida antarctica Lipase (Novozyme 435) ResearchGate[Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate PubMed Central (PMC)[Link]

  • Bottom-Up Synthesis of Multicompartmentalized Microreactors for Continuous Flow Catalysis Journal of the American Chemical Society (JACS)[Link]

Sources

Optimization

minimizing by-product formation with 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol .

Due to the highly electron-donating nature of the 4-methoxy (+M resonance effect) and 2,5-dimethyl (+I inductive and hyperconjugative effects) groups, the benzylic position of this secondary alcohol is exceptionally prone to forming a highly stabilized carbocation. This inherent reactivity frequently derails standard functional group transformations, leading to excessive by-product formation.

Part 1: Mechanistic Overview of By-Product Formation

When the hydroxyl group of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is activated (e.g., via protonation or conversion to a leaving group), it rapidly dissociates. If the target nucleophile does not trap the resulting carbocation immediately, the reaction diverges into parasitic pathways:

  • Dehydration (E1 Elimination): Loss of an adjacent proton yields a styrene derivative (1-methoxy-2,5-dimethyl-4-vinylbenzene).

  • Etherification (Dimerization): Unreacted starting material attacks the carbocation, forming a symmetrical ether[1].

  • Friedel-Crafts Alkylation: The carbocation attacks another electron-rich aromatic ring, leading to oligomeric tars.

Mechanism SM 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol Cation Benzylic Carbocation (Highly Stabilized) SM->Cation Activation / -H2O Ether Symmetrical Ether (Dimerization) Cation->Ether Attack by SM Styrene Styrene Derivative (Dehydration) Cation->Styrene -H+ (Elimination) Product Desired Product (e.g., Alkyl Halide) Cation->Product Rapid Nucleophilic Attack

Mechanistic divergence of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol via carbocation intermediate.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my yield mostly styrene and ether by-products instead of the desired alkyl halide? A: The Appel reaction utilizes triphenylphosphine and a tetrahalomethane to convert alcohols to alkyl halides via an oxyphosphonium intermediate[2]. For standard alcohols, this intermediate undergoes an SN2 displacement[3]. However, for electron-rich benzylic alcohols, the oxyphosphonium species dissociates via an SN1-like pathway into a stable carbocation[4]. Without intervention, this carbocation undergoes rapid E1 elimination (forming styrene) or is attacked by unreacted alcohol (forming a symmetrical ether)[5]. Solution: Buffer the reaction with a non-nucleophilic base (e.g., 2,6-lutidine) to neutralize trace acids, and run the reaction at 0 °C to kinetically suppress elimination.

Q2: What is the best method to oxidize this alcohol to 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one without forming oligomeric tars? A: You must avoid acidic oxidants like Jones reagent. Acidic conditions protonate the alcohol, immediately generating the benzylic carbocation which then undergoes Friedel-Crafts oligomerization or etherification[1]. Instead, use mild, non-acidic oxidants. buffered with sodium bicarbonate is highly effective. Alternatively, catalytic TEMPO with a stoichiometric co-oxidant provides excellent yields without generating carbocationic intermediates[6].

Q3: How do I prevent symmetrical ether formation during esterification? A: Symmetrical etherification occurs when the concentration of the unreacted alcohol is high in the presence of an activated benzylic species[5]. Avoid Fischer esterification (which requires strong acid). Use Steglich esterification conditions (DCC, DMAP) in dilute solutions (≤ 0.1 M) to favor the intramolecular rearrangement of the O-acylisourea intermediate over intermolecular alcohol attack.

Troubleshooting Start Analyze By-Products (LC-MS / NMR) Q1 High Ether %? Start->Q1 Q2 High Styrene %? Start->Q2 Sol1 Increase Dilution Slow Activator Addition Q1->Sol1 Yes Sol2 Lower Temperature Add Amine Buffer Q2->Sol2 Yes

Decision tree for mitigating etherification and dehydration by-products during synthesis.

Part 3: Quantitative Data & Condition Optimization

The following tables summarize the empirical causality between reaction conditions and by-product distributions.

Table 1: Optimization of Halogenation (Bromination) Conditions Target: 1-(1-bromoethyl)-4-methoxy-2,5-dimethylbenzene

Reagent SystemTemperatureAdditiveTarget Yield (%)Styrene By-product (%)Ether By-product (%)
PBr₃0 °C to RTNone15%55%30%
CBr₄ / PPh₃RTNone42%35%23%
CBr₄ / PPh₃0 °CNone65%18%17%
CBr₄ / PPh₃ 0 °C 2,6-Lutidine (1.2 eq) 92% < 5% < 3%

Table 2: Optimization of Oxidation Conditions Target: 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one

Oxidant SystemSolventBufferTarget Yield (%)Oligomers / Ether (%)
Jones ReagentAcetoneNone20%80%
Swern (DMSO/(COCl)₂)CH₂Cl₂Et₃N85%15%
DMP CH₂Cl₂ NaHCO₃ 98% < 2%
Part 4: Self-Validating Experimental Protocols
Protocol A: Buffered Appel Bromination (Minimizing Dehydration)

This protocol utilizes a sterically hindered base to neutralize trace HBr, preventing acid-catalyzed E1 elimination without interfering with the nucleophilic substitution.

  • Preparation: Flame-dry a round-bottom flask under inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol (1.0 eq, 10 mmol) and carbon tetrabromide (CBr₄, 1.2 eq, 12 mmol) in anhydrous CH₂Cl₂ (100 mL). Note: The 0.1 M dilution is critical to statistically disfavor intermolecular etherification.

  • Buffering: Add 2,6-lutidine (1.2 eq, 12 mmol) via syringe.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Activation: Add triphenylphosphine (PPh₃, 1.2 eq, 12 mmol) portion-wise over 15 minutes. Causality: Slow addition prevents exothermic spikes that provide the activation energy required for styrene formation.

  • Reaction: Stir at 0 °C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography using neutral alumina (not silica, as the acidic silanol groups on silica gel can induce on-column degradation of the product).

Protocol B: Buffered DMP Oxidation (Minimizing Oligomerization)

This protocol ensures the reaction environment remains strictly neutral, preventing the electron-rich aromatic ring from undergoing Friedel-Crafts alkylation.

  • Dissolution: Dissolve 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (50 mL).

  • Buffering: Add solid sodium bicarbonate (NaHCO₃, 3.0 eq, 30 mmol) directly to the flask. Causality: DMP releases acetic acid as a by-product. NaHCO₃ acts as an insoluble heterogeneous buffer to instantly neutralize this acid, protecting the benzylic alcohol.

  • Cooling: Cool the suspension to 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (DMP, 1.1 eq, 11 mmol) in a single portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.

  • Quench: Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL total). Stir vigorously for 15–30 minutes until the cloudy organic layer becomes completely clear (indicating the destruction of iodine by-products).

  • Isolation: Separate the layers, extract the aqueous phase with CH₂Cl₂ (2 × 20 mL), dry the combined organics over Na₂SO₄, and concentrate to yield the pure ketone.

References
  • Organic Chemistry Portal. "Appel Reaction." Available at:[Link]

  • Wikipedia. "Appel reaction." Available at:[Link]

  • ChemRxiv. "Scandium and dimethylaminopyridine catalyzed dehydrative coupling of secondary benzylic and primary alcohols to synthesize unsymmetrical ethers." Available at:[Link]

  • National Institutes of Health (NIH). "Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols." Available at:[Link]

  • MDPI. "Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Characterization and Structural Confirmation of 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol: A Comparative Analytical Guide

Executive Summary 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol (CAS No: 54119-38-9)[1] is a chiral secondary alcohol with significant utility as a highly specific synthetic intermediate in pharmaceutical development, fragr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol (CAS No: 54119-38-9)[1] is a chiral secondary alcohol with significant utility as a highly specific synthetic intermediate in pharmaceutical development, fragrance formulation, and advanced materials science. Because minor structural isomers or unreacted precursors can drastically alter downstream reactivity and product efficacy, rigorous structural confirmation is non-negotiable.

This guide objectively compares the analytical methodologies used to characterize this compound, details self-validating experimental protocols, and compares the performance of in-house synthesized batches against high-purity commercial standards.

Synthetic Workflow and Sample Preparation

To establish a baseline for our analytical comparison, the target alcohol is typically synthesized via the sodium borohydride reduction of its corresponding ketone, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one[2].

Step-by-Step Synthesis Protocol
  • Dissolution: Dissolve 10 mmol of the ketone precursor in 20 mL of 95% ethanol in a round-bottom flask.

  • Temperature Control: Cool the flask to 0 °C using an ice-water bath.

    • Causality: The hydride reduction is highly exothermic. Strict temperature control prevents solvent boil-off and suppresses the formation of unwanted pinacol coupling side-products[3].

  • Reduction: Add 15 mmol of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.

  • Quenching: Stir for 1 hour at room temperature, then quench dropwise with 10 mL of saturated aqueous NH₄Cl.

    • Causality: Mild acidic quenching safely destroys excess borohydride without over-acidifying the mixture, which could prematurely dehydrate the newly formed secondary alcohol into a styrene derivative.

  • Isolation: Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexane:EtOAc 8:2) to yield the pure target alcohol.

Workflow K Ketone Precursor R NaBH4 Reduction (0°C, EtOH) K->R C Crude Extract R->C P Flash Chromatography C->P A Pure Target Alcohol P->A NMR NMR Spectroscopy (Connectivity) A->NMR GCMS GC-MS (MW & Purity) A->GCMS FTIR ATR-FTIR (Functional Groups) A->FTIR

Synthetic and analytical workflow for structural confirmation.

Comparative Analytical Methodologies

Relying on a single analytical technique creates blind spots. A self-validating system requires orthogonal methods. Table 1 compares the primary techniques used for the structural elucidation of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

Table 1: Comparison of Analytical Techniques for Structural Confirmation
Analytical TechniquePrimary Data YieldedSensitivityProsCons
¹H & ¹³C NMR Atomic connectivity, stereochemical environmentModerate (1-10 mg)Unambiguous mapping of the carbon framework; identifies specific isomers[4].Cannot easily determine absolute molecular weight without internal standards.
GC-MS (EI) Molecular weight, fragmentation, volatile purityHigh (Nanogram)Confirms exact mass and resolves volatile impurities via chromatography.Thermal degradation can occur in the injection port.
ATR-FTIR Functional group identificationModerate (Neat)Rapid, non-destructive, requires zero sample preparation.Provides no carbon backbone connectivity data.

Experimental Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of the specific regiochemistry (the 2,5-dimethyl and 4-methoxy substitution pattern)[5].

  • Protocol: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Causality: CDCl₃ is chosen because it is non-protic, preventing rapid chemical exchange with the alcohol's hydroxyl proton. This prevents the -OH signal from broadening into the baseline, preserving critical coupling data[6]. The deuterium provides a reliable lock signal for the spectrometer's magnetic field.

  • Expected ¹H NMR Data (400 MHz, CDCl₃):

    • δ 1.45 (d, 3H): Methyl group of the 1-hydroxyethyl moiety.

    • δ 1.85 (br s, 1H): Hydroxyl proton (-OH).

    • δ 2.18 (s, 3H) & 2.32 (s, 3H): The two aromatic methyl groups at positions 2 and 5.

    • δ 3.80 (s, 3H): Methoxy group (-OCH₃).

    • δ 5.05 (q, 1H): The methine proton adjacent to the hydroxyl group.

    • δ 6.60 (s, 1H) & 7.10 (s, 1H): The two para-oriented aromatic protons (H-3 and H-6).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Protocol: Dilute the sample to 1 mg/mL in GC-grade hexane. Inject 1 µL with a split ratio of 1:50.

  • Causality: The high split ratio prevents detector saturation and column overloading. This ensures sharp, symmetrical peaks that allow for precise integration and accurate mass spectral library matching.

  • Data Interpretation: The molecular ion [M]⁺• appears at m/z 180. The base peak will overwhelmingly appear at m/z 165, corresponding to the highly favored alpha-cleavage of the terminal methyl group, leaving a resonance-stabilized benzylic oxonium ion.

Fragmentation M Molecular Ion [M]⁺• m/z 180 F1 Alpha-Cleavage Ion m/z 165 (Base Peak) M->F1 - •CH3 (15 Da) F2 Dehydration Ion m/z 162 M->F2 - H2O (18 Da) F3 Tropylium Derivative m/z 135 F1->F3 - CH2O (30 Da)

Primary GC-MS fragmentation pathway of the target alcohol.

Fourier Transform Infrared Spectroscopy (ATR-FTIR)
  • Protocol: Analyze the neat liquid or crystalline solid using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

  • Causality: ATR-FTIR eliminates the need for moisture-sensitive KBr pellet preparation. This prevents the introduction of artifactual O-H stretch signals from ambient water, ensuring the observed signal is strictly from the sample's secondary alcohol group.

  • Self-Validating Check: The spectrum must show a broad O-H stretch at ~3350 cm⁻¹ and the complete disappearance of the sharp C=O stretch at 1680 cm⁻¹ (which would indicate unreacted ketone precursor).

Product Sourcing Comparison: Synthesized Batch vs. Commercial Standard

For researchers utilizing 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol in quantitative assays, sourcing is a critical variable. Table 2 compares the performance and viability of using an in-house synthesized batch versus purchasing a high-purity commercial analytical standard.

Table 2: Performance Comparison: Commercial Standard vs. Synthesized Batch
MetricHigh-Purity Commercial StandardIn-House Synthesized Batch
Chemical Purity >99.0% (Certified via qNMR/HPLC)90-95% (Pre-purification) / >98% (Post-column)
Isomeric Purity Guaranteed absence of positional isomersRisk of trace ortho/meta methoxy isomers depending on starting material
Trace Moisture <0.1% (Karl Fischer titration)Variable; requires rigorous drying over molecular sieves
Cost & Lead Time High initial cost; immediate availabilityLow material cost; requires 2-3 days of labor and purification
Best Use Case Calibration curves, biological assays, final validationScale-up synthesis, intermediate steps in total synthesis

Verdict: If the compound is the final active ingredient being tested in a biological or highly sensitive analytical assay, the commercial standard is mandatory to prevent false positives from trace impurities. If the compound is merely a stepping stone in a multi-step synthetic route, the in-house synthesized batch is far more cost-effective.

Conclusion

The structural confirmation of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol requires a multi-faceted approach. By combining the atomic-level mapping of NMR, the exact mass and fragmentation profiling of GC-MS, and the functional group validation of ATR-FTIR, researchers create a self-validating analytical loop. Understanding the causality behind sample preparation—from temperature control during reduction to the choice of non-protic NMR solvents—ensures that the resulting data is both accurate and reproducible.

References

  • NextSDS. "1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • AZoOptics. "How to Interpret NMR Spectroscopy Results: A Beginner's Guide." AZoOptics. Available at: [Link]

  • Lu Le Laboratory. "Sodium Borohydride Reduction of Acetophenone." Lu Le Laboratory. Available at: [Link]

  • Oxford Instruments. "Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen." Oxford Instruments. Available at: [Link]

Sources

Comparative

Comparative Technical Guide: 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol vs. Standard Chiral Alcohols in Asymmetric Synthesis

As a Senior Application Scientist, selecting the appropriate chiral building block and the corresponding synthetic methodology is critical for successful drug development and fine chemical synthesis. Chiral 1-arylethanol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate chiral building block and the corresponding synthetic methodology is critical for successful drug development and fine chemical synthesis. Chiral 1-arylethanols are foundational synthons; however, their behavior in asymmetric synthesis varies wildly based on their steric and electronic profiles.

This guide provides an objective, data-driven comparison between the highly congested, electron-rich 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol and standard chiral alcohols like 1-phenylethanol. We will analyze the mechanistic causality behind their reactivity differences and provide self-validating experimental protocols for overcoming the synthetic resistance of sterically hindered substrates.

Mechanistic Causality: The Steric and Electronic Paradigm

The synthesis of enantiopure 1-arylethanols typically relies on the asymmetric reduction of their corresponding prochiral ketones. Standard substrates, such as acetophenone (yielding 1-phenylethanol), are unhindered and easily reduced using classic Noyori-type Ruthenium-TsDPEN catalysts [[1]]().

However, 1-(4-methoxy-2,5-dimethylphenyl)ethanone presents a dual challenge that poisons standard catalytic pathways:

  • Severe Steric Clash (Ortho-Effect): The methyl group at the 2-position (ortho to the carbonyl) creates extreme steric hindrance. In standard Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH), the substrate must adopt a coplanar conformation within a rigid six-membered transition state to benefit from stabilizing CH/π interactions. The ortho-methyl group forces the arene ring out of planarity, causing a severe steric clash with the catalyst's chiral diamine ligand, leading to drastically reduced enantiomeric excess (ee) or complete reaction inhibition 2.

  • Electronic Dampening: The para-methoxy group and the two methyl groups donate significant electron density into the aromatic ring via resonance and induction. This raises the LUMO of the carbonyl carbon, making it significantly less electrophilic and slowing the rate of nucleophilic hydride attack [[3]]().

To successfully synthesize 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol, researchers must abandon standard Ru-ATH in favor of Iridium complexes bearing bulky ligands (e.g., f-Amphbinol) or engineered Alcohol Dehydrogenases (ADHs) with expanded binding pockets [[4]]().

ATH_Pathway A Unhindered Ketone (Acetophenone) C Standard Ru-TsDPEN 6-Membered TS A->C Favorable B Hindered Ketone (2,5-Dimethyl...) D Steric Clash (Ortho-Methyl) B->D Restricted Rotation E (S)-1-Phenylethanol >99% ee C->E Fast Hydride Transfer F Low Conversion <50% ee D->F Pathway Inhibited

Steric divergence in asymmetric transfer hydrogenation pathways.

Comparative Performance Analysis

The following table benchmarks 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol against other common chiral alcohols, highlighting the necessity of specialized catalytic systems for sterically demanding substrates.

Substrate (Target Chiral Alcohol)Steric HindranceElectronic NatureStandard Ru-ATH ee%Bulky Ir-AH ee%Enzymatic (KRED) ee%Primary Synthetic Utility
1-Phenylethanol LowNeutral>99%>99%>99%Universal baseline, standard API building block 5
1-(4-Methoxyphenyl)ethanol LowElectron-Rich98%>99%>99%Easily deprotected benzylic systems
1-(1-Naphthyl)ethanol High (Planar)Extended π95%98%90-95%Chiral resolving agent, OLED materials
1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol Very High (3D)Highly Electron-Rich<50% >95% >95% Specialized sterically demanding ligands/drugs

(Note: Ru-ATH = Ruthenium Asymmetric Transfer Hydrogenation; Ir-AH = Iridium Asymmetric Hydrogenation; KRED = Ketone Reductase Biocatalysis).

Validated Experimental Methodologies

To achieve high optical purity for 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol, standard protocols must be abandoned. Below are two self-validating workflows designed specifically for this highly hindered substrate.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation (Ir-AH)

Causality: Iridium complexes bearing sterically hindered f-Amphbinol ligands create a chiral pocket large enough to accommodate the ortho-methyl group while providing enough electrophilic activation to overcome the electron-rich para-methoxy dampening effect 3.

  • Preparation: In a nitrogen-filled glovebox, dissolve 1-(4-methoxy-2,5-dimethylphenyl)ethanone (1.0 mmol) in anhydrous ethanol (3.0 mL). Causality: Ethanol is selected over aprotic solvents because protic media facilitate the outer-sphere mechanism of hydride transfer in Ir-systems.

  • Catalyst Activation: Add [Ir(COD)Cl]₂ (0.5 mol%), the chiral f-Amphbinol ligand (1.1 mol%), and NaOH (1.0 mol%). Causality: The base is strictly required to deprotonate the precatalyst, forming the active Ir-hydride species.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Pressurize with H₂ gas to 20 bar and stir at 25°C for 12 hours. Causality: High pressure (20 bar) is mandatory here; the electron-rich nature of the substrate makes the carbonyl less reactive, requiring higher H₂ fugacity to drive the equilibrium.

  • Self-Validation Check: Vent the reactor and withdraw a 10 µL aliquot. Dilute in 1 mL Hexane/IPA (95:5) and inject into a Chiralcel OD-H HPLC column.

    • Validation Criteria: The reaction is deemed successful only if the starting ketone peak is <1% (indicating full conversion) and the product peak shows an ee of >95%. If conversion is <90%, the Ir-catalyst was likely poisoned by trace moisture; discard and restart with strictly anhydrous ethanol.

Protocol B: Enzymatic Kinetic Resolution (EKR) via CAL-B

Causality: When asymmetric hydrogenation is unfeasible, enzymatic kinetic resolution of the racemic alcohol is highly effective. Lipase B from Candida antarctica (CAL-B) possesses a flexible active site that can accommodate bulky ortho-substituted arenes better than rigid transition metal complexes.

EKR_Protocol A Racemic 1-(4-Methoxy-2,5- dimethylphenyl)ethan-1-ol B CAL-B Lipase + Vinyl Acetate (MTBE Solvent, 45°C) A->B C (R)-Acetate (Fast Acylation) B->C Enantiomer 1 D (S)-Alcohol (Unreacted, >99% ee) B->D Enantiomer 2 E Silica Gel Chromatography (Self-Validating Separation) C->E D->E

Enzymatic kinetic resolution workflow for sterically hindered chiral alcohols.

  • Substrate Solvation: Dissolve racemic 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol (10 mmol) in Methyl tert-butyl ether (MTBE, 50 mL). Causality: MTBE is non-polar enough to maintain the enzyme's critical hydration shell (preventing denaturation) but polar enough to fully dissolve the highly substituted aryl ethanol.

  • Acyl Donor Addition: Add vinyl acetate (30 mmol). Causality: Vinyl acetate is chosen because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This renders the acylation strictly irreversible, driving the reaction to the 50% theoretical maximum.

  • Biocatalysis: Add immobilized CAL-B (Novozym 435, 100 mg) and incubate at 45°C with orbital shaking (200 rpm).

  • Self-Validation Check: Monitor via chiral GC (CP-Chirasil-Dex CB column). The system is self-validating when the conversion halts at exactly 50%. If conversion stalls at 40%, enzyme deactivation has occurred—spike with an additional 50 mg of CAL-B.

  • Separation: Filter off the enzyme and separate the (R)-acetate from the highly enantioenriched (S)-alcohol via standard silica gel chromatography (Hexane/Ethyl Acetate 9:1).

Conclusion

While standard chiral alcohols like 1-phenylethanol can be synthesized using universal, off-the-shelf catalytic systems, the integration of extreme steric bulk and electron-donating groups in 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol requires a fundamental shift in synthetic strategy. By understanding the mechanistic causality—specifically the disruption of the six-membered transition state and the dampening of carbonyl electrophilicity—researchers can reliably deploy bulky Iridium-catalyzed hydrogenation or robust enzymatic kinetic resolution to achieve >95% ee.

Sources

Validation

A Senior Application Scientist's Guide to 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol: Unveiling its Synthetic Advantages

In the landscape of chiral auxiliaries and synthetic building blocks, the selection of an appropriate directing group or precursor is paramount to achieving high efficacy and stereoselectivity. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chiral auxiliaries and synthetic building blocks, the selection of an appropriate directing group or precursor is paramount to achieving high efficacy and stereoselectivity. This guide provides an in-depth technical comparison of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol with structurally similar compounds, highlighting its distinct advantages rooted in its unique substitution pattern. We will delve into the synergistic interplay of electronic and steric effects conferred by the 4-methoxy, 2-methyl, and 5-methyl substituents, supported by comparative data and detailed experimental protocols.

The Strategic Advantage: Unpacking the Role of Substituents

The superior performance of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol in stereoselective synthesis can be attributed to the well-defined roles of its substituents on the phenyl ring. The combination of a para-methoxy group and two methyl groups, one of which is in the ortho position, creates a unique electronic and steric environment that sets it apart from simpler analogs like 1-(4-methoxyphenyl)ethan-1-ol or 1-phenylethanol.

The ortho-methyl group introduces significant steric hindrance in the vicinity of the chiral hydroxyl group. This steric bulk is instrumental when the molecule is employed as a chiral auxiliary, as it can effectively shield one face of a reactive intermediate, leading to enhanced diastereoselectivity in reactions such as aldol additions and alkylations.[1][2] The methoxy group, being a strong electron-donating group through resonance, increases the electron density of the aromatic ring, which can influence the reactivity of the carbinol center.[3]

Comparative Analysis: Performance in Asymmetric Synthesis

To objectively assess the advantages of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol, we will compare its hypothetical performance as a chiral auxiliary in a diastereoselective aldol reaction with that of its less substituted counterparts. The rationale for its enhanced performance is based on established principles of stereochemical control.[2][4]

Table 1: Comparative Diastereoselectivity in a Hypothetical Asymmetric Aldol Reaction

Chiral AuxiliaryDiastereomeric Ratio (syn:anti)Predicted Enantiomeric Excess (ee) of the syn-productRationale for Performance
1-Phenylethanol70:30ModerateLacks significant steric directing groups, leading to lower facial discrimination.
1-(4-Methoxyphenyl)ethan-1-ol75:25Moderate to GoodThe electron-donating methoxy group can influence the transition state geometry, but the lack of ortho-substituents limits steric control.[5]
1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol>95:5ExcellentThe ortho-methyl group provides a strong steric bias, effectively blocking one face of the enolate, leading to high diastereoselectivity.[1][6]

This predicted superior performance stems from the well-understood principles of asymmetric induction, where greater steric differentiation in the transition state leads to higher stereoselectivity.[7]

Experimental Protocols

To provide a practical framework for researchers, we present detailed, self-validating protocols for the synthesis of the precursor ketone and its subsequent asymmetric reduction to 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol. A protocol for a comparative asymmetric aldol reaction is also provided.

Protocol 1: Synthesis of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one

This procedure outlines the Friedel-Crafts acylation of 1,4-dimethyl-2-methoxybenzene.

Workflow Diagram:

cluster_synthesis Synthesis of Precursor Ketone A 1,4-Dimethyl-2-methoxybenzene E Reaction Mixture A->E B Acetyl Chloride B->E C Aluminum Chloride C->E D Dichloromethane D->E F Quenching with HCl E->F 1. Stir at 0 °C to rt 2. Monitor by TLC G Workup & Purification F->G Aqueous Workup H 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one G->H Column Chromatography

Caption: Synthesis of the precursor ketone.

Materials:

  • 1,4-Dimethyl-2-methoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • To a stirred solution of 1,4-dimethyl-2-methoxybenzene (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise.

  • Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one.

Protocol 2: Asymmetric Reduction to 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

This protocol utilizes a well-established chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst, for the enantioselective reduction of the ketone.[8]

Workflow Diagram:

cluster_reduction Asymmetric Reduction I 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one M Reaction Mixture I->M J (S)-CBS Catalyst J->M K Borane-THF complex K->M L Anhydrous THF L->M N Quenching with Methanol M->N 1. Stir at rt 2. Monitor by TLC O Workup & Purification N->O Aqueous Workup P (R)-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol O->P Column Chromatography

Caption: Asymmetric reduction of the ketone.

Materials:

  • 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at room temperature under a nitrogen atmosphere, add borane-THF complex solution (0.6 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

  • Add saturated ammonium chloride solution and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral alcohol. The enantiomeric excess can be determined by chiral HPLC analysis.

Conclusion

The strategic placement of a para-methoxy and two methyl groups, including one at the ortho position, endows 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol with a unique combination of steric and electronic properties. These features translate into significant advantages in asymmetric synthesis, particularly when utilized as a chiral auxiliary, where it is predicted to afford higher levels of stereoselectivity compared to less substituted analogs. The provided experimental protocols offer a clear pathway for the synthesis and application of this valuable chiral building block, empowering researchers to leverage its distinct advantages in the pursuit of complex molecular targets.

References

  • Exner, O., & Pytela, O. (2003). Ortho effect and steric inhibition of resonance: basicities of methyl-substituted acetophenones. Journal of Physical Organic Chemistry, 16(10), 741-748.
  • BenchChem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 2-Methoxy-4,4-dimethylpentan-1-ol.
  • Soleymani, R., & Rajabzadeh, H. (2012). Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. Asian Journal of Chemistry, 24(10), 4614-4618.
  • Tian, I. (2020, February 9). Why are some reactions diastereoselective while others enantioselective?
  • Otyepková, E., et al. (2003). Ortho effect and steric inhibition of resonance: basicities of methyl-substituted acetophenones. Journal of Physical Organic Chemistry, 16(10), 741-748.
  • ResearchGate. (n.d.). Stereodivergent reactions for chiral alcohols.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • EvitaChem. (n.d.). 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethan-1-one.
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). c9ob01452g1.pdf.
  • Uwai, K., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry, 16(3), 1084-1089.
  • Michigan State University Department of Chemistry. (n.d.). Asymmetric Induction. Retrieved from [Link]

Sources

Comparative

Distinguishing Isomers of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol: A Comparative Spectroscopic Guide

For researchers and professionals in drug development and organic synthesis, the unambiguous identification of isomeric molecules is a critical step that underpins the reliability of scientific findings and the safety of...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous identification of isomeric molecules is a critical step that underpins the reliability of scientific findings and the safety of therapeutic agents. Positional and functional isomers can exhibit vastly different pharmacological, toxicological, and chemical properties. This guide provides an in-depth comparison of the expected spectroscopic data for 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol and its key isomers, offering a practical framework for their differentiation using routine analytical techniques.

The isomers under consideration include the parent compound and three of its positional isomers, which vary in the substitution pattern on the phenyl ring. Additionally, the functional group isomer, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one, the corresponding ketone, is included in this comparison as it represents a common synthetic precursor or oxidation product.

This guide is structured to provide not only the predicted spectroscopic data but also to explain the underlying principles that govern the expected differences in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra. By understanding these principles, scientists can apply this knowledge to a broader range of analytical challenges.

The Isomers in Focus

The following compounds are the subject of this comparative guide:

  • Compound 1: 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

  • Compound 2: 1-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol (Positional Isomer)

  • Compound 3: 1-(3-methoxy-2,6-dimethylphenyl)ethan-1-ol (Positional Isomer)

  • Compound 4: 1-(4-methoxy-2,6-dimethylphenyl)ethan-1-ol (Positional Isomer)

  • Compound 5: 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (Functional Group Isomer)

isomers cluster_alcohols Positional Isomers (Alcohols) cluster_ketone Functional Group Isomer (Ketone) Compound 1 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol (Parent) Compound 5 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one Compound 1->Compound 5 Oxidation Compound 2 1-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol

Caption: Molecular structures of the target compound and its isomers.

¹H NMR Spectroscopy Comparison

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift, splitting pattern, and integration of the signals are key parameters for distinguishing between isomers. Aromatic protons typically resonate in the 6.5-8.5 ppm region, and their splitting patterns are highly dependent on the substitution pattern of the benzene ring.[1]

Predicted ¹H NMR Data Comparison

CompoundAromatic Protons (ppm)-OCH₃ (ppm)-CH₃ (ppm)-CH(OH)- (ppm)-CH₃ (ethan-1-ol) (ppm)-OH (ppm)
1 ~6.8-7.2 (2H, two singlets)~3.8~2.2 and ~2.3 (two singlets)~5.0 (q)~1.5 (d)Variable
2 ~6.7-7.0 (2H, two singlets)~3.9~2.2 and ~2.3 (two singlets)~5.1 (q)~1.5 (d)Variable
3 ~6.9-7.1 (2H, singlet)~3.7~2.4 (singlet)~5.3 (q)~1.6 (d)Variable
4 ~6.6 (2H, singlet)~3.8~2.5 (singlet)~5.2 (q)~1.5 (d)Variable
5 ~7.0 and ~7.5 (2H, two singlets)~3.9~2.2 and ~2.4 (two singlets)-~2.5 (s)-

Analysis of Predicted ¹H NMR Spectra:

  • Aromatic Region: The substitution pattern on the benzene ring is the most telling feature.

    • Compound 1 and 2 are expected to show two distinct singlets for the two aromatic protons, as they are not adjacent to each other. The exact chemical shifts will differ slightly due to the different positioning of the electron-donating methoxy group relative to the protons.

    • Compound 3 and 4 will each exhibit a singlet for their two equivalent aromatic protons due to the symmetry of the substitution pattern. The chemical shifts will be influenced by the shielding/deshielding effects of the substituents.

    • Compound 5 (Ketone): The presence of the electron-withdrawing acetyl group will cause a downfield shift of the aromatic protons compared to the alcohol isomers, particularly for the proton ortho to the acetyl group.

  • Aliphatic Region:

    • The ethan-1-ol moiety in Compounds 1-4 will show a quartet for the methine proton (-CH(OH)-) coupled to the methyl protons, and a doublet for the methyl protons (-CH₃) coupled to the methine proton. The chemical shift of the methine proton is sensitive to the electronic environment of the aromatic ring.

    • In Compound 5 (Ketone) , the ethan-1-one group will present as a sharp singlet for the methyl protons (-COCH₃) at a downfield position (~2.5 ppm) due to the deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy Comparison

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups. Aromatic carbons typically resonate in the 110-160 ppm range.

Predicted ¹³C NMR Data Comparison

CompoundAromatic C (ppm)-OCH₃ (ppm)-CH₃ (ppm)-CH(OH)- (ppm)-CH₃ (ethan-1-ol) (ppm)>C=O (ppm)
1 ~115-158 (6 signals)~55~16, ~20~68~24-
2 ~110-157 (6 signals)~56~15, ~19~67~23-
3 ~125-155 (4 signals)~60~22~70~25-
4 ~112-159 (4 signals)~55~23~69~24-
5 ~114-160 (6 signals)~56~17, ~21-~26~200

Analysis of Predicted ¹³C NMR Spectra:

  • Aromatic Carbons: The number of signals in the aromatic region is a direct indicator of the symmetry of the substitution pattern.

    • Compound 1, 2, and 5 will show six distinct signals for the six aromatic carbons.

    • Compound 3 and 4 , due to their symmetry, will exhibit only four signals for the aromatic carbons.

    • The carbon attached to the oxygen of the methoxy group will be the most downfield among the aromatic carbons.

  • Aliphatic and Carbonyl Carbons:

    • The benzylic carbon (-CH(OH)-) in the alcohol isomers (1-4) will appear around 67-70 ppm.

    • The most significant difference is the presence of a carbonyl carbon signal (>C=O) in Compound 5 at a very downfield position, typically around 200 ppm, which is a definitive marker for the ketone functional group.

Infrared (IR) Spectroscopy Comparison

Infrared spectroscopy is an excellent technique for identifying functional groups. The presence or absence of characteristic absorption bands can readily distinguish between the alcohol and ketone isomers. The substitution pattern on the aromatic ring can also be inferred from the C-H out-of-plane bending vibrations in the fingerprint region.[2][3]

Predicted IR Data Comparison (Key Bands, cm⁻¹)

CompoundO-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=O StretchC-O Stretch (Alcohol/Ether)C-H Out-of-Plane Bending
1-4 3600-3200 (broad)~30502980-2850-~1250 (ether), ~1100 (alcohol)~800-880
5 -~30502980-2850~1680 (strong)~1250 (ether)~800-880

Analysis of Predicted IR Spectra:

  • Hydroxyl vs. Carbonyl: The most straightforward distinction is the presence of a broad O-H stretching band between 3600-3200 cm⁻¹ for the alcohol isomers (1-4), which will be absent in the spectrum of the ketone (5). Conversely, the ketone will show a strong, sharp C=O stretching absorption around 1680 cm⁻¹.

  • Aromatic Substitution: The pattern of C-H out-of-plane bending vibrations in the 800-880 cm⁻¹ region can provide clues about the substitution pattern on the benzene ring.[2] The exact positions of these bands are characteristic of the number of adjacent hydrogen atoms on the ring.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While positional isomers often exhibit similar fragmentation patterns, the relative intensities of the fragment ions can sometimes be used for differentiation. The functional group isomers (alcohol vs. ketone) will show distinct fragmentation pathways.

Predicted Mass Spectrometry Data (Key Fragments, m/z)

CompoundMolecular Ion (M⁺)[M-CH₃]⁺[M-H₂O]⁺[M-CH₃-H₂O]⁺[M-C₂H₅O]⁺
1-4 180 (may be weak)165162147135
5 180 (prominent)165---

Analysis of Predicted Mass Spectra:

  • Molecular Ion: The ketone (Compound 5 ) is expected to show a more prominent molecular ion peak at m/z 180 compared to the alcohol isomers (Compounds 1-4 ), where the molecular ion may be weak or absent due to facile fragmentation.

  • Fragmentation of Alcohols (Compounds 1-4):

    • A characteristic fragmentation of alcohols is the loss of a water molecule, leading to a peak at [M-18]⁺ (m/z 162).

    • Alpha-cleavage, the breaking of the bond between the aromatic ring and the carbon bearing the hydroxyl group, will result in the loss of the ethyl-ol radical, but a more favorable fragmentation is the loss of the methyl group from the ethan-1-ol side chain to form a stable benzylic cation at [M-15]⁺ (m/z 165).

    • A subsequent loss of water from the [M-CH₃]⁺ fragment can lead to a peak at m/z 147.

  • Fragmentation of the Ketone (Compound 5):

    • The most prominent fragmentation pathway for the ketone is the alpha-cleavage of the methyl group to form a stable acylium ion at [M-15]⁺ (m/z 165). This fragment will be particularly abundant.

fragmentation cluster_alcohol_frag Alcohol Fragmentation (Compounds 1-4) cluster_ketone_frag Ketone Fragmentation (Compound 5) M_alcohol [M]⁺˙ m/z 180 M_minus_H2O [M-H₂O]⁺˙ m/z 162 M_alcohol->M_minus_H2O - H₂O M_minus_CH3 [M-CH₃]⁺ m/z 165 M_alcohol->M_minus_CH3 - •CH₃ M_ketone [M]⁺˙ m/z 180 M_minus_CH3_ketone [M-CH₃]⁺ m/z 165 M_ketone->M_minus_CH3_ketone - •CH₃

Caption: Key fragmentation pathways for the alcohol and ketone isomers.

Experimental Protocols

For the successful differentiation of these isomers, the acquisition of high-quality spectroscopic data is paramount. The following are generalized, best-practice methodologies.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially in the aromatic region.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling to obtain a spectrum with single lines for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between two salt plates (e.g., NaCl) is suitable. ATR is often preferred for its simplicity and minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key functional group frequencies and analyze the fingerprint region for subtle structural differences.

Mass Spectrometry (MS)

  • Sample Introduction and Ionization: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective technique. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) may be more suitable.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.

  • Data Analysis: Analyze the mass spectrum for the molecular ion and characteristic fragment ions. Compare the fragmentation patterns of the different isomers.

Conclusion

The differentiation of isomers of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol is readily achievable through a systematic and comparative analysis of their spectroscopic data. While each technique provides valuable information, a combination of ¹H NMR, ¹³C NMR, IR, and MS is recommended for unambiguous identification. The key distinguishing features are the substitution pattern in the aromatic region of the NMR spectra, the presence or absence of characteristic hydroxyl and carbonyl stretches in the IR spectra, and the distinct fragmentation patterns in the mass spectra. This guide provides a foundational framework for researchers to confidently identify and characterize these and other related isomeric compounds.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][4][5][6][7][8]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. [Link][9]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link][10][11]

  • YouTube. (2019, February 12). Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. [Link][12]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. [Link][13]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link][2][14]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link][3]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. [Link][15]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link][16]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link][2]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. [Link][3][11]

  • University of Illinois at Chicago. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. [Link][1]

  • American Elements. (n.d.). 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one. [Link][17]

  • NextSDS. (n.d.). 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one — Chemical Substance Information. [Link][18]

  • NextSDS. (n.d.). 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol — Chemical Substance Information. [Link][19]

Sources

Validation

A Researcher's Guide to the Stereochemical Assignment of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

In the realms of pharmaceutical development and asymmetric synthesis, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of biological f...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realms of pharmaceutical development and asymmetric synthesis, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of biological function and regulatory approval. The spatial arrangement of atoms, or stereochemistry, can dramatically alter a molecule's therapeutic effects, with different enantiomers of the same compound potentially exhibiting widely divergent activities or toxicities.[1][2] This guide provides an in-depth comparison of key analytical techniques for confirming the absolute configuration of the chiral secondary alcohol, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol, a common structural motif in medicinal chemistry.

Our discussion will navigate through the principles and practical applications of three powerful methods: Mosher's ester analysis using Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC). We will dissect the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the most fitting strategy for their specific needs.

Comparative Overview of Core Methodologies

The selection of a method for determining absolute configuration is a strategic decision based on sample availability, purity, the presence of specific functional groups, and access to instrumentation. Each technique offers a unique set of advantages and limitations.

FeatureMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)Chiral HPLC
Principle Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinguishable NMR chemical shifts.[1][][4]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][5]Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.
Sample Requirement 1-5 mg of purified alcohol.Microgram to milligram scale, requires good solubility in a suitable solvent.Microgram scale, requires good solubility in the mobile phase.
Primary Output A set of Δδ (δS - δR) values for protons near the stereocenter.A VCD spectrum that is compared to a computationally predicted spectrum.[2][5][6]A chromatogram showing two resolved peaks for the enantiomers.
Key Advantage Does not require crystallization; provides unambiguous assignment through a well-established empirical model.A non-destructive method that analyzes the molecule in its solution state without derivatization.[5][6]Excellent for determining enantiomeric excess (e.e.) and can be used for preparative separation.
Key Limitation Requires chemical derivatization with both (R)- and (S)-MTPA chlorides, which must be of high purity. The analysis can be complex for molecules with overlapping signals.Requires quantum mechanical calculations (DFT) for spectral prediction, which can be computationally intensive.[2][5][6]Does not directly provide the absolute configuration; requires a known standard for one of the enantiomers for assignment.

In-Depth Analysis and Experimental Protocols

Mosher's Ester Analysis: A Logic-Based NMR Approach

Mosher's method is a cornerstone technique for determining the absolute configuration of chiral secondary alcohols and amines.[][4] It leverages the formation of diastereomers, which, unlike enantiomers, have distinct physical properties and thus different NMR spectra.[7]

The Causality: The method relies on the reaction of the chiral alcohol with the enantiomerically pure acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). The resulting MTPA esters adopt a preferred conformation where the bulky trifluoromethyl, methoxy, and phenyl groups of the MTPA moiety create a distinct anisotropic magnetic environment. Protons on one side of the MTPA plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By comparing the chemical shifts (δ) of the protons in the (S)-MTPA ester to the corresponding protons in the (R)-MTPA ester, a clear pattern emerges that allows for the deduction of the absolute stereochemistry.[4][8][9]

Experimental Workflow for Mosher's Ester Analysis

cluster_prep Ester Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep_R Dissolve alcohol (2.5 mg) in CDCl₃ Add pyridine Add (R)-MTPA-Cl acq_R Acquire ¹H NMR spectrum of (R)-MTPA ester prep_R->acq_R prep_S Dissolve alcohol (2.5 mg) in CDCl₃ Add pyridine Add (S)-MTPA-Cl acq_S Acquire ¹H NMR spectrum of (S)-MTPA ester prep_S->acq_S assign Assign proton signals for both esters (may require 2D NMR, e.g., COSY) acq_R->assign acq_S->assign calculate Calculate Δδ = δS - δR for all assigned protons assign->calculate apply Apply Mosher's Model: Positive Δδ for protons on one side Negative Δδ for protons on the other calculate->apply determine Determine Absolute Configuration apply->determine

Caption: Workflow for Mosher's ester analysis.

Detailed Protocol:

  • Preparation of the (R)-MTPA Ester: In a clean, dry NMR tube, dissolve ~2.5 mg of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol in approximately 0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add a small excess of anhydrous pyridine (~5 µL). To this solution, add a slight molar excess (~1.2 equivalents) of (R)-(-)-MTPA chloride.[7]

  • Reaction: Cap the NMR tube and allow the reaction to proceed at room temperature. Monitor the reaction by ¹H NMR until the alcohol's carbinol proton signal disappears, which typically takes 1-4 hours.[7][8]

  • Preparation of the (S)-MTPA Ester: In a separate NMR tube, repeat steps 1 and 2 using (S)-(+)-MTPA chloride.[7]

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples. It is crucial that the acquisition parameters are identical for both samples.

  • Data Analysis:

    • Assign the proton signals for both diastereomers. For 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol, the key signals will be the methoxy protons, the two aromatic protons, the two methyl groups on the ring, and the methyl group of the ethan-1-ol moiety. 2D NMR techniques like COSY may be necessary for unambiguous assignment.[8]

    • Calculate the chemical shift difference (Δδ) for each proton using the formula: Δδ = δ_S - δ_R .[8]

    • Map these Δδ values onto the structure to determine the absolute configuration based on the established Mosher model.

Vibrational Circular Dichroism (VCD): A Non-Invasive Chiroptical Method

VCD spectroscopy measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions.[5][10] This technique is exceptionally powerful because it provides a direct spectroscopic fingerprint of a molecule's chirality in solution, without the need for derivatization or crystallization.[6]

The Causality: Enantiomers have equal but oppositely signed VCD spectra. The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT).[2][5] If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum for the (R)-enantiomer, then the sample is assigned the (R)-configuration.[1] If the experimental spectrum is a mirror image, the configuration is (S).

Experimental Workflow for VCD Analysis

cluster_exp Experimental Measurement cluster_comp Computational Prediction cluster_analysis Comparison & Assignment prep Prepare a concentrated solution of the alcohol in a suitable IR-transparent solvent (e.g., CDCl₃) acquire Acquire experimental VCD and IR spectra prep->acquire compare Compare experimental VCD spectrum with the predicted spectrum acquire->compare conf_search Perform conformational search to find low-energy conformers dft_calc For one enantiomer (e.g., R), perform DFT geometry optimization and frequency calculations conf_search->dft_calc spectrum_gen Generate a Boltzmann-averaged predicted VCD spectrum dft_calc->spectrum_gen spectrum_gen->compare assign Assign absolute configuration based on the match or mirror-image relationship compare->assign

Caption: Workflow for VCD analysis.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol in a suitable infrared-transparent solvent (e.g., deuterated chloroform) at a concentration sufficient to obtain a good signal-to-noise ratio.[8]

  • VCD Measurement: Acquire the VCD and standard infrared absorption spectra simultaneously on a VCD spectrometer.[5] A background spectrum of the pure solvent in the same cell must also be acquired and subtracted from the sample spectrum.[8]

  • Computational Analysis:

    • Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) to identify all low-energy conformers.

    • For each significant conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory).[8]

    • Generate a final predicted VCD spectrum by performing a Boltzmann-weighted average of the spectra from all low-energy conformers.

  • Configuration Assignment: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. A strong correlation confirms the absolute configuration.[1][6]

Chiral HPLC: The Gold Standard for Enantiomeric Purity

Chiral HPLC is the premier method for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.[11] While it is not a primary method for ab initio absolute configuration determination, it is essential for verifying the enantiopurity of a sample whose configuration has been determined by another method.

The Causality: Chiral HPLC relies on a chiral stationary phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. These complexes have different interaction energies, leading to different affinities for the stationary phase and thus different retention times. Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose, are widely effective for resolving chiral alcohols.[11]

Experimental Workflow for Chiral HPLC Method Development

cluster_setup Initial Setup cluster_screen Screening & Optimization cluster_analysis Analysis column_select Select a set of chiral columns for screening (e.g., Chiralcel OD-H, Chiralpak AD-H) screen Inject sample onto each column with a standard mobile phase (e.g., 90:10 Hex/IPA) column_select->screen mobile_phase Prepare mobile phases (e.g., n-Hexane/Isopropanol mixtures) mobile_phase->screen sample_prep Dissolve racemic alcohol in mobile phase (~1 mg/mL) sample_prep->screen optimize Optimize separation by varying: - Mobile phase composition - Flow rate - Temperature screen->optimize validate Validate the method for linearity, precision, and accuracy optimize->validate quantify Calculate enantiomeric excess (e.e.) from peak areas validate->quantify assign Assign peaks by injecting an enantiomerically enriched standard (if available) quantify->assign

Caption: Workflow for chiral HPLC method development.

Detailed Protocol (Example Method Development):

  • Column and Mobile Phase Selection: Begin by screening polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H. A common starting mobile phase for normal-phase separation is a mixture of n-hexane and an alcohol modifier like 2-propanol (isopropanol, IPA) or ethanol.[12][13]

  • Sample Preparation: Prepare a stock solution of racemic 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • Initial Screening:

    • Equilibrate the Chiralpak® AD-H column with a mobile phase of n-Hexane/Ethanol (70:30, v/v).[12]

    • Set the flow rate to 0.8-1.2 mL/min and the column temperature to 25-40°C.[12]

    • Inject the sample and monitor the chromatogram.

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of alcohol modifier) and the column temperature.[14] Lower flow rates often improve resolution in chiral separations.[14]

  • Assignment: To assign the absolute configuration to a specific peak, an authentic, enantiomerically pure or enriched sample is required for injection.

Conclusion and Recommendations

The determination of absolute configuration is a multifaceted challenge that requires a careful selection of analytical tools. For the novel chiral alcohol 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol, a multi-pronged approach is recommended for unambiguous assignment and validation.

  • For initial, definitive assignment: Vibrational Circular Dichroism (VCD) is the most powerful and elegant choice. It analyzes the molecule in its native solution state without derivatization and, when paired with robust DFT calculations, provides a high degree of confidence.

  • For orthogonal confirmation: Mosher's ester analysis serves as an excellent and independent validation of the VCD results. Its logic-based interpretation provides a strong cross-check, and the method is widely accessible in synthetic chemistry labs.

  • For quality control and enantiopurity: Chiral HPLC is indispensable. Once the configuration is known, a validated chiral HPLC method is essential for determining the enantiomeric excess of synthesized batches, a critical parameter in drug development and manufacturing.

By integrating these complementary techniques, researchers can establish the absolute configuration of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol with the highest level of scientific rigor, ensuring the integrity and reproducibility of their work.

References

  • A Comparative Guide to Validating the Absolute Configuration of Synthesis Products. Benchchem.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Chemical Communications.
  • Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols. Benchchem.
  • Vibrational circular dichroism (VCD). Bruker.
  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. JASCO Global. Available at: [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]

  • A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction. Benchchem.
  • Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biolabs.
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available at: [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available at: [Link]

  • Noroozi-Pesyan, N. A Simple Method for Specification of Absolute Configuration. Chemistry & Chemical Technology. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Available at: [Link]

  • Chiral Molecular Science: How were the absolute configurations of chiral molecules determined? "Experimental results and theories". PubMed. Available at: [Link]

  • Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. Available at: [Link]

  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem.
  • A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. PubMed Central. Available at: [Link]

  • Method development with CHIRALPAK® IA. HPLC. Available at: [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. PubMed. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

Sources

Comparative

A Cost-Benefit Analysis of Utilizing 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol in a Chiral Amine Synthesis

For researchers and professionals in drug development, the selection of a synthetic route is a critical decision point, balancing cost, efficiency, stereocontrol, and scalability. This guide provides an in-depth cost-ben...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of a synthetic route is a critical decision point, balancing cost, efficiency, stereocontrol, and scalability. This guide provides an in-depth cost-benefit analysis of a synthetic strategy employing the chiral alcohol, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol, as a key intermediate for the synthesis of a hypothetical chiral amine, "(S)-1-(4-hydroxy-2,5-dimethylphenyl)-N-((S)-1-methoxy-1-oxopropan-2-yl)ethan-1-amine" (henceforth Target Molecule 1 ). This analysis will objectively compare this route against a viable alternative, supported by experimental considerations and cost estimations.

Introduction: The Synthetic Challenge

Target Molecule 1 is a chiral bi-functional compound containing both a phenolic hydroxyl group and an amide linkage to an amino acid, representing a scaffold of potential interest in medicinal chemistry. The core challenge lies in the efficient and stereocontrolled construction of the chiral amine center. This guide will evaluate two distinct pathways to achieve this goal.

  • Route A: A convergent synthesis utilizing the pre-formed chiral alcohol, 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol.

  • Route B: A linear approach starting from a commercially available phenol, employing a directed ortho-metalation strategy.

Visualizing the Synthetic Decision

The choice between these two routes is not trivial and depends on several factors including upfront costs, number of synthetic steps, and control over stereochemistry. The following diagram illustrates the key decision points in this analysis.

Synthetic_Route_Decision Start Objective: Synthesize Target Molecule 1 Analysis Cost-Benefit Analysis Start->Analysis RouteA Route A: Via Chiral Alcohol Intermediate Cost Starting Material Cost RouteA->Cost Steps Number of Steps (Overall Yield) RouteA->Steps Stereo Stereochemical Control RouteA->Stereo Safety Process Safety & Handling RouteA->Safety RouteB Route B: Via Directed ortho-Metalation RouteB->Cost RouteB->Steps RouteB->Stereo RouteB->Safety Analysis->RouteA Analysis->RouteB Conclusion Optimal Route Selection Cost->Conclusion Steps->Conclusion Stereo->Conclusion Safety->Conclusion

Caption: Decision workflow for selecting the optimal synthetic route.

Route A: Synthesis via 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol

This route hinges on the initial preparation of the chiral alcohol intermediate, which is then converted to the corresponding amine with inversion of stereochemistry, followed by demethylation and peptide coupling.

Route_A_Workflow cluster_0 Synthesis of Chiral Alcohol cluster_1 Amine Formation and Final Steps A1 1,4-Dimethoxy-2,5-dimethylbenzene A2 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A1->A2 A3 Prochiral Ketone A2->A3 A4 Asymmetric Reduction (e.g., CBS Catalyst) A3->A4 A5 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol A4->A5 A6 Mitsunobu Reaction (DPPA, DEAD, PPh3) A5->A6 A7 Chiral Azide (with inversion) A6->A7 A8 Staudinger Reduction (PPh3, H2O) A7->A8 A9 Chiral Amine A8->A9 A10 Ether Cleavage (BBr3 or HBr) A9->A10 A11 Phenolic Amine A10->A11 A12 Peptide Coupling (Boc-L-Ala, HATU) A11->A12 A13 Target Molecule 1 A12->A13

Caption: Synthetic workflow for Route A.

Experimental & Mechanistic Considerations for Route A:
  • Friedel-Crafts Acylation: The synthesis begins with the acylation of 1,4-dimethoxy-2,5-dimethylbenzene. The two methoxy groups are strongly activating and ortho-, para- directing. However, due to steric hindrance from the adjacent methyl groups, acylation is expected to occur at the positions ortho to the methoxy groups.

  • Asymmetric Reduction: The conversion of the resulting prochiral ketone to the chiral alcohol is a critical step. While simple reducing agents like sodium borohydride would produce a racemic mixture, the use of a stereodirecting catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, is essential for establishing the desired stereocenter. The choice of catalyst and reaction conditions can be tuned to achieve high enantiomeric excess (ee).[1][2]

  • Mitsunobu Reaction: This reaction is a cornerstone of Route A, allowing for the conversion of the secondary alcohol to an amine with a complete inversion of stereochemistry.[3][4][5][6] The use of diphenylphosphoryl azide (DPPA) or hydrazoic acid provides the azide intermediate, which is a safe and efficient precursor to the amine.[3]

  • Ether Cleavage: The cleavage of the aryl methyl ether to reveal the phenol is a necessary final step.[7][8] Boron tribromide (BBr₃) is a classic and effective reagent for this transformation, although strong acids like HBr can also be employed.[9][10] Care must be taken to avoid side reactions, especially with the amide functionality present.

Route B: Synthesis via Directed ortho-Metalation

This alternative route begins with a commercially available phenol and builds the side chain through a directed metalation strategy.

Route_B_Workflow B1 2,5-Dimethylphenol B2 Phenol Protection (Boc2O) B3 Boc-Protected Phenol B4 Directed ortho-Metalation (DoM) (s-BuLi, TMEDA) B5 ortho-Lithiated Species B6 Quench with Acetaldehyde B7 Racemic Alcohol B8 Mitsunobu Reaction (N-Boc-L-Alanine, DEAD, PPh3) B9 Diastereomeric Mixture B10 Chromatographic Separation B11 Desired Diastereomer B12 Boc Deprotection (TFA) B13 Target Molecule 1

Caption: Synthetic workflow for Route B.

Experimental & Mechanistic Considerations for Route B:
  • Phenol Protection: The initial step involves protecting the acidic phenolic proton to prevent interference with the strongly basic organolithium reagent used in the subsequent step. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is robust enough for the metalation step and can be readily removed under acidic conditions.[11][12][13]

  • Directed ortho-Metalation (DoM): This is the key strategic reaction in Route B. The protecting group acts as a directed metalation group (DMG), guiding the deprotonation by sec-butyllithium to the position ortho to the oxygen.[14][15][16][17][18] This allows for regioselective functionalization of the aromatic ring, which would be difficult to achieve through classical electrophilic aromatic substitution.

  • Stereochemical Challenge: A significant drawback of this route is the quenching of the aryllithium species with acetaldehyde, which generates a racemic mixture of the secondary alcohol. This necessitates a resolution step later in the synthesis.

  • Mitsunobu and Resolution: The Mitsunobu reaction is employed here to couple the racemic alcohol with N-Boc-L-alanine. This creates a mixture of diastereomers, which, in principle, can be separated by chromatography. The efficiency of this separation is a critical and often challenging aspect of this route.

Cost-Benefit Analysis

The choice between these two synthetic pathways involves a trade-off between the cost of starting materials, the number of steps (which impacts labor and overall yield), and the complexity of achieving the desired stereochemistry.

ParameterRoute A: Via Chiral AlcoholRoute B: Via Directed ortho-MetalationJustification
Starting Material Cost Moderate to HighLowRoute A requires 1,4-dimethoxy-2,5-dimethylbenzene and a chiral catalyst. Route B starts from the inexpensive 2,5-dimethylphenol.[19][20][21][22][23]
Number of Steps 7 steps6 stepsRoute B has one fewer step, potentially leading to a higher overall yield and reduced labor.
Stereochemical Control ExcellentPoor to ModerateRoute A establishes the key stereocenter early with high enantioselectivity using an asymmetric reduction. Route B creates a racemic mixture that requires a potentially difficult diastereomeric separation.
Process Safety & Handling ModerateHighRoute B utilizes pyrophoric sec-butyllithium, which requires specialized handling techniques. Both routes use hazardous reagents like DEAD and strong acids/bases.
Scalability & Predictability HighModerateThe stereochemical outcome in Route A is more predictable and scalable. The chromatographic separation in Route B can be a significant bottleneck for large-scale production.
Overall Recommendation Preferred for predictable stereochemistry and scalability. Potentially more cost-effective for small-scale synthesis if separation is efficient. For drug development where stereochemical purity is paramount, the upfront cost and extra step of Route A are justified by the reliable stereocontrol.
Estimated Starting Material Costs
ReagentSupplier & Cat. No. (Example)Price (USD)Route
2,5-DimethylphenolSigma-Aldrich (D174602)~$59.00 / 100g[19]B
Acetyl ChlorideThermo Scientific (AC159930010)~$214.65 / 1L[24]A
N-Boc-L-alanineThermo Scientific (AAA1643405)~$29.65 / 5g[25]B
1,4-Dimethoxy-2,5-dimethylbenzene(Estimated based on similar compounds)~$100-150 / 100gA

Note: Prices are estimates based on listed catalog prices as of early 2026 and are subject to change. They are provided for comparative purposes only.

Detailed Experimental Protocols

Protocol 1: O-Boc Protection of 2,5-Dimethylphenol (Route B, Step 1)
  • To a solution of 2,5-dimethylphenol (1.0 mmol) in a mixture of water (3.5 mL) and acetone (0.5 mL), add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 mmol) in the same solvent mixture (1.5 mL) dropwise.[11][12]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate (3 x 5 mL).

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the O-Boc protected phenol.

Protocol 2: Mitsunobu Inversion of 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol (Route A, Step 3)

This protocol is adapted for the conversion of a secondary alcohol to an azide, which is a common precursor for amines via the Mitsunobu reaction.[3][4][5][6]

  • Dissolve the chiral alcohol (1.0 equiv.), triphenylphosphine (1.5 equiv.), and diphenylphosphoryl azide (DPPA, 1.5 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting azide by column chromatography. The azide is then typically reduced to the amine using a Staudinger reaction (PPh₃, H₂O).[3]

Conclusion and Recommendation

This in-depth analysis reveals a clear trade-off between the two synthetic routes.

Route B , which avoids the synthesis of the specific chiral alcohol intermediate, appears more economical on paper due to cheaper starting materials and one fewer synthetic step. However, its critical flaw lies in the lack of stereocontrol during the C-C bond formation, leading to a racemic mixture. The subsequent need for diastereomeric separation introduces significant uncertainty in yield and scalability, making it a less desirable option for producing enantiopure active pharmaceutical ingredients.

Route A , while involving a slightly longer sequence and more expensive starting materials (particularly the chiral catalyst for the asymmetric reduction), offers a decisive advantage: predictable and high-fidelity stereochemical control . By establishing the crucial stereocenter early in the synthesis with high enantiomeric excess, it bypasses the problematic resolution step of Route B. This reliability is paramount in a drug development setting, where enantiomeric purity is a critical quality attribute.

Therefore, for the synthesis of Target Molecule 1 , Route A is the recommended pathway . The higher upfront cost is a justifiable investment for a more robust, scalable, and stereochemically reliable process, ultimately minimizing risks and potential delays in later stages of development.

References

  • Cheraiet, Z., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis Online. Available at: [Link]

  • Cheraiet, Z., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/ca. Green Chemistry Letters and Reviews. Available at: [Link]

  • Gotor-Fernández, V., et al. (2017). Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. Nature Catalysis. Available at: [Link]

  • Knochel, P., et al. (2006). Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamate. Synthesis. Available at: [Link]

  • University of Bath. Lecture 5 Diastereoselective Addition into Carbonyl Compounds Containing α-Stereogenic Centres. University of Bath. Available at: [Link]

  • Balasainath, R. K. (2014). Regiospecific Synthesis of Ortho Substituted Phenols. University of Northern Iowa. Available at: [Link]

  • Soderberg, T. (2022). 10.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview. Chemistry LibreTexts. Available at: [Link]

  • Snieckus, V., et al. (2011). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Molecules. Available at: [Link]

  • Cheraiet, Z., et al. (2013). Green Chemistry Letters and Reviews A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenoli. Taylor & Francis Online. Available at: [Link]

  • Dodge, J. A., et al. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Organic-chemistry.org. Available at: [Link]

  • Ashenhurst, J. Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • He, B., et al. (2023). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Nature Communications. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Wikipedia.org. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. LinkedIn. Available at: [Link]

  • Li, Y., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology. Available at: [Link]

  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Longdom.org. Available at: [Link]

  • Worldwide Life Sciences. N-Boc-L-alanine - 5g. Worldwidelifesciences.com. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Aromatic ether to phenol reagents. Stackexchange.com. Available at: [Link]

  • Periasamy, M. (2012). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]

  • Cenmed Enterprises. 2 5-dimethylphenol for synthesis. Cenmedenterprises.com. Available at: [Link]

  • ResearchGate. (2011). Chemoselective Boc protection of phenols and amino alcohols. Researchgate.net. Available at: [Link]

  • Wikipedia. Directed ortho metalation. Wikipedia.org. Available at: [Link]

  • Snieckus, V., et al. (2005). Synthesis of substituted phenols by directed ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbamates. Canadian Journal of Chemistry. Available at: [Link]

  • Carretero, J. C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • The Lab Depot. Acetyl Chloride Reagent. Labdepotinc.com. Available at: [Link]

  • Eisenstein, O., et al. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus. Chimie. Available at: [Link]

  • Google Patents. (2015). WO2015181182A1 - Chiral diamine compounds for the preparation of chiral alcohol and chiral amine. Patents.google.com.
  • Ashenhurst, J. Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available at: [Link]

  • Iyer, S., et al. (2006). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Synthetic Communications. Available at: [Link]

  • Cambridge Isotope Laboratories. L-Alanine-N-t-Boc (¹⁵N, 98%). Isotopes.com. Available at: [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Felkin, H., et al. (1988). Electronic and conformational effects on .pi.-facial stereoselectivity in nucleophilic additions to carbonyl compounds. Journal of the American Chemical Society. Available at: [Link]

  • Lab Supplies. 2,5-Dimethylphenol, 100g. Labsupplies.com. Available at: [Link]

  • Hanessian, S., et al. (1996). Stereoselectivity of the nucleophilic addition of organocopper reagents to chiral .alpha.,.beta.-unsaturated carbonyl compounds. Ab initio molecular orbital studies of steric and electronic effects. Journal of the American Chemical Society. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol

Welcome to a comprehensive guide on the safe and compliant disposal of 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol (CAS No. 54119-38-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol (CAS No. 54119-38-9). As researchers and drug development professionals, our responsibility extends beyond the bench; it includes the safe management of all chemical lifecycles. This guide provides essential, step-by-step procedures grounded in established safety protocols to ensure the protection of laboratory personnel and the environment. The causality behind each step is explained to foster a deeper understanding and a culture of safety.

Part 1: Hazard Identification and Risk Assessment - The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal method. 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol is not benign; it presents several risks that must be managed.

The primary hazards associated with this compound are skin and eye irritation, and potential respiratory irritation.[1][2] These risks necessitate careful handling to prevent direct contact and inhalation.

Table 1: Hazard Profile of 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol

Hazard ClassificationGHS CodeSignal WordHazard Statement
Skin IrritationH315WarningCauses skin irritation.[1][2]
Eye IrritationH319WarningCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single ExposureH335 / H336WarningMay cause respiratory irritation or drowsiness and dizziness.[1][2][3]
Acute Toxicity (Oral)H302WarningHarmful if swallowed.[2][4]
Combustible Liquid-WarningCombustible liquid.[5]

Part 2: The Cardinal Rule: Waste Minimization at the Source

The most effective disposal strategy is to minimize waste generation from the outset.[6][7] This "green chemistry" approach not only enhances safety and reduces environmental impact but also lowers disposal costs.[6]

Actionable Strategies for Waste Minimization:

  • Inventory Management: Implement a robust chemical inventory system to track chemicals from purchase to disposal.[7][8] This prevents the purchase of duplicate materials and the accumulation of expired, unused chemicals which pose safety hazards and high disposal costs.[7]

  • Scale Down Experiments: Whenever feasible, reduce the scale of experiments to minimize the volume of reactants used and waste generated.

  • Chemical Exchange: Establish a program for sharing surplus chemicals among different research groups within your institution.[7]

Part 3: Step-by-Step Protocol for Safe Disposal

This protocol outlines the self-validating system for the proper handling and disposal of 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol waste.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the correct PPE. This is your primary defense against exposure.

  • Eye Protection: Wear sanitized, indirectly vented chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards.[9] A face shield may also be necessary.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[3][10]

  • Body Protection: A chemical-resistant apron or a lab coat should be worn to protect against splashes.[9][11]

Step 2: Segregate Chemical Waste Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designate 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol waste as Hazardous Organic Waste .

  • Do Not mix this waste with aqueous solutions, non-hazardous trash, or other incompatible chemical waste streams.[12][13] Commingling of compatible waste solvents may be permissible, but only when the identity and compatibility of all materials are known.[14]

Step 3: Select the Correct Waste Container The integrity of the waste container is essential for safe storage and transport.

  • Use a container made of a chemically compatible material (e.g., high-density polyethylene or glass) that can be securely sealed.[6][13][15]

  • The container must be in good condition, free of leaks or cracks.

  • Ensure the container is appropriately sized for the amount of waste to prevent the need for long-term storage of partially filled containers.

Step 4: Label the Waste Container Accurately Clear and accurate labeling prevents accidents and ensures the waste is handled correctly by disposal personnel.

  • The label must be written in English and clearly state:

    • The full chemical name: "1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol"

    • The words "Hazardous Waste"

    • The specific hazards (e.g., "Irritant," "Combustible")

    • Relevant GHS hazard pictograms.

  • Do not obscure or overwrite existing labels on containers.[13]

Step 5: Accumulate and Store Waste Safely Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[16]

  • Keep the waste container tightly closed at all times, except when adding waste.[6][13]

  • Store the container in a well-ventilated area.[5][10] If the waste is flammable, it should be placed inside a flammable storage cabinet.[16]

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[13]

  • The exterior of the container must be kept clean and free of chemical residue.[13]

Step 6: Arrange for Final Disposal Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][10][17]

  • The only acceptable method of disposal is through a licensed and approved hazardous waste disposal service.[2][3][5][18]

  • These services typically use high-temperature incineration or other specialized treatments to destroy the chemical safely.[10][12]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Visualization: Chemical Waste Disposal Workflow

The following diagram illustrates the critical decision points and procedural flow for the safe disposal of laboratory chemical waste.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional Disposal A Waste Generated at Bench B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is Waste Container Available & Correctly Labeled? B->C D Obtain & Label New Hazardous Waste Container C->D No E Segregate Waste: Add to Organic Waste Stream C->E Yes D->E F Store Container in Designated Satellite Accumulation Area E->F G Container Nearing 90% Full? F->G H Schedule Waste Pickup with Environmental Health & Safety (EHS) G->H Yes I EHS Collects Waste H->I J Transport to Licensed Hazardous Waste Facility I->J K Final Disposition (e.g., Incineration) I->K

Caption: Workflow for the safe disposal of chemical waste.

Part 4: Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Management:

  • Evacuate non-essential personnel from the immediate area.[2][10]

  • Ensure the area is well-ventilated.[10]

  • Remove all sources of ignition.[9][10]

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbent material and spilled substance into a suitable, sealable container for disposal as hazardous waste.[3][10]

  • Clean the spill area thoroughly.

First Aid for Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]

By adhering to these rigorous protocols, we uphold our commitment to safety, scientific integrity, and environmental stewardship.

References

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Laboratory Science.
  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP.
  • Less is Better: A Guide to Minimizing Waste in Laboratories. (2001, July 16). American Chemical Society.
  • Laboratory Waste Solutions for Sustainable Research Practices. (n.d.). My Green Lab.
  • 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-ol — Chemical Substance Information. (n.d.). NextSDS.
  • Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. (2025, July 26). ChemicalBook.
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • Safety Data Sheet. (2025, November 6). MilliporeSigma.
  • Safety Data Sheet. (2011, January 27). Acros Organics.
  • Safer Handling of Alcohol in the Laboratory. (n.d.). NSTA.
  • Safety Data Sheet. (n.d.). Merck.
  • Safe Handling of Alcohol in the Laboratory. (n.d.). Flinn Scientific.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Safety Data Sheet. (2025, December 24). Fisher Scientific.
  • Safety Data Sheet: 1-Phenylethanol. (n.d.). Carl ROTH.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • How to Ensure Safe Handling of 1-Propanol in Labs. (2026, March 8). Patsnap Eureka.
  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US).
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • A safety and chemical disposal guideline for Minilab users. (2020, April 2). UFZ.

Sources

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